Product packaging for Sodium 3-methyl-2-oxopentanoate(Cat. No.:CAS No. 66872-74-0)

Sodium 3-methyl-2-oxopentanoate

Cat. No.: B7799977
CAS No.: 66872-74-0
M. Wt: 152.12 g/mol
InChI Key: SMDJDLCNOXJGKC-UHFFFAOYSA-M
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Description

Sodium 3-methyl-2-oxopentanoate is a useful research compound. Its molecular formula is C6H9NaO3 and its molecular weight is 152.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NaO3 B7799977 Sodium 3-methyl-2-oxopentanoate CAS No. 66872-74-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3-methyl-2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDJDLCNOXJGKC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1460-34-0 (Parent)
Record name Sodium 3-methyl-2-oxopentanoate
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DSSTOX Substance ID

DTXSID30958348
Record name 3-Methyl-2-oxopentanoic acid sodium salt
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Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; slight fruity aroma
Record name 3-Methyl-2-oxopentanoic acid, sodium salt
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1469/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in water, Soluble (in ethanol)
Record name 3-Methyl-2-oxopentanoic acid, sodium salt
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1469/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

3715-31-9, 66872-74-0
Record name Sodium 3-methyl-2-oxopentanoate
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Record name Sodium DL-3-methyl-2-oxopentanoate
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Record name 3-Methyl-2-oxopentanoic acid sodium salt
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Record name Sodium 3-methyl-2-oxovalerate
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Record name Sodium DL-3-methyl-2-oxopentanoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 3-METHYL-2-OXOPENTANOATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to Sodium 3-methyl-2-oxopentanoate and its Synonyms in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-methyl-2-oxopentanoate, a crucial intermediate in the catabolism of the essential branched-chain amino acid isoleucine, is a molecule of significant interest in metabolic research and clinical diagnostics.[1][2] Its accumulation is a key indicator of certain metabolic disorders, most notably Maple Syrup Urine Disease (MSUD).[3][4] A clear and comprehensive understanding of its nomenclature is paramount for accurate literature review, data comparison, and interdisciplinary communication. This technical guide provides an in-depth exploration of the synonyms for this compound, its biochemical significance, and detailed analytical methodologies for its quantification in biological matrices.

Part 1: Nomenclature and Synonyms

The compound is known by a variety of names in scientific literature, which can often lead to confusion. The parent molecule is 3-methyl-2-oxopentanoic acid, and its sodium salt is the subject of this guide. Below is a comprehensive table of its synonyms and related identifiers.

Type Name/Identifier Source
IUPAC Name This compoundPubChem[5]
Common Synonyms Sodium 3-methyl-2-oxovaleratePubChem[5]
Sodium DL-3-methyl-2-oxopentanoatePubChem[5]
Sodium alpha-keto-beta-methylvaleratePubChem[5]
Ketoisoleucine sodium saltSigma-Aldrich[6]
3-Methyl-2-oxopentanoic acid sodium saltSigma-Aldrich[6]
Systematic Synonyms Pentanoic acid, 3-methyl-2-oxo-, sodium saltPubChem[5]
3-Methyl-2-oxovaleric Acid Sodium SaltPubChem[5]
CAS Registry Number 3715-31-9Sigma-Aldrich[6]
66872-74-0PubChem[5]
Abbreviation KMV (for the acid form)ResearchGate[7]
Stereoisomer-Specific (S)-3-Methyl-2-oxopentanoic acid, sodium saltPubChem[8]
Related Compound (Acid) 3-Methyl-2-oxovaleric acidPubChem[9]
alpha-Keto-beta-methylvaleric acidPubChem[9]
2-Oxo-3-methylpentanoic acidPubChem[9]
Related Compound (Calcium Salt) Calcium 3-methyl-2-oxovalerateTCI Chemicals[10]

Part 2: Biochemical Significance and Metabolic Pathway

This compound is the alpha-keto acid analogue of the amino acid isoleucine.[2] Its formation is the first step in the catabolic pathway of isoleucine. This process is crucial for energy production and protein homeostasis.[11]

Isoleucine Catabolism Pathway
  • Transamination: The catabolism of isoleucine begins with a reversible transamination reaction. The amino group from isoleucine is transferred to α-ketoglutarate by the enzyme branched-chain amino acid aminotransferase (BCAT), which exists in both cytosolic and mitochondrial forms.[10][11] This reaction yields glutamate and 3-methyl-2-oxopentanoate.[11]

  • Oxidative Decarboxylation: The next, and rate-limiting, step is the irreversible oxidative decarboxylation of 3-methyl-2-oxopentanoate.[10] This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[10][12] The BCKDH complex converts the branched-chain alpha-keto acids into their corresponding acyl-CoA derivatives.[10] Specifically, 3-methyl-2-oxopentanoate is converted to α-methylbutyryl-CoA.[12]

Clinical Relevance: Maple Syrup Urine Disease (MSUD)

MSUD is an autosomal recessive metabolic disorder caused by a deficiency in the BCKDH enzyme complex.[3][8][13] This deficiency leads to the accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding alpha-keto acids, including 3-methyl-2-oxopentanoate, in the blood, urine, and cerebrospinal fluid.[3][4] The buildup of these compounds is toxic to the central nervous system and is responsible for the characteristic sweet odor of the urine, resembling maple syrup, from which the disease gets its name.[13][14]

Isoleucine_Metabolism cluster_transamination Step 1: Transamination Isoleucine Isoleucine KMV 3-Methyl-2-oxopentanoate (KMV) Isoleucine->KMV Transamination BCAT Branched-chain amino acid aminotransferase (BCAT) Isoleucine->BCAT aKG α-Ketoglutarate Glutamate Glutamate aKG->Glutamate aKG->BCAT BCKDH Branched-chain α-keto acid dehydrogenase (BCKDH) complex KMV->BCKDH BCAT->Glutamate BCAT->KMV MSUD_block Deficient in Maple Syrup Urine Disease (MSUD) BCKDH->MSUD_block Acyl_CoA α-Methylbutyryl-CoA BCKDH->Acyl_CoA Oxidative Decarboxylation TCA_Cycle Downstream Metabolism (TCA Cycle, etc.) Acyl_CoA->TCA_Cycle

Figure 1. Isoleucine Catabolism Pathway and the metabolic block in MSUD.

Part 3: Analytical Methodologies

Accurate quantification of this compound in biological samples is crucial for the diagnosis and monitoring of MSUD and for research into branched-chain amino acid metabolism. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

Biological samples such as plasma, serum, or urine require preparation to remove interfering substances and to make the analyte suitable for analysis.

  • Protein Precipitation: For plasma or serum samples, proteins are typically removed by adding a solvent such as methanol or acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the metabolites is then collected for further processing.

  • Derivatization (for GC-MS): Alpha-keto acids are not sufficiently volatile for direct GC-MS analysis. Therefore, a two-step derivatization process is often employed:

    • Methoximation: This step protects the keto group and prevents tautomerization, which could lead to multiple derivative peaks. The sample is reacted with methoxyamine hydrochloride.[15]

    • Silylation: This step replaces active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group, increasing the volatility of the molecule. A common silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of 3-methyl-2-oxopentanoate and other branched-chain alpha-keto acids.[9][16]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 400 µL of cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is often used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is detected.

Analyte Precursor Ion (m/z) Product Ion (m/z)
3-methyl-2-oxopentanoate129.185.1
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of 3-methyl-2-oxopentanoate, particularly after derivatization.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation and Derivatization:

    • Perform protein precipitation as described for LC-MS/MS.

    • Evaporate the supernatant to dryness.

    • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 60°C for 60 minutes.

    • Silylation: Add 50 µL of MSTFA and incubate at 60°C for 30 minutes.

  • Chromatographic Separation:

    • Column: A non-polar capillary column, such as a DB-5ms.

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Analytical_Workflow cluster_LCMS LC-MS/MS Pathway cluster_GCMS GC-MS Pathway Sample Biological Sample (Plasma, Serum, Urine) Protein_Precipitation Protein Precipitation (e.g., with Methanol) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Derivatization Derivatization 1. Methoximation 2. Silylation Evaporation->Derivatization LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection_LC MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection_LC Quantification_LC Quantification MS_Detection_LC->Quantification_LC GC_Separation GC Separation (e.g., DB-5ms column) Derivatization->GC_Separation MS_Detection_GC MS Detection (EI, Scan/SIM) GC_Separation->MS_Detection_GC Quantification_GC Quantification MS_Detection_GC->Quantification_GC

Figure 2. General analytical workflow for the quantification of 3-methyl-2-oxopentanoate.

Conclusion

This compound is a metabolite of profound importance in the study of branched-chain amino acid metabolism and associated inborn errors of metabolism. A thorough understanding of its various synonyms is essential for researchers to navigate the extensive body of literature on this topic. The analytical methods detailed in this guide, particularly LC-MS/MS and GC-MS, provide the sensitivity and specificity required for accurate quantification in complex biological matrices, thereby facilitating further research into its physiological and pathological roles.

References

An In-depth Technical Guide to the Biochemical Properties of 3-Methyl-2-Oxopentanoic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-methyl-2-oxopentanoic acid sodium salt, a key intermediate in branched-chain amino acid metabolism. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, metabolic significance, pathological implications, and analytical methodologies.

Introduction: The Significance of a Key Metabolic Intermediate

3-Methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is the alpha-keto acid analogue derived from the essential amino acid isoleucine.[1] In biological systems, it primarily exists as its sodium salt. This compound holds a critical position in the catabolism of branched-chain amino acids (BCAAs), a fundamental metabolic pathway.[2] Its clinical significance is most prominently highlighted in the context of Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder where the accumulation of 3-methyl-2-oxopentanoic acid and other BCAAs leads to severe neurological damage.[2][3] Consequently, it serves as a crucial biomarker for the diagnosis and monitoring of MSUD and is a valuable tool for researchers investigating BCAA metabolism, neurotoxicity, and potential therapeutic strategies for related metabolic disorders.[1][2]

Physicochemical Properties

The sodium salt of 3-methyl-2-oxopentanoic acid is a white powder that is soluble in water.[4] Its chemical and physical properties are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Chemical Formula C₆H₉NaO₃
Molecular Weight 152.12 g/mol
CAS Number 3715-31-9
Appearance White powder[4]
Melting Point 204-206 °C[4]
Solubility Soluble in water[4]
Synonyms α-keto-β-methylvaleric acid sodium salt, Ketoisoleucine sodium salt[1][2]

Metabolic Pathway: The Catabolism of Isoleucine

3-Methyl-2-oxopentanoic acid is a central intermediate in the catabolic pathway of isoleucine. This multi-step process, occurring predominantly in the mitochondria of muscle and liver cells, is crucial for energy production and amino acid homeostasis.

The initial step in isoleucine degradation is a reversible transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT). This reaction transfers the amino group from isoleucine to α-ketoglutarate, yielding 3-methyl-2-oxopentanoate and glutamate.

The subsequent and irreversible step is the oxidative decarboxylation of 3-methyl-2-oxopentanoate. This critical reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a large multi-enzyme complex located in the inner mitochondrial membrane.[5] The BCKDH complex converts 3-methyl-2-oxopentanoate into α-methylbutyryl-CoA, which then enters further metabolic pathways to ultimately produce acetyl-CoA and propionyl-CoA.[5] These products can then be utilized in the citric acid cycle for energy generation.

Isoleucine_Catabolism Isoleucine Isoleucine BCAT Branched-chain aminotransferase (BCAT) Isoleucine->BCAT KMV 3-Methyl-2-oxopentanoic acid BCKDH Branched-chain α-keto acid dehydrogenase (BCKDH) complex KMV->BCKDH aKG α-Ketoglutarate aKG->BCAT Glu Glutamate BCAT->KMV BCAT->Glu aMethylbutyrylCoA α-Methylbutyryl-CoA Metabolic_Pathways Further Metabolic Pathways (e.g., Citric Acid Cycle) aMethylbutyrylCoA->Metabolic_Pathways BCKDH->aMethylbutyrylCoA

Figure 1: Simplified diagram of the initial steps of isoleucine catabolism.

Physiological and Pathological Significance

Under normal physiological conditions, the concentration of 3-methyl-2-oxopentanoic acid in bodily fluids is low. However, its accumulation is a hallmark of Maple Syrup Urine Disease (MSUD).

Maple Syrup Urine Disease (MSUD)

MSUD is a rare, autosomal recessive disorder caused by a deficiency in the BCKDH enzyme complex.[3] This enzymatic defect leads to the accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding α-keto acids, including 3-methyl-2-oxopentanoic acid, in the blood, urine, and cerebrospinal fluid.[3] The buildup of these compounds is toxic, particularly to the central nervous system, and can lead to severe neurological damage, developmental delay, and, if untreated, can be fatal.[3][4] The disease is named for the characteristic sweet odor of the urine of affected individuals, which resembles that of maple syrup.[6]

Neurotoxicity

The neurotoxic effects of elevated 3-methyl-2-oxopentanoic acid and other branched-chain α-keto acids are multifaceted. While the precise mechanisms are still under investigation, several key pathways have been implicated:

  • Disruption of Glutamate Homeostasis: 3-Methyl-2-oxopentanoic acid can interfere with glutamate transport and metabolism in the brain.[7][8] Glutamate is the primary excitatory neurotransmitter, and its dysregulation can lead to excitotoxicity, a process where excessive stimulation of glutamate receptors causes neuronal damage and death.[8]

  • Induction of Oxidative Stress: The accumulation of 3-methyl-2-oxopentanoic acid has been shown to induce oxidative stress in neuronal cells.[9][10] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects.[9] This can lead to damage to cellular components, including lipids, proteins, and DNA, ultimately contributing to neuronal dysfunction and death.[10][11]

  • Impairment of Energy Metabolism: High concentrations of branched-chain α-keto acids can inhibit key enzymes involved in cellular energy production, such as the pyruvate dehydrogenase complex and the α-ketoglutarate dehydrogenase complex.[7] This impairment of mitochondrial function can lead to a deficit in cellular energy supply, further exacerbating neuronal damage.

Analytical Methodologies for Quantification

Accurate quantification of 3-methyl-2-oxopentanoic acid in biological samples is crucial for the diagnosis and monitoring of MSUD, as well as for research into BCAA metabolism. The most common analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Extraction from Plasma and Urine

The first step in the analysis is the extraction of 3-methyl-2-oxopentanoic acid from the biological matrix. A typical workflow for both plasma and urine is outlined below.

Sample_Preparation Start Biological Sample (Plasma or Urine) Protein_Precipitation Protein Precipitation (e.g., with methanol or acetonitrile) Start->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Drying Drying under Nitrogen Supernatant_Collection->Drying Derivatization Derivatization (for GC-MS) Drying->Derivatization Reconstitution Reconstitution (for LC-MS/MS) Drying->Reconstitution Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Reconstitution->Analysis

Figure 2: General workflow for the extraction of 3-methyl-2-oxopentanoic acid.

Step-by-Step Protocol for Plasma Sample Preparation (LC-MS/MS): [12]

  • Sample Collection: Collect 50 µL of human plasma.

  • Protein Precipitation: Add 100 µL of a protein precipitation reagent (e.g., methanol containing 0.2% formic acid and an internal standard).

  • Vortexing: Vortex the sample for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,300 x g for 5 minutes at 15 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Step-by-Step Protocol for Urine Sample Preparation (GC-MS): [5][13][14]

  • Sample Normalization: Determine the creatinine concentration of the urine sample to normalize the volume to be extracted.

  • Internal Standard Addition: Add an appropriate internal standard to the urine sample.

  • Extraction: Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate under acidic conditions.

  • Drying: Evaporate the organic extract to dryness under a stream of nitrogen.

  • Derivatization: Derivatize the dried extract to increase the volatility of the organic acids. A common method is a two-step process involving methoximation followed by silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis.

Instrumental Analysis

LC-MS/MS: This technique offers high sensitivity and specificity for the quantification of 3-methyl-2-oxopentanoic acid. A reversed-phase C18 column is typically used for chromatographic separation with a gradient elution using mobile phases consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an acid modifier like formic acid.[12] Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity.

GC-MS: GC-MS is a well-established method for the analysis of organic acids. After derivatization, the sample is injected into a gas chromatograph where the compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds are then detected by a mass spectrometer.[13][14]

Applications in Research and Drug Development

3-Methyl-2-oxopentanoic acid sodium salt is a valuable tool in several areas of biomedical research and has potential applications in drug development.

  • Biomarker for MSUD: Its primary application is as a diagnostic and monitoring biomarker for MSUD.[1][2]

  • Studying Neurotoxicity: Researchers use 3-methyl-2-oxopentanoic acid to investigate the molecular mechanisms of neurotoxicity associated with MSUD and other metabolic disorders.[4][7] This includes studying its effects on neuronal cell cultures and animal models.

  • Drug Discovery and Development: Understanding the metabolic pathway of isoleucine and the role of the BCKDH complex provides a potential target for therapeutic interventions. Strategies for treating MSUD focus on dietary restriction of BCAAs, and in some cases, liver transplantation.[6][15][16] Research is ongoing to develop pharmacological approaches to either enhance the residual activity of the BCKDH complex or to mitigate the toxic effects of the accumulated metabolites.

  • Metabolic Research: As a key metabolite, 3-methyl-2-oxopentanoic acid is used in studies to understand the regulation of BCAA metabolism and its interplay with other metabolic pathways.[2]

Conclusion

3-Methyl-2-oxopentanoic acid sodium salt is more than just a metabolic intermediate; it is a critical molecule at the intersection of nutrition, metabolism, and neurological health. Its central role in isoleucine catabolism and its profound implications in the pathophysiology of Maple Syrup Urine Disease underscore its importance in biomedical research. A thorough understanding of its biochemical properties, metabolic fate, and analytical detection is essential for advancing our knowledge of metabolic disorders and for the development of effective therapeutic strategies. This guide provides a foundational understanding for researchers and clinicians working in this important field.

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maple Syrup Urine Disease (MSUD) is a rare, autosomal recessive metabolic disorder characterized by the deficiency of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. This enzymatic defect disrupts the catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—leading to the accumulation of these amino acids and their corresponding α-ketoacids in bodily fluids. Among these, 3-methyl-2-oxopentanoate, the ketoacid of isoleucine, serves as a critical biomarker and a key player in the complex pathophysiology of the disease. This technical guide provides an in-depth exploration of the biochemical cascade leading to the accumulation of 3-methyl-2-oxopentanoate, its profound neurological consequences, state-of-the-art analytical methodologies for its quantification, and its significance in the development of novel therapeutic strategies.

Introduction: The Biochemical Defect in Maple Syrup Urine Disease

Maple Syrup Urine Disease (MSUD) arises from mutations in the genes encoding the subunits of the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[1][2] This multienzyme complex is responsible for the irreversible oxidative decarboxylation of the α-ketoacids derived from the three essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[3] A deficiency in BCKDH activity leads to the accumulation of BCAAs and their respective branched-chain α-ketoacids (BCKAs) in plasma, urine, and cerebrospinal fluid.[3][4] The characteristic sweet odor of the urine, reminiscent of maple syrup, is attributed to the presence of these accumulated ketoacids, particularly the one derived from isoleucine.[1]

The clinical presentation of MSUD can range from a severe, classic neonatal-onset form with rapid neurological deterioration to milder, intermittent, or intermediate forms.[5][6] Untreated, classic MSUD can lead to irreversible brain damage, seizures, coma, and death within the first few months of life.[7][8] The primary neurotoxicity is largely attributed to the high concentrations of leucine and its corresponding ketoacid, α-ketoisocaproate.[9][10] However, the accumulation of all three BCKAs, including 3-methyl-2-oxopentanoate, contributes to the overall metabolic derangement and neurological sequelae.[4]

The Pathophysiological Cascade: Role of 3-Methyl-2-Oxopentanoate

The catabolism of BCAAs is a multi-step process initiated by a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts the BCAAs into their corresponding α-ketoacids.[2] In the case of isoleucine, this initial step yields 3-methyl-2-oxopentanoate. Subsequently, the BCKDH complex catalyzes the oxidative decarboxylation of these ketoacids.[11]

BCAA_Catabolism cluster_0 Mitochondrion cluster_1 Pathophysiological Consequences Isoleucine Isoleucine Keto_Isoleucine 3-Methyl-2-oxopentanoate (α-keto-β-methylvalerate) Isoleucine->Keto_Isoleucine Transamination BCKDH BCKDH Complex (Deficient in MSUD) Keto_Isoleucine->BCKDH Accumulation Accumulation of 3-Methyl-2-oxopentanoate and other BCKAs BCAT BCAT Metabolites Further Metabolism BCKDH->Metabolites Oxidative Decarboxylation Neurotoxicity Neurotoxicity: - Impaired neurotransmitter synthesis - Disrupted energy metabolism - Oxidative stress Accumulation->Neurotoxicity Clinical Clinical Manifestations: - Maple syrup odor - Encephalopathy - Seizures Neurotoxicity->Clinical Clinical_Workflow NBS Newborn Screening (Dried Blood Spot) Elevated_BCAA Elevated BCAA Profile NBS->Elevated_BCAA Confirmation Confirmatory Testing (Plasma Amino Acids & Urine Organic Acids) Elevated_BCAA->Confirmation Diagnosis MSUD Diagnosis (Presence of Alloisoleucine & Elevated BCKAs) Confirmation->Diagnosis Monitoring Long-term Monitoring Diagnosis->Monitoring Dietary Dietary Management (BCAA Restriction) Monitoring->Dietary Biomarker Biomarker Analysis (3-Methyl-2-oxopentanoate, BCAAs) Dietary->Biomarker Intervention Clinical Intervention (Adjust Diet, Manage Illness) Biomarker->Intervention Intervention->Dietary

References

The Ubiquitous Yet Understated Role of 3-Methyl-2-Oxopentanoic Acid in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. While its accumulation is a well-established hallmark of the inherited metabolic disorder Maple Syrup Urine Disease (MSUD), its broader physiological roles and natural occurrences are often less appreciated. This technical guide provides an in-depth exploration of 3-methyl-2-oxopentanoic acid, from its metabolic origins and regulatory checkpoints to its significance as a clinical biomarker. We will delve into the intricate enzymatic pathways governing its synthesis and degradation, present detailed methodologies for its precise quantification in biological matrices, and discuss its known implications in health and disease. This document aims to serve as a comprehensive resource for researchers and clinicians investigating branched-chain amino acid metabolism, inborn errors of metabolism, and the development of novel therapeutic strategies.

Introduction: Unveiling a Key Metabolic Intermediate

3-Methyl-2-oxopentanoic acid is a branched-chain α-keto acid (BCKA) that holds a central position in the metabolic fate of isoleucine.[1] Under normal physiological conditions, it is a transient molecule, swiftly converted in the mitochondrial matrix.[2] However, its significance becomes profoundly evident in pathological states where this metabolic flux is impeded. The accumulation of 3-methyl-2-oxopentanoic acid and other BCKAs is the defining biochemical feature of Maple Syrup Urine Disease (MSUD), a rare but serious autosomal recessive disorder.[2][3] The name of the disease itself is derived from the characteristic sweet odor of the urine in affected individuals, a scent attributed to the buildup of these keto acids.[4] Beyond its role in MSUD, this keto acid is a subject of growing interest for its potential involvement in other physiological and pathological processes. This guide will provide a detailed examination of its natural occurrence, metabolism, and analytical considerations.

The Metabolic Crossroads: Isoleucine Catabolism

The breakdown of isoleucine is a multi-step enzymatic process that primarily occurs in the mitochondria of various tissues, most notably skeletal muscle and liver. This pathway is crucial for both energy production and the maintenance of amino acid homeostasis.

The catabolic journey of isoleucine begins with a reversible transamination reaction, catalyzed by a branched-chain aminotransferase (BCAT). This initial step transfers the amino group from isoleucine to α-ketoglutarate, yielding glutamate and 3-methyl-2-oxopentanoic acid.

The subsequent and rate-limiting step is the irreversible oxidative decarboxylation of 3-methyl-2-oxopentanoic acid. This critical reaction is carried out by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a large, multi-enzyme complex located on the inner mitochondrial membrane.[2] The BCKDH complex converts 3-methyl-2-oxopentanoic acid into 2-methylbutanoyl-CoA, releasing carbon dioxide and reducing NAD+ to NADH. This complex is a pivotal regulatory point in branched-chain amino acid catabolism and its dysfunction is the underlying cause of MSUD.[2]

From 2-methylbutanoyl-CoA, the pathway continues through a series of reactions analogous to β-oxidation, ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.

Isoleucine_Catabolism cluster_transamination Step 1: Transamination cluster_decarboxylation Step 2: Oxidative Decarboxylation (Rate-Limiting) Isoleucine Isoleucine KMV 3-Methyl-2-oxopentanoic Acid Isoleucine->KMV Transamination Alpha_Ketoglutarate α-Ketoglutarate Glutamate Glutamate Alpha_Ketoglutarate->Glutamate Methylbutanoyl_CoA 2-Methylbutanoyl-CoA KMV->Methylbutanoyl_CoA Oxidative Decarboxylation BCAT Branched-chain Aminotransferase (BCAT) BCKDH Branched-chain α-keto acid Dehydrogenase (BCKDH) Complex Acetyl_CoA Acetyl-CoA Methylbutanoyl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA Methylbutanoyl_CoA->Propionyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle

Figure 1: Isoleucine Catabolic Pathway

Natural Occurrence in Biological Systems

3-Methyl-2-oxopentanoic acid is a naturally occurring metabolite found across a wide range of living organisms, from bacteria to humans.[5] Its presence is intrinsically linked to the metabolism of the essential amino acid isoleucine.

  • In Humans and Animals: As an intermediate in isoleucine catabolism, 3-methyl-2-oxopentanoic acid is consistently present in trace amounts in the tissues and biofluids of healthy individuals.[5] Its concentration is tightly regulated by the activity of the BCKDH complex.

  • In Microorganisms: Various bacteria and yeasts are known to metabolize branched-chain amino acids, and consequently, produce 3-methyl-2-oxopentanoic acid as an intermediate.[6] For instance, it has been reported in Saccharomyces cerevisiae (yeast) and is involved in the metabolic pathways of Escherichia coli.[6][7]

  • In Plants and Foods: The presence of 3-methyl-2-oxopentanoic acid has been detected in certain foods, including cocoa and cocoa products.[5] While its direct metabolic role in plants is less extensively studied compared to animals and microbes, its occurrence in plant-derived foods suggests its presence in plant metabolic pathways.

Clinical Significance: A Primary Biomarker for Maple Syrup Urine Disease (MSUD)

The most profound clinical relevance of 3-methyl-2-oxopentanoic acid lies in its role as a key diagnostic and monitoring biomarker for Maple Syrup Urine Disease (MSUD).[1] In individuals with MSUD, a deficiency in the BCKDH complex leads to a significant accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding α-keto acids, including 3-methyl-2-oxopentanoic acid, in the blood, urine, and cerebrospinal fluid.[2][3]

This accumulation is highly toxic, particularly to the central nervous system, and is responsible for the severe neurological symptoms characteristic of the disease, which can include poor feeding, lethargy, seizures, and developmental delay.[4] The elevated levels of 3-methyl-2-oxopentanoic acid, along with other BCKAs, are readily detectable and serve as the primary means of diagnosing and monitoring the metabolic status of MSUD patients.

Table 1: Typical Concentrations of 3-Methyl-2-Oxopentanoic Acid

AnalyteMatrixPatient PopulationConcentration RangeUnit
3-Methyl-2-oxopentanoic AcidUrineHealthy≤ 2mmol/mol creatinine
3-Methyl-2-oxopentanoic AcidPlasmaMSUD (during crisis)Significantly Elevated (often >10-fold normal)µmol/L
3-Methyl-2-oxopentanoic AcidUrineMSUDMarkedly Elevatedmmol/mol creatinine

Note: The concentration of 3-methyl-2-oxopentanoic acid in the plasma of healthy individuals is typically very low and often below the limit of detection of standard clinical assays. In MSUD, the levels can fluctuate significantly based on dietary protein intake and metabolic stress.

Analytical Methodologies: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

The accurate quantification of 3-methyl-2-oxopentanoic acid in biological samples is crucial for the diagnosis and management of MSUD. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust analytical technique for this purpose. The following protocol outlines a general procedure for the analysis of organic acids, including 3-methyl-2-oxopentanoic acid, in urine.

GCMS_Workflow Sample Urine Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction  1. Sample Preparation Derivatization Derivatization (Oximation & Silylation) Extraction->Derivatization  2. Chemical Modification GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation  3. Instrumental Analysis MS_Detection Mass Spectrometry (Detection & Quantification) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis  4. Data Interpretation

Figure 2: GC-MS Analysis Workflow

Experimental Protocol: Urinary Organic Acid Analysis by GC-MS

I. Principle:

Organic acids, including 3-methyl-2-oxopentanoic acid, are extracted from urine and chemically modified (derivatized) to increase their volatility and thermal stability for analysis by GC-MS.[8][9] The keto group of 3-methyl-2-oxopentanoic acid is first protected by oximation, followed by silylation of the carboxylic acid group.[10] The resulting derivatives are then separated by gas chromatography and detected by mass spectrometry.

II. Materials and Reagents:

  • Urine sample

  • Internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in urine)

  • Hydroxylamine hydrochloride in pyridine (for oximation)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for silylation)[8]

  • Ethyl acetate (extraction solvent)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

III. Step-by-Step Methodology:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the sample to remove any particulate matter.

    • Transfer a specific volume of the supernatant to a clean glass tube.

    • Add a known amount of the internal standard to each sample, calibrator, and quality control sample.

  • Oximation:

    • Add hydroxylamine hydrochloride in pyridine to the urine sample.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to convert the keto group of 3-methyl-2-oxopentanoic acid to its oxime derivative.[11]

  • Extraction:

    • Acidify the sample with a suitable acid (e.g., HCl) to a pH below 2.

    • Perform a liquid-liquid extraction by adding ethyl acetate and vortexing vigorously.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (containing the organic acids) to a new tube.

    • Repeat the extraction process to ensure complete recovery.

    • Dry the pooled organic extracts over anhydrous sodium sulfate.

  • Derivatization (Silylation):

    • Evaporate the dried organic extract to complete dryness under a gentle stream of nitrogen.

    • Add the silylating agent (BSTFA with 1% TMCS) to the dried residue.[8]

    • Incubate at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to convert the carboxylic acid group to its trimethylsilyl (TMS) ester.[10]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • The GC will separate the different derivatized organic acids based on their boiling points and interaction with the column's stationary phase.

    • The mass spectrometer will ionize the eluting compounds and separate the resulting ions based on their mass-to-charge ratio, allowing for both identification and quantification.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized 3-methyl-2-oxopentanoic acid based on its retention time and mass spectrum.

    • Quantify the concentration by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated from standards of known concentrations.

Conclusion and Future Perspectives

3-Methyl-2-oxopentanoic acid is a pivotal metabolite in the catabolism of isoleucine, with its clinical significance firmly established in the diagnosis and management of Maple Syrup Urine Disease. The analytical methodologies for its quantification are well-developed, with GC-MS being a cornerstone technique. While its role in MSUD is well-characterized, further research into its potential involvement in other metabolic and neurological conditions is warranted. A deeper understanding of its broader physiological functions and its occurrence in diverse biological systems, particularly in the plant kingdom, will undoubtedly open new avenues for research and may reveal novel therapeutic targets and diagnostic markers.

References

A Comprehensive Technical Guide to Sodium DL-3-methyl-2-oxopentanoate: From Chemical Properties to Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sodium DL-3-methyl-2-oxopentanoate, a branched-chain α-keto acid, holds a significant position in the landscape of metabolic research and as a versatile building block in synthetic chemistry. As the keto-analog of the essential amino acid isoleucine, it is a critical intermediate in cellular metabolism. This guide provides an in-depth exploration of its chemical structure, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it delves into its biological significance and its applications for researchers, scientists, and professionals in the field of drug development. The aim is to furnish a comprehensive resource that is both fundamentally sound and practically applicable.

Part 1: Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical characteristics of Sodium DL-3-methyl-2-oxopentanoate is paramount for its effective use in research and development.

Chemical Identity

The fundamental identifiers of Sodium DL-3-methyl-2-oxopentanoate are summarized in the table below.

IdentifierValue
IUPAC Name sodium;3-methyl-2-oxopentanoate[1]
Synonyms Sodium DL-α-keto-β-methylvalerate, Ketoisoleucine sodium salt[2][3]
CAS Number 66872-74-0 (for the DL-form)[1][4]
Molecular Formula C6H9NaO3[1][4]
Molecular Weight 152.13 g/mol [4]
InChI Key SMDJDLCNOXJGKC-UHFFFAOYNA-M[4]
SMILES [Na+].CCC(C)C(=O)C([O-])=O[4]

Figure 1: 2D Chemical Structure of Sodium DL-3-methyl-2-oxopentanoate

Caption: 2D representation of Sodium DL-3-methyl-2-oxopentanoate.

Physicochemical Properties

The physical and chemical properties dictate the handling, storage, and application of this compound.

PropertyValueSource
Appearance White to off-white solid/powder[5]ChemBK
Melting Point 204-206 °C (decomposes)[2][5][6]CookeChem, ChemBK
Solubility Soluble in water. Sparingly soluble in methanol.[1][5]ChemBK, PubChem
Odor Slight, fruity aroma[1]PubChem
Storage Temperature 2-8°C[3][6]Sigma-Aldrich, ChemicalBook

The presence of a carboxylate group and a ketone functional group makes Sodium DL-3-methyl-2-oxopentanoate a polar molecule with the capacity for hydrogen bonding, contributing to its water solubility[7]. The methyl branch in its structure introduces a degree of hydrophobicity[7].

Part 2: Synthesis and Purification

The synthesis of Sodium DL-3-methyl-2-oxopentanoate is a critical aspect for its availability in research. While various synthetic routes to related α-keto esters have been explored, a common laboratory-scale synthesis can be adapted from established methods for α-keto acids.

Synthetic Workflow

A plausible synthetic route involves the oxidation of the corresponding α-hydroxy acid, which can be derived from the amino acid isoleucine.

Caption: Generalized synthetic workflow for Sodium DL-3-methyl-2-oxopentanoate.

Experimental Protocol: Synthesis from DL-Isoleucine (Illustrative)

This protocol is an illustrative example based on general organic chemistry principles for the conversion of amino acids to α-keto acids.

  • Diazotization of DL-Isoleucine:

    • Dissolve DL-Isoleucine in an aqueous solution of a mineral acid (e.g., sulfuric acid).

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture for a specified time until the evolution of nitrogen gas ceases. This step converts the primary amine to a diazonium salt, which is then hydrolyzed to the corresponding α-hydroxy acid.

  • Oxidation to the α-Keto Acid:

    • To the solution containing DL-2-hydroxy-3-methylpentanoic acid, slowly add a solution of a suitable oxidizing agent (e.g., potassium permanganate) at a controlled temperature.

    • Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography).

    • Once the reaction is complete, quench any excess oxidizing agent.

  • Isolation and Conversion to the Sodium Salt:

    • Acidify the reaction mixture and extract the resulting DL-3-methyl-2-oxopentanoic acid with an organic solvent (e.g., diethyl ether).

    • Wash the organic extracts and dry over an anhydrous salt (e.g., MgSO4).

    • Remove the solvent under reduced pressure to yield the crude α-keto acid.

    • Dissolve the crude acid in a suitable solvent (e.g., ethanol) and neutralize with a stoichiometric amount of sodium hydroxide or sodium bicarbonate solution.

  • Purification:

    • The resulting Sodium DL-3-methyl-2-oxopentanoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

    • The purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR, and mass spectrometry.

Part 3: Analytical Methodologies

Accurate and precise analytical methods are essential for the quantification and characterization of Sodium DL-3-methyl-2-oxopentanoate in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like α-keto acids, a derivatization step is necessary to increase their volatility.

Caption: Workflow for the GC-MS analysis of Sodium DL-3-methyl-2-oxopentanoate.

Detailed Protocol for GC-MS Analysis:

  • Sample Preparation and Extraction:

    • For biological samples (e.g., plasma, urine), perform a liquid-liquid extraction to isolate the organic acids.

    • Incorporate an internal standard, such as a stable isotope-labeled analog, prior to extraction for accurate quantification.

  • Derivatization:

    • Oximation: Treat the dried extract with an oximating reagent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride) to convert the keto group into a more stable oxime derivative.

    • Silylation: Subsequently, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the carboxylic acid group into a volatile trimethylsilyl (TMS) ester.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., 5%-phenyl-95%-dimethylpolysixane).

    • The mass spectrometer can be operated in full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used technique for the analysis of organic acids, often not requiring derivatization.

Typical HPLC Method:

  • Column: A reversed-phase C18 column or an ion-exchange column is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with an acidic pH) and an organic modifier (e.g., methanol or acetonitrile).

  • Detection: UV detection at a wavelength where the α-keto acid absorbs (typically around 210 nm) is a common approach. Mass spectrometric detection (LC-MS) can provide higher selectivity and sensitivity.

Part 4: Biological Significance and Applications in Drug Development

Sodium DL-3-methyl-2-oxopentanoate is not merely a chemical reagent but a key player in intermediary metabolism with implications for human health and disease.

Metabolic Role

This compound is the α-keto acid analog of the branched-chain amino acid (BCAA) isoleucine[8]. It is formed through the reversible transamination of isoleucine, a reaction catalyzed by branched-chain aminotransferases (BCATs).

G cluster_transamination Transamination (BCAT) Isoleucine Isoleucine KMV 3-Methyl-2-oxopentanoate Isoleucine->KMV AlphaKG α-Ketoglutarate Glutamate Glutamate AlphaKG->Glutamate BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex KMV->BCKDH Metabolites Further Metabolites BCKDH->Metabolites Oxidative Decarboxylation

Caption: Metabolic pathway of isoleucine catabolism.

The subsequent irreversible step is the oxidative decarboxylation of 3-methyl-2-oxopentanoate by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is a rate-limiting step in BCAA catabolism[9].

Relevance in Disease
  • Maple Syrup Urine Disease (MSUD): A deficiency in the BCKDH complex leads to the accumulation of BCAAs and their corresponding α-keto acids, including 3-methyl-2-oxopentanoate, in blood and urine[10]. This accumulation is neurotoxic and results in the characteristic sweet odor of the urine, giving the disease its name. Therefore, the quantification of this keto acid is crucial for the diagnosis and monitoring of MSUD.

  • Cancer Metabolism: There is emerging evidence that altered BCAA metabolism plays a role in the metabolic reprogramming of cancer cells[5]. Elevated levels of 3-methyl-2-oxovalerate have been associated with an increased risk of gastric cancer, potentially by influencing signaling pathways that promote cell growth and proliferation[5].

Applications in Drug Discovery and Development
  • Synthetic Precursor: The chiral centers and functional groups of 3-methyl-2-oxopentanoate make it a valuable starting material or intermediate in the synthesis of more complex molecules with potential therapeutic activity. The "magic methyl" effect, where the addition of a methyl group can significantly alter the pharmacological properties of a molecule, is a key concept in drug design, and this compound provides a scaffold with a strategically placed methyl group[11].

  • Pharmacological Tool: It can be used as a substrate to study the kinetics and inhibition of the BCKDH complex, which is a potential target for therapeutic intervention in metabolic diseases[12]. Understanding how different compounds affect the activity of this enzyme complex is crucial for developing new drugs.

  • Investigating Metabolic Pathways: As a key metabolite, it can be used in cell culture and animal studies to investigate the effects of altered BCAA metabolism on various cellular processes, including insulin signaling and mitochondrial function.

Part 5: Conclusion and Future Perspectives

Sodium DL-3-methyl-2-oxopentanoate is a multifaceted compound with significant relevance in both basic and applied sciences. Its well-defined chemical properties and central role in metabolism make it an indispensable tool for researchers. Future research will likely continue to unravel its complex roles in cellular signaling and its potential as a biomarker and therapeutic target in a range of diseases beyond classical metabolic disorders. The development of more efficient and stereoselective synthetic routes will further enhance its accessibility and utility in the synthesis of novel bioactive compounds.

References

Early research on the discovery of ketoisoleucine sodium salt.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Early Research and Discovery of α-Keto-β-methylvaleric Acid (Ketoisoleucine) and its Sodium Salt

Introduction: The Quest for Nitrogen-Sparing Analogues

In the mid-20th century, a significant area of metabolic research focused on the intricate pathways of amino acid metabolism and the management of nitrogen balance in the human body. A key challenge was supporting patients with conditions like chronic kidney disease, where the accumulation of nitrogenous waste products, such as urea, is life-threatening. This clinical imperative drove the exploration of "nitrogen-free" analogues of essential amino acids. The underlying hypothesis was that these α-keto acids could be transaminated in vivo, utilizing excess ammonia to form the corresponding essential amino acids, thereby reducing the nitrogen load while still fulfilling nutritional requirements. It was within this scientific landscape that the synthesis and study of the α-keto analogues of the branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—became a critical research focus. This guide delves into the early scientific journey that led to the discovery, synthesis, and characterization of α-keto-β-methylvaleric acid, the keto analogue of isoleucine, and its sodium salt.

The Metabolic Blueprint: Isoleucine Catabolism

The rationale for investigating ketoisoleucine originates from its natural role as an intermediate in the catabolism of the essential amino acid L-isoleucine. Understanding this pathway was crucial for appreciating the potential physiological effects of its exogenous administration. The breakdown of isoleucine is a multi-step enzymatic process primarily occurring in the mitochondria.

The initial and rate-limiting step is the reversible transamination of L-isoleucine, catalyzed by the branched-chain aminotransferase (BCAT) enzyme, which transfers the amino group to α-ketoglutarate, forming glutamate and α-keto-β-methylvaleric acid. This keto acid then undergoes irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a critical regulatory point in the pathway.

Isoleucine_Catabolism Isoleucine L-Isoleucine Ketoisoleucine α-Keto-β-methylvaleric acid (Ketoisoleucine) Isoleucine->Ketoisoleucine BCAT AcylCoA α-Methylbutyryl-CoA Ketoisoleucine->AcylCoA BCKDH aKG α-Ketoglutarate Glu Glutamate aKG->Glu BCAT NAD NAD+ NADH NADH + H+ NAD->NADH BCKDH CoA CoA-SH CO2 CO2 CoA->CO2 BCKDH

Caption: Mitochondrial catabolism of L-isoleucine to its α-keto acid.

Pioneering Synthesis of α-Keto Acids

The foundational work on the chemical synthesis of α-keto acids was laid by pioneers like Alton Meister. A key early method involved the enzymatic oxidation of amino acids using L-amino acid oxidases.[1][2] While effective for producing small quantities for laboratory study, this biochemical approach was not scalable for larger investigations.

A significant breakthrough in chemical synthesis came from the hydrolysis of acyl cyanides and the reaction of Grignard reagents with dialkyl oxalates.[1] However, one of the most widely adopted early methods for preparing a range of α-keto acids was based on the hydrolysis of alkylidenehydantoins.[1] This multi-step process offered a reliable route from simple starting materials, such as aldehydes or ketones, to the desired α-keto acid.

Experimental Protocol: Synthesis of Ketoisoleucine via the Hydantoin Route

This protocol is a generalized representation of the hydantoin-based synthesis adapted for ketoisoleucine, based on methods described for similar compounds.[3]

Step 1: Condensation to form 5-sec-butylidenehydantoin

  • Reactants: To a reaction vessel, add hydantoin (1.0 mol), butan-2-one (methyl ethyl ketone, 1.2 mol), and a suitable solvent such as ethanol or aqueous monoethanolamine.[3]

  • Catalysis: Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide.

  • Reaction: Heat the mixture under reflux for several hours (e.g., 6-8 hours) to drive the condensation reaction.[3] The product, 5-sec-butylidenehydantoin, will precipitate upon cooling.

  • Isolation: Filter the solid product, wash with cold water, and dry.

Step 2: Hydrolysis to α-Keto-β-methylvaleric acid

  • Reactant: Suspend the dried 5-sec-butylidenehydantoin (1.0 mol) in an aqueous solution of a strong base, such as 10-20% sodium hydroxide.[3]

  • Reaction: Heat the mixture under reflux for an extended period (e.g., 6-8 hours) to hydrolyze the hydantoin ring.[3] This opens the ring and releases the keto acid as its sodium salt.

  • Acidification: After cooling the reaction mixture in an ice bath, carefully acidify with a mineral acid like hydrochloric or sulfuric acid to a pH of approximately 2-3.[4] This protonates the carboxylate, yielding the free α-keto-β-methylvaleric acid.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent such as diethyl ether to transfer the keto acid into the organic phase.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude α-keto-β-methylvaleric acid. Further purification could be achieved by distillation or recrystallization.

Caption: Generalized workflow for the synthesis of ketoisoleucine.

Preparation and Properties of Ketoisoleucine Sodium Salt

The conversion of the free α-keto acid to its sodium salt is a straightforward acid-base neutralization. This step is often crucial for improving the stability and solubility of the compound, particularly for biological studies or pharmaceutical formulation.

Protocol: Formation of the Sodium Salt
  • Dissolution: Dissolve the purified α-keto-β-methylvaleric acid in a suitable solvent, such as ethanol or water.

  • Neutralization: Slowly add one molar equivalent of a sodium base, typically sodium hydroxide or sodium bicarbonate, while stirring. Monitor the pH to ensure complete neutralization (pH ~7.0).

  • Isolation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator). The resulting solid is the ketoisoleucine sodium salt.

  • Drying: Dry the salt thoroughly under vacuum to remove any residual solvent and water.

The resulting sodium salt is typically a white to off-white crystalline powder with significantly higher aqueous solubility compared to the free acid.[5][6]

Propertyα-Keto-β-methylvaleric AcidKetoisoleucine Sodium Salt
Molecular Formula C₆H₁₀O₃C₆H₉NaO₃
Molecular Weight 130.14 g/mol 152.12 g/mol [6]
Appearance Oily liquid or low-melting solidWhite to off-white powder[5]
Solubility (Water) Sparingly solubleSoluble
Chemical Stability Prone to decarboxylationMore stable in solid form

Early Analytical Characterization

In the era of its initial synthesis, the characterization of a novel compound like ketoisoleucine relied on a combination of physical and chemical methods. High-performance liquid chromatography (HPLC), which is now standard for analyzing α-keto acids, was not available.[7][8]

Key Early Analytical Techniques:

  • Melting Point Determination: For solid derivatives, a sharp and consistent melting point was a key indicator of purity.

  • Elemental Analysis: Combustion analysis to determine the empirical formula (ratios of C, H, O) was a cornerstone of structural confirmation.

  • Formation of Derivatives: The carbonyl group of the keto acid readily reacts with reagents like 2,4-dinitrophenylhydrazine to form a colored 2,4-dinitrophenylhydrazone derivative. These derivatives are solid, crystalline compounds with sharp melting points, which could be used for identification and confirmation.

  • Titration: Acid-base titration could be used to determine the equivalent weight of the free acid, confirming the presence of a single carboxylic acid group.

These methods, while less sophisticated than modern spectroscopic techniques (e.g., NMR, Mass Spectrometry), provided the necessary evidence for early researchers to confirm the successful synthesis and identity of α-keto-β-methylvaleric acid and its sodium salt.

Conclusion

The early research into the synthesis of ketoisoleucine and its sodium salt was not an isolated academic exercise but a targeted effort driven by pressing medical needs, particularly in the field of nephrology and metabolic disorders. The development of reliable synthetic routes, primarily through the hydantoin pathway, enabled the production of this key metabolite for biological investigation. The subsequent conversion to its sodium salt enhanced its utility by improving solubility and stability. This foundational chemical work paved the way for decades of research into the therapeutic potential of branched-chain keto acids in managing nitrogen metabolism, laying the groundwork for their eventual use as nutritional supplements and pharmaceutical agents.[5]

References

The Pivotal Role of Branched-Chain Alpha-Keto Acids in Amino Acid Catabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Branched-chain alpha-keto acids (BCKAs) are the initial products of branched-chain amino acid (BCAA) catabolism. Far from being simple metabolic intermediates, BCKAs are now recognized as critical signaling molecules and key regulators of systemic energy homeostasis. Dysregulation of BCKA metabolism is implicated in a spectrum of human diseases, from rare inborn errors of metabolism like Maple Syrup Urine Disease (MSUD) to complex polygenic disorders such as insulin resistance and type 2 diabetes. This technical guide provides an in-depth exploration of the multifaceted functions of BCKAs in amino acid catabolism. We will delve into the biochemical pathways governing their formation and degradation, their diverse metabolic fates, and their emerging roles as signaling molecules. Furthermore, this guide will offer practical insights into the methodologies employed to study BCKA metabolism, including detailed experimental protocols for their quantification and the assessment of key enzymatic activities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the biology of BCKAs and their therapeutic potential.

Introduction: Beyond Building Blocks - The Metabolic Significance of Branched-Chain Amino Acids

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play a fundamental role in protein synthesis.[1][2] Unlike most other amino acids, which are primarily metabolized in the liver, BCAAs are initially catabolized in peripheral tissues, most notably skeletal muscle.[1][2] This unique metabolic characteristic positions BCAAs and their catabolites at the crossroads of inter-organ communication and the regulation of whole-body energy metabolism.[3] The catabolism of BCAAs is a tightly regulated process that not only provides a source of energy but also generates a host of bioactive molecules with profound physiological effects.[4]

The BCAA Catabolic Pathway: A Two-Step Initiation

The initial steps of BCAA catabolism are common to all three amino acids and involve two key enzymatic reactions that lead to the formation of branched-chain alpha-keto acids (BCKAs).[4]

Step 1: Reversible Transamination by Branched-Chain Aminotransferases (BCATs)

The first step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs).[1][5] This reaction involves the transfer of the amino group from a BCAA to α-ketoglutarate, yielding glutamate and the corresponding BCKA: α-ketoisocaproate (KIC) from leucine, α-keto-β-methylvalerate (KMV) from isoleucine, and α-ketoisovalerate (KIV) from valine.[1][4] There are two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[6] The tissue-specific expression of these isoforms dictates the primary sites of BCAA transamination. Skeletal muscle has high BCAT activity, making it a major site for the conversion of BCAAs to BCKAs.[1][2]

Step 2: The Rate-Limiting Step - Oxidative Decarboxylation by the Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) Complex

The second and irreversible step in BCAA catabolism is the oxidative decarboxylation of BCKAs, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[4][5] This multi-enzyme complex is the rate-limiting enzyme in the BCAA catabolic pathway.[4][6] The BCKDH complex is composed of three catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide dehydrogenase (E3).[2][7] The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle.[8][9] Phosphorylation of the E1α subunit by the BCKDH kinase (BCKDK) inactivates the complex, while dephosphorylation by the protein phosphatase PPM1K activates it.[7][8]

BCAA_Catabolism_Pathway cluster_Mitochondria Mitochondrion BCAA Leucine, Isoleucine, Valine BCATm BCATm BCAA->BCATm Transamination BCKA KIC, KMV, KIV (Branched-Chain α-Keto Acids) BCKDH BCKDH Complex BCKA->BCKDH Oxidative Decarboxylation (Rate-Limiting) AcylCoA Isovaleryl-CoA, α-Methylbutyryl-CoA, Isobutyryl-CoA TCA_Intermediates Acetyl-CoA, Succinyl-CoA, Acetoacetate AcylCoA->TCA_Intermediates Further Metabolism TCA_Cycle TCA Cycle TCA_Intermediates->TCA_Cycle BCATm->BCKA BCKDH->AcylCoA BCKDK BCKDK (Kinase) BCKDK->BCKDH Inactivates (Phosphorylation) PPM1K PPM1K (Phosphatase) PPM1K->BCKDH Activates (Dephosphorylation) Experimental_Workflow cluster_Sample_Collection Sample Collection & Preparation cluster_BCKA_Quantification BCKA Quantification cluster_BCKDH_Activity BCKDH Activity Assay Biological_Sample Biological Sample (Plasma, Tissue) Homogenization Homogenization/ Protein Precipitation Biological_Sample->Homogenization Supernatant Supernatant/ Extract Homogenization->Supernatant Derivatization Derivatization (e.g., with OPD) Supernatant->Derivatization Assay_Mix Prepare Assay Mix (Substrate, Cofactors) Supernatant->Assay_Mix Add to Assay Mix HPLC_MS HPLC or LC-MS/MS Analysis Derivatization->HPLC_MS Data_Analysis1 Data Analysis (Concentration) HPLC_MS->Data_Analysis1 Final_Interpretation Interpretation of Results Data_Analysis1->Final_Interpretation Incubation Incubation at 37°C Assay_Mix->Incubation Measurement Measure NADH Production (Spectrophotometry) Incubation->Measurement Data_Analysis2 Data Analysis (Enzyme Activity) Measurement->Data_Analysis2 Data_Analysis2->Final_Interpretation

References

The significance of Sodium 3-methyl-2-oxopentanoate as a biomarker.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Significance of Sodium 3-methyl-2-oxopentanoate as a Biomarker

Authored by: A Senior Application Scientist

Foreword: Unveiling the Metabolic Signature of a Key Keto Acid

In the landscape of modern clinical and research metabolomics, the quest for precise and informative biomarkers is paramount. Among the myriad of endogenous molecules, this compound, the sodium salt of 3-methyl-2-oxopentanoic acid, has emerged as a metabolite of profound diagnostic and prognostic significance. This guide provides a comprehensive exploration of its biochemical origins, its pivotal role as a biomarker in various pathological states, and the analytical methodologies requisite for its accurate quantification. Designed for researchers, clinicians, and professionals in drug development, this document aims to synthesize the current understanding of this key keto acid and illuminate its potential in advancing our comprehension and management of metabolic diseases.

Part 1: The Biochemical Identity and Origin of 3-Methyl-2-oxopentanoate

This compound, also known as α-keto-β-methylvalerate, is a branched-chain α-keto acid (BCKA).[1] It is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), isoleucine.[2][3] The catabolism of all three BCAAs—leucine, isoleucine, and valine—shares the initial two enzymatic steps, making the metabolism of these amino acids intricately linked.[1][4]

The initial and reversible step in BCAA degradation is transamination, catalyzed by branched-chain aminotransferases (BCAT).[1] This reaction transfers the amino group from the BCAA to α-ketoglutarate, yielding glutamate and the corresponding BCKA.[1] In the case of isoleucine, this process yields 3-methyl-2-oxopentanoate.[1] The subsequent and irreversible step is the oxidative decarboxylation of the BCKA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is the rate-limiting step in BCAA catabolism.[1][5]

Part 2: The Isoleucine Catabolic Pathway: A Detailed Perspective

The breakdown of isoleucine is a multi-step process occurring within the mitochondria. Understanding this pathway is fundamental to appreciating the significance of 3-methyl-2-oxopentanoate as a biomarker.

Step 1: Reversible Transamination

  • Enzyme: Branched-chain aminotransferase (BCAT)[1]

  • Reaction: Isoleucine + α-ketoglutarate ↔ (S)-3-methyl-2-oxopentanoate + Glutamate[1]

  • Significance: This initial step channels isoleucine into its catabolic fate. The reversibility of this reaction also allows for the synthesis of isoleucine from its corresponding keto acid if there is a surplus of amino group donors.[1]

Step 2: Irreversible Oxidative Decarboxylation

  • Enzyme Complex: Branched-chain α-keto acid dehydrogenase (BCKDH) complex[1][6]

  • Reaction: (S)-3-methyl-2-oxopentanoate + NAD+ + CoA-SH → 2-methylbutyryl-CoA + NADH + H+ + CO2[7]

  • Significance: This is the committed step in isoleucine catabolism. The BCKDH complex is a large, multi-enzyme complex analogous to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.[6][8] Its activity is tightly regulated, primarily through phosphorylation (inactivation) and dephosphorylation (activation).[6]

Subsequent Steps: Following its formation, 2-methylbutyryl-CoA undergoes a series of reactions to ultimately yield acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[1]

BCAA_Catabolism Isoleucine Isoleucine BCAT BCAT Isoleucine->BCAT alpha_KG α-Ketoglutarate alpha_KG->BCAT Glutamate Glutamate BCAT->Glutamate reversible KMV (S)-3-methyl-2-oxopentanoate BCAT->KMV reversible BCKDH BCKDH Complex KMV->BCKDH irreversible Acyl_CoA 2-Methylbutyryl-CoA BCKDH->Acyl_CoA TCA_Cycle Acetyl-CoA + Propionyl-CoA (Enters TCA Cycle) Acyl_CoA->TCA_Cycle

Caption: Simplified workflow of the initial steps of isoleucine catabolism.

Part 3: The Clinical Significance of this compound as a Biomarker

The concentration of this compound in biological fluids is a sensitive indicator of the functionality of the BCAA catabolic pathway. Its accumulation is a hallmark of several metabolic disorders.

Maple Syrup Urine Disease (MSUD)

MSUD is a rare, autosomal recessive inborn error of metabolism characterized by a deficiency in the BCKDH complex.[8][9] This enzymatic defect leads to the accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding BCKAs, including 3-methyl-2-oxopentanoate, in the blood, urine, and cerebrospinal fluid.[2][9]

  • Pathophysiology: The buildup of these metabolites is toxic, particularly to the central nervous system, leading to neurodegeneration.[3][10] If left untreated, MSUD can cause developmental delays, intellectual disability, seizures, and can be fatal.[3] The name of the disease is derived from the characteristic sweet odor of the urine, reminiscent of maple syrup, which is caused by the high concentration of BCKAs.[9]

  • Biomarker Role: The measurement of 3-methyl-2-oxopentanoate, along with other BCAAs and BCKAs, is a primary diagnostic marker for MSUD.[2][3] It is also crucial for monitoring the effectiveness of dietary management, which involves strict restriction of BCAA intake.[3]

Type 2 Diabetes (T2D) and Insulin Resistance

Recent large-scale metabolomics studies have identified elevated levels of 3-methyl-2-oxopentanoate and other BCAAs as strong predictors of impaired fasting glucose (IFG) and an increased risk of developing T2D.[11][12][13]

  • Predictive Biomarker: One study identified 3-methyl-2-oxovalerate as the strongest predictive biomarker for IFG after glucose.[11] This association was replicated in independent populations and validated in urine samples, highlighting its potential for early risk assessment.[11]

  • Mechanistic Insights: The precise mechanisms linking elevated BCAAs and their keto acids to insulin resistance are still under investigation. One hypothesis suggests that the accumulation of BCAA catabolic intermediates may impair mitochondrial function and interfere with insulin signaling pathways.[11] Increased BCAA catabolism could lead to mitochondrial stress, thereby impairing glucose and lipid oxidation and contributing to insulin resistance.[11]

Disease StateTypical 3-methyl-2-oxopentanoate LevelsClinical Implication
Healthy Individuals Low/BaselineNormal BCAA metabolism
Maple Syrup Urine Disease (MSUD) Markedly ElevatedDiagnostic and monitoring biomarker[2][3]
Impaired Fasting Glucose (IFG) Significantly ElevatedPredictive biomarker for T2D risk[11]
Type 2 Diabetes (T2D) Significantly ElevatedAssociated with disease state[11][12]
Neurotoxicity and Potential Role in Neurodegenerative Diseases

3-Methyl-2-oxovaleric acid is considered a neurotoxin.[14] Chronically high levels, as seen in MSUD, contribute to neurological damage.[2][3] The accumulation of BCKAs can disrupt neurotransmitter synthesis and energy metabolism in the brain.[4] While the direct role of 3-methyl-2-oxopentanoate in more common neurodegenerative diseases like Alzheimer's or Parkinson's disease is less clear, the broader themes of metabolic dysfunction and mitochondrial impairment are central to the pathophysiology of these conditions.[15] Further research is warranted to explore potential links.

Part 4: Analytical Methodologies for Quantification

Accurate and sensitive quantification of 3-methyl-2-oxopentanoate in biological matrices such as plasma and urine is crucial for its clinical application as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical platforms employed.

Detailed Protocol: Quantification of 3-Methyl-2-oxopentanoate in Human Plasma using GC-MS

This protocol is a representative example and may require optimization based on specific laboratory instrumentation and reagents.

1. Sample Preparation

  • Objective: To extract the keto acids from the plasma matrix and derivatize them to enhance volatility for GC-MS analysis.

  • Procedure:

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]

    • Transfer the supernatant to a clean tube.

    • Dry the supernatant under a gentle stream of nitrogen gas.

    • For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole for higher sensitivity and specificity).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection Mode: Splitless.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for the TMS-derivative of 3-methyl-2-oxopentanoate and the internal standard.

3. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of 3-methyl-2-oxopentanoate and the internal standard. Process these standards alongside the unknown samples.

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard. Plot this ratio against the known concentrations of the calibration standards to generate a calibration curve. Determine the concentration of 3-methyl-2-oxopentanoate in the unknown samples by interpolating their peak area ratios from the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Plasma Plasma Sample Deprotein Protein Precipitation Plasma->Deprotein Dry Drying Deprotein->Dry Deriv Derivatization Dry->Deriv GC Gas Chromatography Deriv->GC MS Mass Spectrometry GC->MS Quant Quantification MS->Quant Report Result Reporting Quant->Report

Caption: A typical workflow for the quantification of 3-methyl-2-oxopentanoate by GC-MS.

Part 5: Future Perspectives and Conclusion

This compound has transitioned from being primarily a biomarker for a rare metabolic disorder to a metabolite of interest in highly prevalent conditions like Type 2 Diabetes. Its strong association with metabolic dysregulation underscores the importance of BCAA metabolism in overall health.

Future research should focus on:

  • Elucidating Causal Mechanisms: Further investigation is needed to determine whether elevated 3-methyl-2-oxopentanoate is a causative factor in insulin resistance or a consequence of it.

  • Therapeutic Targeting: Understanding the regulatory nodes of the BCAA catabolic pathway could unveil novel therapeutic targets for managing metabolic diseases.

  • Clinical Utility: The development of rapid, cost-effective, and high-throughput analytical methods will be crucial for the widespread clinical implementation of 3-methyl-2-oxopentanoate as a predictive biomarker.

References

Methodological & Application

Synthesis of Sodium 3-methyl-2-oxopentanoate for Laboratory Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the laboratory synthesis of Sodium 3-methyl-2-oxopentanoate, a crucial intermediate in the metabolism of the branched-chain amino acid L-isoleucine.[1][2][3] This alpha-keto acid is of significant interest to researchers in metabolic diseases, particularly Maple Syrup Urine Disease (MSUD), where its accumulation is a key diagnostic marker.[1][2] The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering both enzymatic and classical organic synthesis routes to obtain this valuable compound.

Introduction to this compound

This compound, also known as sodium α-keto-β-methylvalerate, is the sodium salt of 3-methyl-2-oxopentanoic acid.[4] It plays a vital role in cellular metabolism as the transamination product of L-isoleucine. The study of this keto acid and its metabolic pathways is essential for understanding the pathophysiology of metabolic disorders and for the development of potential therapeutic interventions. This guide presents two reliable methods for its synthesis in a laboratory setting, allowing for the production of this key metabolite for research purposes.

Strategic Approaches to Synthesis

Two primary synthetic strategies are presented, each with distinct advantages, allowing researchers to choose the most suitable method based on available resources and experimental requirements.

  • Enzymatic Synthesis via Oxidative Deamination of L-Isoleucine: This biocompatible approach utilizes the enzyme L-amino acid oxidase to mimic the natural metabolic pathway. It offers high specificity and mild reaction conditions.

  • Chemical Synthesis via Claisen-type Condensation: A classic organochemical approach involving the condensation of diethyl oxalate and a suitable C4 building block. This method is robust and can be scaled for larger quantities.

Method 1: Enzymatic Synthesis from L-Isoleucine

This method leverages the catalytic activity of L-amino acid oxidase (LAAO) to convert L-isoleucine into its corresponding α-keto acid.[5][6] The reaction is highly specific and proceeds under physiological conditions.

Causality of Experimental Choices
  • L-Amino Acid Oxidase (LAAO): This flavoenzyme is chosen for its ability to specifically catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids.[5][6]

  • Catalase: Hydrogen peroxide is a byproduct of the LAAO-catalyzed reaction and can lead to oxidative decarboxylation of the desired α-keto acid.[5] Catalase is introduced to decompose the hydrogen peroxide, thus protecting the product and driving the equilibrium towards its formation.

  • pH and Temperature Control: Enzymes have optimal pH and temperature ranges for their activity. The reaction is maintained at a physiological pH of 7.4 and a temperature of 37°C to ensure optimal enzyme function.

  • Sodium Hydroxide for Salt Formation: The final product is the sodium salt. A stoichiometric amount of sodium hydroxide is used to neutralize the carboxylic acid group of the formed 3-methyl-2-oxopentanoic acid, facilitating its isolation and improving its stability.

Experimental Protocol

Materials:

  • L-Isoleucine

  • L-amino acid oxidase (from Crotalus adamanteus venom, for example)

  • Catalase (from bovine liver, for example)

  • Sodium phosphate buffer (0.1 M, pH 7.4)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Ethanol

  • Diethyl ether

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve L-isoleucine in 0.1 M sodium phosphate buffer (pH 7.4) to a final concentration of 50 mM.

  • Enzyme Addition: Add L-amino acid oxidase and catalase to the solution. The optimal enzyme concentrations should be determined empirically but a starting point is typically 10-20 units of LAAO and 1000-2000 units of catalase per millimole of L-isoleucine.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 4-6 hours. Monitor the progress of the reaction by a suitable method, such as HPLC or by monitoring ammonia production.

  • Enzyme Inactivation: Once the reaction is complete, inactivate the enzymes by heating the mixture to 90°C for 10 minutes.

  • Product Isolation:

    • Cool the reaction mixture to room temperature and centrifuge to remove the precipitated enzymes.

    • Carefully adjust the pH of the supernatant to approximately 8.5 with 1 M NaOH solution.

    • Concentrate the solution under reduced pressure to about one-third of its original volume.

  • Precipitation and Purification:

    • To the concentrated solution, add 3-4 volumes of cold ethanol and store at 4°C overnight to precipitate the sodium salt of 3-methyl-2-oxopentanoic acid.

    • Collect the precipitate by filtration and wash with a small amount of cold ethanol, followed by diethyl ether.

    • Dry the white powder under vacuum to yield the final product.

Diagram of Enzymatic Synthesis Workflow

Enzymatic_Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification L_Isoleucine L-Isoleucine in Phosphate Buffer (pH 7.4) Incubation Incubation (37°C, 4-6h) L_Isoleucine->Incubation Enzymes L-Amino Acid Oxidase + Catalase Enzymes->Incubation Heat_Inactivation Heat Inactivation (90°C, 10 min) Incubation->Heat_Inactivation Centrifugation Centrifugation Heat_Inactivation->Centrifugation pH_Adjustment pH Adjustment (to 8.5 with NaOH) Centrifugation->pH_Adjustment Concentration Concentration pH_Adjustment->Concentration Precipitation Precipitation with Cold Ethanol Concentration->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying Final_Product This compound Filtration_Drying->Final_Product

Caption: Workflow for the enzymatic synthesis of this compound.

Method 2: Chemical Synthesis via Claisen-Type Condensation

This classical organic synthesis approach involves the reaction of diethyl oxalate with a carbanion generated from a suitable precursor, followed by hydrolysis and neutralization. A plausible route is the reaction with the enolate of an appropriate ketone or aldehyde, though a more direct method for α-keto acids involves the reaction of dialkyl oxalates with Grignard reagents or other organometallic compounds. A related and effective method for the synthesis of α-keto acids is the condensation of a dialkyl oxalate with an aldehyde in the presence of a base.

Causality of Experimental Choices
  • Diethyl Oxalate: This reagent serves as the electrophilic source of the α-keto-carboxylate moiety. Its two ester groups provide the necessary functionality for the condensation reaction.

  • 2-Methylbutanal: This aldehyde provides the 3-methylpentanoyl backbone of the target molecule.

  • Sodium Methoxide: A strong base is required to deprotonate the α-carbon of the aldehyde, generating the nucleophilic enolate that attacks the diethyl oxalate. Sodium methoxide is a common and effective base for such condensations.

  • Anhydrous Conditions: The reagents used, particularly the sodium methoxide and the enolate intermediate, are sensitive to moisture. Therefore, anhydrous solvents and inert atmosphere are crucial for the success of the reaction.

  • Acidic Work-up and Extraction: After the initial condensation and saponification, the reaction mixture is acidified to protonate the carboxylate. The resulting free acid is then extracted into an organic solvent.

  • Final Neutralization: The purified 3-methyl-2-oxopentanoic acid is then carefully neutralized with a stoichiometric amount of sodium hydroxide or sodium ethoxide to yield the desired sodium salt.

Experimental Protocol

Materials:

  • Diethyl oxalate

  • 2-Methylbutanal

  • Sodium methoxide

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Sodium sulfate (anhydrous)

  • Methyl isobutyl ketone (MIBK)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of sodium methoxide in anhydrous methanol.

  • Addition of Reactants: Cool the solution to 0-5°C in an ice bath. Add diethyl oxalate to the flask. Subsequently, add 2-methylbutanal dropwise from the addition funnel over a period of 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Saponification: Cool the reaction mixture and add a solution of sodium hydroxide in water. Stir the mixture at room temperature for 1-2 hours to saponify the ester.

  • Work-up and Extraction:

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with concentrated HCl.

    • Extract the aqueous layer with methyl isobutyl ketone (MIBK) (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Formation of the Sodium Salt and Purification:

    • To the filtered organic solution, add a stoichiometric amount of sodium hydroxide solution (e.g., in ethanol) with vigorous stirring.

    • The sodium salt of 3-methyl-2-oxopentanoic acid will precipitate.

    • Collect the precipitate by filtration, wash with a small amount of cold ethanol and then diethyl ether.

    • Dry the product under vacuum.

Diagram of Chemical Synthesis Workflow

Chemical_Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Diethyl Oxalate + 2-Methylbutanal in Anhydrous Methanol Condensation Claisen-type Condensation (Reflux) Reactants->Condensation Base Sodium Methoxide Base->Condensation Saponification Saponification (NaOH) Condensation->Saponification Acidification Acidification (HCl) Saponification->Acidification Extraction Extraction (MIBK) Acidification->Extraction Salt_Formation Salt Formation (NaOH) Extraction->Salt_Formation Filtration_Drying Filtration & Drying Salt_Formation->Filtration_Drying Final_Product This compound Filtration_Drying->Final_Product

Caption: Workflow for the chemical synthesis of this compound.

Characterization of this compound

Confirmation of the identity and purity of the synthesized this compound is crucial. The following analytical techniques are recommended:

Technique Expected Results
¹H NMR The proton NMR spectrum should show characteristic signals for the ethyl and methyl groups of the 3-methylpentanoyl backbone. Expected signals include a triplet for the terminal methyl group, a multiplet for the adjacent methylene group, a doublet for the methyl group at the 3-position, and a multiplet for the proton at the 3-position.[4]
¹³C NMR The carbon NMR spectrum will confirm the presence of the carbonyl carbons (keto and carboxylate) and the aliphatic carbons.[4]
Infrared (IR) Spectroscopy The IR spectrum should exhibit strong absorption bands corresponding to the carboxylate (COO⁻) and ketone (C=O) functional groups.[4]
Mass Spectrometry (MS) Mass spectral analysis will confirm the molecular weight of the 3-methyl-2-oxopentanoate anion.
Melting Point The melting point of the synthesized compound should be compared with the literature value (approximately 204-206 °C).[7][8][9]

Safety and Handling

Standard laboratory safety precautions should be followed when performing these syntheses. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. The specific hazards of each reagent should be reviewed from their respective Safety Data Sheets (SDS) before use.

Conclusion

The two detailed protocols provided in this guide offer reliable and reproducible methods for the laboratory synthesis of this compound. The enzymatic route provides a green and highly specific approach, while the chemical synthesis is a robust and scalable alternative. By following these protocols and employing the recommended characterization techniques, researchers can confidently produce this important metabolic intermediate for their studies in metabolic diseases and drug development.

References

Quantitative Analysis of Sodium 3-methyl-2-oxopentanoate in Plasma: A Guide to Method Selection, Development, and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Bioanalytical Scientist

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the quantification of Sodium 3-methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate (KMV), in plasma. As a critical intermediate in the catabolism of the essential amino acid isoleucine, accurate measurement of KMV is vital for research in metabolic disorders, notably Maple Syrup Urine Disease (MSUD), and for broader applications in drug development and nutritional science.[1][2] We present three distinct analytical methodologies—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and a high-throughput Enzymatic Assay—each tailored for different laboratory needs, from high-specificity research to rapid screening. This document emphasizes the rationale behind procedural choices, adherence to rigorous bioanalytical validation standards, and best practices in pre-analytical sample handling to ensure data integrity and reproducibility.

Introduction: The Significance of Quantifying 3-methyl-2-oxopentanoate

3-methyl-2-oxopentanoate is the α-keto acid analog of isoleucine, formed in the first, reversible step of branched-chain amino acid (BCAA) metabolism catalyzed by branched-chain aminotransferases (BCATs).[2] This initial transamination is followed by an irreversible oxidative decarboxylation step mediated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[2][3] Genetic defects in the BCKDH complex lead to the accumulation of BCAAs and their corresponding branched-chain keto acids (BCKAs), including 3-methyl-2-oxopentanoate, in tissues and physiological fluids. This accumulation is the hallmark of Maple Syrup Urine Disease (MSUD), a serious inborn error of metabolism.[3]

Consequently, the precise and accurate quantification of 3-methyl-2-oxopentanoate in plasma is indispensable for diagnosing and monitoring MSUD, as well as for investigating the broader roles of BCAA metabolism in other metabolic conditions such as insulin resistance and obesity.[2] This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to implement robust and reliable analytical methods for this key metabolite.

Methodological Strategy: Choosing the Right Analytical Tool

The selection of an analytical method depends on the specific requirements of the study, including desired sensitivity, specificity, sample throughput, and available instrumentation.

  • LC-MS/MS: The gold standard for quantitative bioanalysis. It offers unparalleled specificity through Multiple Reaction Monitoring (MRM) and excellent sensitivity, allowing for the direct analysis of the keto acid with minimal sample preparation and no chemical derivatization. It is the recommended method for clinical research and regulatory submissions.

  • GC-MS: A powerful and established alternative. Due to the low volatility of keto acids, this technique mandates a chemical derivatization step to convert the analyte into a form suitable for gas chromatography.[4][5] While requiring more extensive sample preparation, it provides high sensitivity and chromatographic resolution.

  • Enzymatic Assay: A spectrophotometric method suitable for high-throughput screening. This approach typically measures the total concentration of branched-chain keto acids by monitoring the production of NADH via a dehydrogenase enzyme.[6][7] Its primary limitation is a lack of specificity for 3-methyl-2-oxopentanoate alone, but it serves as an excellent tool for rapid, preliminary screening.

Part 1: The Definitive Method - LC-MS/MS for High-Specificity Quantification

This protocol details a direct "dilute-and-shoot" approach following simple protein precipitation, which is highly amenable to automation and provides the highest quality quantitative data.

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Collect Plasma (Sodium Heparin Tube) P2 Spike with Internal Standard (e.g., ¹³C-labeled KMV) P1->P2 P3 Protein Precipitation (Cold Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Transfer Supernatant P4->P5 A1 Inject into UPLC System P5->A1 A2 Chromatographic Separation (Reversed-Phase C18) A1->A2 A3 Tandem Mass Spectrometry (ESI-, MRM Mode) A2->A3 D1 Peak Integration A3->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

Caption: LC-MS/MS workflow for 3-methyl-2-oxopentanoate analysis.

Protocol 1A: Plasma Sample Preparation

Rationale: Protein precipitation with a cold organic solvent like acetonitrile is a rapid and effective method to remove high-abundance proteins that would otherwise interfere with the analysis and damage the LC column.[8][9] The addition of a stable isotope-labeled internal standard (SIL-IS) at the beginning of the process is critical to correct for variability in sample extraction and matrix effects during ionization.

Materials:

  • Plasma collected in sodium heparin tubes

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-¹³C₅)

  • LC-MS grade acetonitrile, pre-chilled to -20°C

  • LC-MS grade water and formic acid

  • Microcentrifuge tubes (1.5 mL) and a refrigerated centrifuge

Procedure:

  • Thaw plasma samples on ice. Vortex briefly to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the SIL-IS working solution (concentration should be optimized to be near the mid-point of the calibration curve).

  • Add 200 µL of cold (-20°C) acetonitrile. The 4:1 ratio of solvent to plasma ensures efficient protein precipitation.[8]

  • Vortex vigorously for 30 seconds to denature and precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance precipitation.

  • Centrifuge at >14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 1B: Instrumental Analysis

Rationale: Reversed-phase chromatography is used to separate the polar keto acid from other endogenous plasma components. A C18 column provides sufficient retention. Electrospray ionization in negative mode (ESI-) is highly effective for acidic molecules like keto acids.[10] Tandem mass spectrometry operating in MRM mode provides specificity by monitoring a unique precursor-to-product ion transition for both the analyte and the internal standard.

Table 1: Suggested LC-MS/MS Parameters

Parameter Setting Rationale
Liquid Chromatography
UPLC System Waters ACQUITY, Sciex ExionLC, or equivalent High-pressure systems provide better resolution and faster run times.
Column Waters ACQUITY HSS T3 C18 (100 x 2.1 mm, 1.8 µm) or equivalent HSS T3 chemistry is designed for enhanced retention of polar compounds.[11]
Mobile Phase A 0.1% Formic Acid in Water Acidification improves peak shape and ionization efficiency.[10]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard reversed-phase organic solvent.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Gradient 2% B to 95% B over 5 min, hold 1 min, re-equilibrate 2 min A gradient ensures elution of the analyte while cleaning the column of late-eluting interferences.
Column Temperature 40°C Improves peak shape and reduces viscosity.
Injection Volume 5 µL
Mass Spectrometry
Mass Spectrometer Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent A sensitive triple quadrupole instrument is required for robust quantification.
Ionization Mode Electrospray Ionization (ESI), Negative Keto acids readily deprotonate to form [M-H]⁻ ions.[10]
MRM Transition (Analyte) m/z 129.1 → 85.1 [M-H]⁻ → [M-H-CO₂]⁻. The loss of carbon dioxide is a characteristic fragmentation.
MRM Transition (SIL-IS) m/z 134.1 → 90.1 The transition should be shifted by the mass of the incorporated stable isotopes.
Dwell Time 50 ms
Collision Energy (CE) -15 eV (Optimize experimentally)

| Source Temperature | 550°C (Optimize experimentally) | |

Method Validation: Ensuring Trustworthy Data

A bioanalytical method is not reliable until it is fully validated. Validation must be performed according to the principles outlined in regulatory guidance documents such as the FDA's M10 Bioanalytical Method Validation.[12][13]

Table 2: Key Bioanalytical Method Validation Parameters

Parameter Purpose Acceptance Criteria (Typical)
Calibration Curve Define the quantitative range of the assay. ≥6 non-zero standards; correlation coefficient (r²) > 0.99.
Accuracy & Precision Determine the closeness of measured values to the true value and their variability. Intra- and inter-assay precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). Assessed at ≥4 QC levels.[12]
Selectivity Ensure no interference from endogenous matrix components. Response in blank samples from ≥6 sources should be <20% of LLOQ response.
Matrix Effect Assess the suppression or enhancement of ionization by matrix components. IS-normalized matrix factor CV should be ≤15%.
Recovery Measure the efficiency of the extraction process. Should be consistent and reproducible, though not necessarily 100%.
Stability Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). Mean concentration of stability samples should be within ±15% of nominal concentration.

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise > 5; accuracy within ±20% and precision ≤20%. |

Part 2: GC-MS Method with Derivatization

This method is an excellent alternative when LC-MS/MS is unavailable or when analyzing a broader panel of organic acids for which GC-MS methods are already established.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Plasma + Internal Standard P2 Protein Precipitation (Acidified Methanol) P1->P2 P3 Evaporate to Dryness P2->P3 P4 Step 1: Oximation (Protect Keto Group) P3->P4 P5 Step 2: Silylation (Increase Volatility) P4->P5 A1 Inject into GC System P5->A1 A2 Chromatographic Separation (e.g., DB-5ms column) A1->A2 A3 Mass Spectrometry (EI, Scan or SIM Mode) A2->A3 D1 Peak Integration A3->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

Caption: GC-MS workflow highlighting the essential derivatization steps.

Protocol 2A: Sample Preparation and Derivatization

Rationale: This two-step derivatization is critical for the successful GC-MS analysis of keto acids.[14]

  • Oximation: The carbonyl (keto) group is reactive and can exist in equilibrium with its enol form, leading to poor chromatography (e.g., split peaks). Reacting it with an oximating agent like methoxyamine hydrochloride converts it into a stable methoxime derivative.[15]

  • Silylation: The carboxylic acid group is polar and non-volatile. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the acidic proton with a nonpolar trimethylsilyl (TMS) group, drastically increasing the compound's volatility and thermal stability.[4][16]

Materials:

  • Reagents from Protocol 1A

  • Methoxyamine hydrochloride in pyridine

  • BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst

  • Ethyl acetate (GC grade)

  • Nitrogen gas evaporator

Procedure:

  • Perform protein precipitation as described in Protocol 1A, steps 1-4, using acidified methanol instead of acetonitrile.[14]

  • Centrifuge and transfer the supernatant to a new tube.

  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40-50°C. It is crucial to ensure the sample is completely dry as moisture will quench the silylation reagent.

  • Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and heat at 60°C for 60 minutes.[15]

  • Cool the sample to room temperature.

  • Silylation: Add 80 µL of BSTFA + 1% TMCS. Vortex and heat at 60°C for 45 minutes.[16]

  • After cooling, the sample is ready for GC-MS analysis.

Protocol 2B: GC-MS Instrumental Analysis

Table 3: Suggested GC-MS Parameters

Parameter Setting
Gas Chromatography
GC System Agilent 8890 or equivalent
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless, 1 µL
Inlet Temperature 250°C
Carrier Gas Helium, 1.2 mL/min constant flow
Oven Program Initial 80°C, hold 2 min; ramp 10°C/min to 280°C, hold 5 min
Mass Spectrometry
MS System Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
MS Source Temp 230°C
MS Quad Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM) for quantification

| Quantitation Ions | Determine empirically from the mass spectrum of the derivatized standard |

Part 3: Enzymatic Assay for High-Throughput Screening

Rationale: This method leverages the activity of a dehydrogenase enzyme that can use branched-chain keto acids as a substrate, producing NADH in the process. The increase in NADH is directly proportional to the amount of BCKAs present and can be measured by the increase in absorbance at 340 nm.[6] While this method is not specific to 3-methyl-2-oxopentanoate, its simplicity and speed make it ideal for screening large numbers of samples. A related approach uses a coupled enzyme assay to produce a colorimetric product.[17]

Workflow for Enzymatic Assay

P1 Pipette Plasma & Standards into 96-well plate P2 Add Reaction Mix (Enzyme, Cofactors) P1->P2 P3 Incubate at RT P2->P3 P4 Read Absorbance (e.g., 450 nm) P3->P4 P5 Calculate Concentration P4->P5

Caption: A simple, plate-based workflow for enzymatic screening.

Protocol 3A: Assay Procedure (Example)

Note: This is a generalized protocol. It is highly recommended to use a commercially available kit (e.g., Sigma-Aldrich MAK003 or equivalent) and follow the manufacturer's instructions.

Procedure:

  • Prepare a standard curve using the Leucine or 3-methyl-2-oxopentanoate standard provided in the kit.

  • Add 1-10 µL of plasma samples and standards to separate wells of a 96-well plate. Adjust the volume to 50 µL with the provided assay buffer.

  • Prepare a Reaction Mix containing the BCAA Enzyme Mix, Substrate, and buffer as per the kit protocol.

  • Add 50 µL of the Reaction Mix to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at the wavelength specified by the kit (e.g., 450 nm).

  • Subtract the blank reading from all measurements, plot the standard curve, and determine the sample concentrations.

Critical Pre-Analytical Considerations

The reliability of any analytical method is fundamentally dependent on the quality of the sample. In metabolomics, pre-analytical variables are a major source of error.

  • Anticoagulant Choice: Use sodium heparin (green top tube) plasma. EDTA can interfere with some downstream analyses, and serum collection (red top tube) allows for continued metabolic activity during clotting, which can artificially increase lactate and alter other metabolite levels.[14]

  • Sample Processing Time: Plasma should be separated from whole blood by centrifugation as soon as possible after collection, ideally within one hour. Delays, especially at room temperature, can lead to significant changes in the concentrations of labile metabolites.[14]

  • Storage: Once separated, plasma should be immediately frozen and stored at -80°C until analysis to ensure long-term stability.[18] Avoid repeated freeze-thaw cycles.

Conclusion

The quantification of this compound in plasma is a critical task in the study of metabolic health and disease. This guide has detailed three distinct, yet robust, methodologies to achieve this goal. For definitive, high-sensitivity, and high-specificity results suitable for clinical research, the LC-MS/MS method is unequivocally recommended. The GC-MS method serves as a reliable, high-resolution alternative, particularly in labs with established expertise in derivatization techniques. Finally, the enzymatic assay provides a valuable tool for rapid, high-throughput screening applications where absolute specificity is not the primary requirement. Regardless of the method chosen, success is contingent upon meticulous attention to pre-analytical sample handling and a thorough, guideline-compliant method validation.

References

Application Note & Protocol: Kinetic Analysis of the Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) using Sodium 3-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Sodium 3-methyl-2-oxopentanoate as a substrate for enzyme kinetic assays. This compound, the α-keto acid derived from the essential amino acid isoleucine, is a critical intermediate in the branched-chain amino acid (BCAA) catabolic pathway.[1][2] The central focus of this guide is the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDC), the rate-limiting enzyme that catalyzes the irreversible oxidative decarboxylation of this substrate.[3][4] Dysregulation of BCKDC activity is directly implicated in severe metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), making the enzyme and its regulators prime targets for therapeutic intervention.[5][6] We present a robust, continuous spectrophotometric assay for determining the kinetic parameters of BCKDC, offering detailed, step-by-step protocols, data analysis guidance, and critical insights into the causality behind experimental choices.

Scientific Background & Principle of the Assay

The Central Role of BCKDC in BCAA Metabolism

The catabolism of the three branched-chain amino acids—leucine, isoleucine, and valine—is a crucial metabolic pathway for energy production and protein homeostasis.[7] The process is initiated by a reversible transamination to form their respective branched-chain α-keto acids (BCKAs). This compound (also known as α-keto-β-methylvalerate) is the BCKA derived from isoleucine.[1]

The subsequent step, the oxidative decarboxylation of these BCKAs, is the committed and irreversible step in the pathway. This reaction is catalyzed by the large, mitochondrial inner membrane-associated BCKDC.[3] A deficiency in BCKDC activity leads to the accumulation of BCAAs and BCKAs in blood and urine, a pathogenic condition known as Maple Syrup Urine Disease (MSUD), which can cause severe neurological damage, ketoacidosis, and death if untreated.[5][8][9]

BCAA_Catabolism Isoleucine Isoleucine BCAT BCAA Transaminase (BCAT) Isoleucine->BCAT Substrate Sodium 3-methyl-2- oxopentanoate BCKDC Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Substrate->BCKDC Product α-Methylbutyryl-CoA TCA_Cycle Enters Citric Acid Cycle Product->TCA_Cycle BCAT->Substrate BCKDC->Product

Figure 1: Simplified metabolic pathway for isoleucine catabolism.

The BCKDC is a highly regulated, multi-enzyme complex homologous to the pyruvate and α-ketoglutarate dehydrogenase complexes.[3][10] It consists of three core catalytic components:

  • E1 (α-Keto Acid Decarboxylase): A heterotetramer (α2β2) that uses thiamine pyrophosphate (TPP) to decarboxylate the α-keto acid substrate.[3]

  • E2 (Dihydrolipoyl Transacylase): Forms the structural core of the complex and transfers the acyl group from E1 to Coenzyme A (CoA).[3]

  • E3 (Dihydrolipoyl Dehydrogenase): A homodimer that re-oxidizes the E2 subunit, transferring reducing equivalents to NAD+ to form NADH.[3][11]

Activity of the BCKDC is tightly controlled by a dedicated kinase (BCKDK) and phosphatase (PPM1K). BCKDK phosphorylates and inactivates the E1 subunit, making it a key target for drugs aimed at increasing BCAA catabolism.[12][13]

Principle of the Spectrophotometric Assay

The overall reaction catalyzed by BCKDC is:

α-keto acid + Coenzyme A + NAD⁺ → Acyl-CoA + CO₂ + NADH + H⁺

This protocol leverages the production of NADH, which has a distinct absorbance maximum at 340 nm (ε = 6220 M⁻¹cm⁻¹). By monitoring the increase in absorbance at 340 nm over time, the rate of the enzymatic reaction can be continuously and accurately measured. This method is preferred for kinetic studies due to its simplicity, speed, and non-reliance on radioisotopes or complex chromatographic separation.[11][14]

Materials and Reagents

Equipment
  • UV/Vis Spectrophotometer with temperature control and kinetic measurement capabilities

  • Quartz or UV-transparent disposable cuvettes (1 cm path length)

  • Calibrated micropipettes and tips

  • Water bath or heating block set to 30°C

  • Standard laboratory glassware and consumables

  • pH meter

Chemicals & Buffers
  • Substrate: this compound (CAS: 3715-31-9, ≥98% purity).

  • Enzyme: Purified BCKD complex (e.g., from bovine heart mitochondria) or recombinant human BCKDC.

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Potassium Phosphate Dibasic (K₂HPO₄)

  • Magnesium Chloride (MgCl₂)

  • Thiamine Pyrophosphate (TPP)

  • Coenzyme A, trilithium salt (CoA)

  • β-Nicotinamide Adenine Dinucleotide, oxidized form (NAD⁺)

  • Triton X-100

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ultrapure water

Detailed Experimental Protocol

This protocol is designed to determine the Michaelis constant (Km) and maximum velocity (Vmax) of BCKDC with respect to its substrate, this compound.

Step 1: Preparation of Reagents and Buffers

Causality Insight: The choice of buffer, pH, and cofactors is critical for optimal enzyme activity. A phosphate buffer at pH 7.5 mimics physiological mitochondrial matrix conditions. Mg²⁺ and TPP are essential cofactors for the E1 component, while CoA and NAD⁺ are required substrates for the E2 and E3 components, respectively.[3][15] Triton X-100 is included to maintain the solubility and stability of the large, lipophilic enzyme complex.

  • Assay Buffer (1 L, pH 7.5):

    • Prepare a 50 mM potassium phosphate buffer by dissolving the appropriate amounts of KH₂PO₄ and K₂HPO₄ in ~950 mL of ultrapure water.

    • Add MgCl₂ to a final concentration of 2 mM.

    • Add Triton X-100 to a final concentration of 0.05% (v/v).

    • Adjust pH to 7.5 at room temperature.

    • Bring the final volume to 1 L with ultrapure water. Store at 4°C.

  • Substrate Stock Solution (100 mM):

    • Accurately weigh and dissolve this compound (MW: 152.12 g/mol ) in Assay Buffer to make a 100 mM stock solution.

    • Prepare fresh daily or store in small aliquots at -20°C for up to one month.

  • Cofactor/Substrate Mix (10X):

    • Prepare a 10X concentrated solution in Assay Buffer containing:

      • Thiamine Pyrophosphate (TPP): 2 mM

      • Coenzyme A (CoA): 5 mM

      • NAD⁺: 20 mM

    • Store in aliquots at -80°C to prevent degradation, especially of CoA. Avoid repeated freeze-thaw cycles.

  • Enzyme Working Solution:

    • On the day of the assay, dilute the purified BCKD complex in ice-cold Assay Buffer containing 0.1 mg/mL BSA. The final concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes (typically in the range of 5-50 µg/mL).

    • Trustworthiness Check: Always keep the enzyme on ice to preserve its activity. The inclusion of BSA helps to stabilize the enzyme at low concentrations by preventing non-specific adsorption to surfaces.

Step 2: Spectrophotometric Assay Procedure

The following procedure outlines a single kinetic measurement. To determine Km, a range of final substrate concentrations (e.g., 0.05 mM to 5 mM) should be tested.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 340 nm .

    • Set the temperature of the cuvette holder to 30°C .

    • Set the measurement mode to kinetic , recording data every 15-30 seconds for 5-10 minutes.

  • Reaction Mixture Assembly:

    • In a 1 mL cuvette, prepare the reaction mixture by adding the components in the following order. This ensures all components are present before the reaction is initiated by the enzyme.

ComponentVolume (for 1 mL total)Final Concentration
Assay BufferVariable (to 1 mL)50 mM KPO₄, 2 mM MgCl₂
Substrate Stock (100 mM)Variable (e.g., 0.5 µL - 50 µL)0.05 - 5 mM
Cofactor/Substrate Mix (10X)100 µL0.2 mM TPP, 0.5 mM CoA, 2 mM NAD⁺
Enzyme Working Solution50 µLEmpirically determined
  • Initiate and Record:

    • Add all components except the enzyme to the cuvette.

    • Mix gently by pipetting and pre-incubate the cuvette in the spectrophotometer's temperature-controlled holder for 3-5 minutes to allow the mixture to reach thermal equilibrium.

    • Initiate the reaction by adding the pre-determined volume of the Enzyme Working Solution.

    • Quickly mix by inverting the cuvette with parafilm or using a gentle pipette mix, and immediately start recording the absorbance.

Self-Validation Check: It is crucial to run parallel control reactions to validate the specificity of the assay:

  • "No Enzyme" control: Replace the enzyme solution with Assay Buffer. This should yield no change in absorbance and confirms the reaction is enzyme-dependent.

  • "No Substrate" control: Replace the this compound solution with Assay Buffer. This accounts for any minor, substrate-independent NADH production.

Workflow Prep 1. Reagent Preparation (Buffer, Substrate, Cofactors, Enzyme) Setup 2. Assemble Reaction Mixture (Buffer, Substrate, Cofactors) Prep->Setup Equilibrate 3. Pre-incubate at 30°C Setup->Equilibrate Initiate 4. Initiate with Enzyme Equilibrate->Initiate Read 5. Read Absorbance (340 nm) in Kinetic Mode Initiate->Read Analyze 6. Calculate Initial Velocity (V₀) Read->Analyze Plot 7. Plot V₀ vs. [Substrate] Analyze->Plot Determine 8. Determine Km and Vmax Plot->Determine

Figure 2: Experimental workflow for BCKDC kinetic analysis.

Step 3: Data Analysis
  • Calculate Initial Velocity (V₀):

    • For each substrate concentration, plot Absorbance (340 nm) vs. Time (minutes).

    • Identify the initial linear portion of the curve (usually the first 1-3 minutes).

    • Calculate the slope of this linear portion (ΔAbs/min). This is your initial reaction rate.

    • Convert this rate into µmol/min/mg using the Beer-Lambert Law:

    V₀ (µmol/min/mg) = ( (ΔAbs/min) / ε ) * (V_total / V_enzyme) * (1 / C_enzyme) * 10⁶

    Where:

    • ΔAbs/min is the initial rate of absorbance change.

    • ε is the molar extinction coefficient for NADH (6220 M⁻¹cm⁻¹).

    • V_total is the total reaction volume in mL (e.g., 1 mL).

    • V_enzyme is the volume of enzyme added in mL (e.g., 0.05 mL).

    • C_enzyme is the concentration of the enzyme in the working solution in mg/mL.

    • 10⁶ is the conversion factor from moles to µmoles.

  • Determine Kinetic Parameters (Km and Vmax):

    • Plot the calculated initial velocities (V₀) on the y-axis against the corresponding substrate concentrations ([S]) on the x-axis.

    • Use non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data directly to the Michaelis-Menten equation:

    V₀ = (Vmax * [S]) / (Km + [S])

    • The software will provide the best-fit values for Vmax (the maximum reaction rate) and Km (the substrate concentration at which the reaction rate is half of Vmax).

Example Data and Troubleshooting

The following table provides an example dataset for a typical kinetic experiment.

[Substrate] (mM)ΔAbs/minInitial Velocity (V₀) (µmol/min/mg)
0.050.0254.02
0.100.0457.23
0.250.08814.15
0.500.13521.70
1.000.18028.94
2.500.22536.17
5.000.24539.39

Note: V₀ values are calculated based on a hypothetical enzyme concentration and volume.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or very low activity 1. Inactive enzyme. 2. Missing essential cofactor (TPP, CoA, NAD⁺). 3. Incorrect pH.1. Use a fresh enzyme aliquot; verify activity with a positive control. 2. Prepare fresh cofactor mix; ensure all components were added. 3. Remake and verify the pH of the Assay Buffer.
High background rate (in "No Substrate" control) 1. Contaminating enzymes in the BCKDC prep that reduce NAD⁺. 2. Instability of NAD⁺ or other reagents.1. Further purify the enzyme. 2. Use high-purity reagents. Prepare NAD⁺ solutions fresh.
Non-linear kinetics (curve is flat or sigmoidal) 1. Substrate or product inhibition at high concentrations. 2. Substrate depletion during the assay. 3. Enzyme concentration is too high.1. Use a narrower range of substrate concentrations. 2. Use less enzyme or shorten the measurement time to focus on the true initial rate. 3. Reduce the amount of enzyme used in the assay.

Conclusion

This application note provides a validated and detailed protocol for the kinetic characterization of the branched-chain α-keto acid dehydrogenase complex using its natural substrate, this compound. The continuous spectrophotometric assay described herein is a reliable, efficient, and fundamental tool for studying the function of this critical metabolic enzyme. This methodology is readily adaptable for high-throughput screening of potential inhibitors or activators of BCKDC, making it invaluable for drug discovery efforts targeting Maple Syrup Urine Disease and other metabolic disorders linked to BCAA dysregulation.

References

Application Notes & Protocols: The Role of Sodium 3-methyl-2-oxopentanoate in Advanced Cell Culture Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sodium 3-methyl-2-oxopentanoate, the sodium salt of α-keto-β-methylvaleric acid (KMV), is the cognate alpha-keto acid of the essential branched-chain amino acid (BCAA), L-isoleucine.[1][2] As a critical intermediate in BCAA metabolism, its application in cell culture extends far beyond that of a simple metabolite. It serves as a powerful tool for modeling inborn errors of metabolism, investigating the intricate metabolic interplay within the tumor microenvironment, and studying mechanisms of cellular stress and neurotoxicity.[3][4][5] This guide provides an in-depth exploration of the biochemical rationale for using this compound, detailed protocols for its application in various cell-based assays, and a framework for interpreting the resulting data.

Biochemical Rationale and Mechanism of Action

This compound is central to the catabolism of isoleucine. The metabolic fate of this molecule is primarily dictated by two key enzymatic steps, making it an ideal point of intervention for metabolic studies.

  • Reversible Transamination: In the cytosol and mitochondria, branched-chain amino acid aminotransferases (BCAT1 and BCAT2, respectively) catalyze the reversible transfer of an amino group from isoleucine to α-ketoglutarate. This reaction yields this compound and glutamate.[3][6] The reversibility of this reaction is crucial; cells expressing BCAT can utilize exogenously supplied this compound to synthesize isoleucine de novo, making it a stable and soluble precursor for cell culture media formulations.[6]

  • Irreversible Oxidative Decarboxylation: The primary catabolic route is the irreversible conversion of this compound by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[7] This reaction commits the carbon skeleton to enter the tricarboxylic acid (TCA) cycle as propionyl-CoA and acetyl-CoA, linking BCAA metabolism directly to central carbon metabolism and energy production.[3]

Genetic defects in the BCKDH complex lead to the accumulation of BCAAs and their respective branched-chain keto acids (BCKAs), including 3-methyl-2-oxopentanoate, resulting in the severe metabolic disorder Maple Syrup Urine Disease (MSUD).[1][8] This pathological accumulation is known to be neurotoxic, and therefore, this compound is frequently used to simulate MSUD-like conditions in neuronal and glial cell cultures to study the underlying disease mechanisms.[5][9]

BCAA_Metabolism cluster_extracellular Extracellular Space cluster_cell Cell Isoleucine_ext L-Isoleucine Isoleucine_int Intracellular L-Isoleucine Isoleucine_ext->Isoleucine_int Transporter KMV_ext This compound (KMV) KMV_int Intracellular KMV KMV_ext->KMV_int MCT1 Transporter Isoleucine_int->KMV_int BCAT1/2 (reversible) aKG α-Ketoglutarate PropionylCoA Propionyl-CoA KMV_int->PropionylCoA BCKDH Complex (irreversible) AcetylCoA Acetyl-CoA KMV_int->AcetylCoA BCKDH Complex (irreversible) Glu Glutamate TCA TCA Cycle PropionylCoA->TCA AcetylCoA->TCA

Caption: Isoleucine and KMV metabolic pathway.

Core Applications & Experimental Designs

A. Modeling Neurotoxicity in Maple Syrup Urine Disease (MSUD)

The accumulation of BCKAs is a primary driver of the neurological damage seen in MSUD.[4][5] this compound can be applied to neuronal cell lines (e.g., SH-SY5Y, HT-22) or primary astrocyte cultures to investigate mechanisms of neurotoxicity.

  • Causality: High concentrations of BCKAs are known to disrupt mitochondrial function, increase reactive oxygen species (ROS) production, and alter cellular calcium regulation, leading to apoptosis or necrosis.[5][9]

  • Experimental Goal: To determine the dose-dependent cytotoxic effects of this compound and elucidate the pathways involved (e.g., oxidative stress, mitochondrial dysfunction).

B. Investigating the Tumor Microenvironment (TME)

Recent studies have shown that cancer cells can secrete BCKAs into the TME, influencing the phenotype of immune cells like macrophages.[3] Specifically, 3-methyl-2-oxopentanoate (KMV) and α-ketoisocaproate (KIC) can promote a pro-tumoral macrophage state.[3]

  • Causality: Macrophages take up BCKAs via monocarboxylate transporters (MCTs), which fuels their TCA cycle and alters their metabolic programming and inflammatory signaling pathways.[3]

  • Experimental Goal: To assess how this compound alters the polarization (M1 vs. M2) and function (e.g., phagocytosis, cytokine secretion) of macrophage cell lines (e.g., RAW 264.7, THP-1).

C. Studies of Oxidative Stress and Cardioprotection

BCKAs have demonstrated a protective effect against oxidative stress-induced cell death in cardiomyocytes.[10] This suggests a potential therapeutic application in conditions like myocardial ischemia-reperfusion injury.

  • Causality: While the precise mechanism is under investigation, BCKAs may act as ROS scavengers or modulate signaling pathways that enhance cellular resilience to oxidative insults.[10][11]

  • Experimental Goal: To evaluate the ability of this compound to mitigate cell death induced by agents like hydrogen peroxide (H₂O₂) in cardiomyocyte cell lines (e.g., H9c2) or neonatal rat ventricular myocytes (NRVMs).[10]

Experimental Protocols

Protocol 1: Preparation of a Sterile Stock Solution

Rationale: A concentrated, sterile stock solution is essential for accurate and reproducible dosing in cell culture experiments without introducing contamination or significantly altering the volume of the culture medium. Water is a suitable solvent.[2][10]

Materials:

  • This compound powder (e.g., Sigma-Aldrich, CAS 3715-31-9)[9]

  • Cell culture-grade water or Phosphate-Buffered Saline (PBS)

  • Sterile 15 mL or 50 mL conical tubes

  • 0.22 µm sterile syringe filter

  • Sterile syringes

Procedure:

  • Calculation: Determine the desired stock concentration. A 100 mM stock is convenient for most applications. For a 10 mL solution, calculate the required mass:

    • Molecular Weight (MW) of this compound: 152.12 g/mol [2]

    • Mass (g) = 0.1 mol/L * 0.010 L * 152.12 g/mol = 0.152 g (152.1 mg)

  • Weighing: In a sterile biosafety cabinet, accurately weigh 152.1 mg of the powder and transfer it to a sterile 15 mL conical tube.

  • Dissolution: Add 8 mL of sterile, cell culture-grade water to the tube. Vortex thoroughly until the powder is completely dissolved.

  • Volume Adjustment: Adjust the final volume to 10 mL with sterile water.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile conical tube. This step is critical to prevent microbial contamination of your cell cultures.

  • Aliquoting & Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 500 µL) in sterile microcentrifuge tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.

ParameterValueRationale
Compound This compoundKeto acid of L-isoleucine.
CAS Number 3715-31-9Unique chemical identifier.
Molecular Weight 152.12 g/mol For accurate mass calculations.[9]
Solvent Cell Culture-Grade H₂O or PBSEnsures isotonicity and sterility.[10]
Stock Concentration 10-500 mMProvides a wide range for dilution.[10]
Sterilization 0.22 µm FiltrationRemoves potential bacterial contaminants.
Storage -20°C in AliquotsPreserves stability and prevents contamination.
Protocol 2: In Vitro Neurotoxicity Assay (MTT)

Rationale: This protocol uses the MTT assay to measure the reduction in cell viability of a neuronal cell line (e.g., HT-22) in response to treatment with this compound, simulating MSUD-like toxicity.[5]

Workflow_MTT A 1. Seed HT-22 cells in 96-well plate B 2. Incubate 24h (allow attachment) A->B D 4. Replace media with KMV-containing media B->D C 3. Prepare serial dilutions of KMV (e.g., 0, 1, 2, 5, 10 mM) C->D E 5. Incubate for 24-48h D->E F 6. Add MTT Reagent (Incubate 2-4h) E->F G 7. Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Cell Viability vs. Vehicle Control H->I

Caption: Workflow for an MTT-based cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed HT-22 mouse hippocampal neurons into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.

  • Adherence: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Treatment Preparation: Prepare serial dilutions of this compound in complete culture medium from your sterile stock. Typical final concentrations for neurotoxicity studies range from 1 mM to 10 mM.[5] Include a "vehicle control" group that receives medium with an equivalent volume of the solvent (water) but no compound.

  • Cell Treatment: Carefully aspirate the old medium from the wells and replace it with 100 µL of the prepared treatment media.

  • Incubation: Incubate the cells for a defined period, typically 24 to 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.

Protocol 3: Metabolite Extraction for LC-MS Analysis

Rationale: To understand how this compound supplementation alters cellular metabolism, it is essential to quench metabolism rapidly and efficiently extract polar metabolites for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]

Procedure:

  • Cell Culture: Grow cells (e.g., macrophages, cancer cells) in 6-well plates to ~80-90% confluency. Treat with the desired concentration of this compound for the specified time.

  • Quenching & Washing:

    • Place the 6-well plate on wet ice to rapidly lower the temperature and slow metabolism.

    • Aspirate the culture medium.

    • Quickly wash the cell monolayer twice with 1-2 mL of ice-cold 0.9% NaCl solution to remove extracellular contaminants.[12] Aspirate the wash buffer completely.

  • Metabolism Arrest: Add 1 mL of ice-cold 80% methanol (-80°C) to each well. This step immediately quenches enzymatic activity and lyses the cells.[13]

  • Cell Scraping: Place the plate on dry ice. Using a cell scraper, thoroughly scrape the cells in the cold methanol.

  • Collection: Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Extraction: Vortex the tube for 10 minutes at 4°C.

  • Clarification: Centrifuge at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.[12]

  • Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

  • Storage: Store the samples at -80°C until ready for LC-MS analysis.

Representative Data and Interpretation

The following table provides hypothetical, yet representative, data from the experiments described above.

Application AreaCell LineTreatment (KMV)Endpoint MeasuredExpected OutcomePotential Interpretation
MSUD Neurotoxicity HT-22 Neurons5 mM for 24h% Cell Viability (MTT)45% ± 5%High KMV levels induce significant cytotoxicity, consistent with MSUD pathology.[5]
Tumor Microenvironment RAW 264.7 Macrophages500 µM for 48hArginase-1 Expression (M2 Marker)3.5-fold increaseKMV promotes polarization towards an immune-suppressive, pro-tumoral M2 phenotype.[3]
Cardioprotection H9c2 Cardiomyocytes500 µM pre-treatment% Viability after H₂O₂78% ± 6% (vs. 40% in H₂O₂ alone)KMV exhibits a protective effect against oxidative stress-induced cell death.[10]
Metabolic Flux A549 Lung Cancer500 µM for 6hIntracellular Isoleucine (LC-MS)2.1-fold increaseCells actively convert exogenous KMV into isoleucine via BCAT enzymes.[6]

Troubleshooting

  • Compound Precipitation: If the stock solution shows precipitation after thawing, gently warm to 37°C and vortex. Ensure the final concentration in media does not exceed its solubility limit.

  • High Variability in Assays: Ensure consistent cell seeding density. When treating, change the medium in all wells (including controls) to minimize variability from nutrient depletion. Use multichannel pipettes for simultaneous additions where possible.

  • Unexpected Cytotoxicity: The sodium salt itself can alter osmolality at very high concentrations. Ensure the vehicle control contains an equivalent concentration of sodium if using a different salt for comparison. Verify the pH of your final treatment medium.

Conclusion

This compound is a versatile and powerful tool for probing the complexities of BCAA metabolism in a cell culture setting. Its application enables researchers to construct robust models of metabolic diseases like MSUD, dissect the metabolic communication between cells in the tumor microenvironment, and explore novel cytoprotective mechanisms. The protocols outlined here provide a solid foundation for integrating this key metabolite into a wide array of cell-based research endeavors.

References

Anwendungsleitfaden und Protokolle zur Derivatisierung von α-Ketosäuren für die HPLC-Analyse

Author: BenchChem Technical Support Team. Date: January 2026

Erstellt von: Dr. Gemini, Senior Application Scientist

Einführung: Die analytische Herausforderung bei α-Ketosäuren

α-Ketosäuren sind entscheidende Knotenpunkte in zahlreichen Stoffwechselwegen, einschließlich des Aminosäurestoffwechsels und des Zitratzyklus. Ihre Quantifizierung in biologischen Proben ist für die klinische Diagnostik und die biochemische Forschung von großer Bedeutung. Die direkte Analyse dieser Verbindungen mittels Hochleistungsflüssigkeitschromatographie (HPLC) ist jedoch aufgrund ihrer hohen Polarität, ihrer strukturellen Ähnlichkeit und des Fehlens eines starken Chromophors für die UV-Detektion eine große Herausforderung.

Die chemische Derivatisierung vor der chromatographischen Trennung (Pre-Column Derivatization) ist eine bewährte Strategie, um diese Hürden zu überwinden. Dieser Prozess wandelt die Analyten in Derivate um, die verbesserte chromatographische Eigenschaften und eine hohe Nachweisempfindlichkeit aufweisen. Dieser Leitfaden bietet einen detaillierten Überblick über die gängigsten und effektivsten Derivatisierungstechniken für die HPLC-Analyse von α-Ketosäuren, komplett mit fundierten Protokollen und praktischen Einblicken.

Teil 1: Derivatisierung mit Diaminobenzol-Reagenzien

Die Kondensationsreaktion von α-Ketosäuren mit aromatischen Diaminen zu hochgradig fluoreszierenden oder UV-aktiven Chinoxalin-Derivaten ist eine der am weitesten verbreiteten Methoden. o-Phenylendiamin (OPD) und seine Analoga sind hier die Reagenzien der Wahl.

Reaktionsmechanismus: Die Chemie hinter der Fluoreszenz

Die Reaktion zwischen einer α-Ketosäure und einem Reagenz vom Typ des o-Phenylendiamins (z. B. OPD, 1,2-Diamino-4,5-methylendioxybenzol (DMB)) führt zur Bildung eines stabilen und hochkonjugierten Chinoxalinol-Derivats.[1][2][3] Diese Reaktion findet typischerweise unter sauren Bedingungen und bei erhöhter Temperatur statt. Das resultierende Derivat besitzt einen starken Chromophor und oft auch einen Fluorophor, was eine hochempfindliche Detektion mittels UV-Vis- oder Fluoreszenzdetektoren ermöglicht.

Protokoll: Derivatisierung mit 1,2-Diamino-4,5-methylendioxybenzol (DMB)

Diese Methode ist besonders für ihre hohe Empfindlichkeit bei der Fluoreszenzdetektion bekannt.[1][4][5]

Reagenzien und Materialien:

  • Standardlösungen von α-Ketosäuren (z.B. α-Ketoglutarsäure, Pyruvinsäure)

  • DMB-Lösung: 1,2-Diamino-4,5-methylendioxybenzol in verdünnter HCl

  • Mercaptoethanol (als Antioxidans)

  • Natriumhydroxid (NaOH)-Lösung zur Neutralisation

  • Heizblock oder Wasserbad

  • HPLC-System mit Fluoreszenzdetektor

Schritt-für-Schritt-Protokoll:

  • Probenvorbereitung: Stellen Sie sicher, dass Ihre Proben (z. B. deproteinisiertes Serum, Zellextrakte) in einem geeigneten wässrigen Puffer vorliegen.

  • Reaktionsansatz: In einem Reaktionsgefäß werden 40 µL der Proben- oder Standardlösung mit 40 µL der DMB-Derivatisierungslösung versetzt.[4]

  • Inkubation: Verschließen Sie das Gefäß fest und inkubieren Sie es für 45 Minuten bei 85 °C in einem Heizblock.[4] Dieser Schritt ist entscheidend für eine vollständige Derivatisierung.

  • Abkühlung: Kühlen Sie die Reaktion sofort auf Eis für mindestens 5 Minuten, um die Reaktion zu stoppen.[4]

  • Neutralisation und Verdünnung: Verdünnen Sie die Reaktionsmischung fünffach mit einer 65 mM NaOH-Lösung.[4] Dieser Schritt ist kritisch, um Peak-Verdopplungen, insbesondere bei sauren Analyten wie α-Ketoglutarsäure, zu verhindern.[1][4]

  • HPLC-Analyse: Injizieren Sie ein geeignetes Volumen (z.B. 25 µL) in das HPLC-System.[4]

Chromatographische Bedingungen (Beispiel):

  • Säule: C18-Umkehrphasensäule (z.B. TSK gel ODS-80TM)[5]

  • Mobile Phase: Isokratische oder Gradientenelution mit einer Mischung aus Acetonitril und Wasser oder einem Puffer.

  • Detektion: Fluoreszenzdetektor (Exzitation: ~350-365 nm, Emission: ~410-445 nm).[2]

Workflow der DMB-Derivatisierung

DMB_Derivatization_Workflow cluster_prep Probenvorbereitung cluster_reaction Derivatisierungsreaktion cluster_analysis Analyse Sample Probe / Standard (40 µL) Mix Mischen Sample->Mix Reagent DMB-Lösung (40 µL) Reagent->Mix Incubate Inkubation 85°C, 45 min Mix->Incubate Reaktion Cool Abkühlen auf Eis Incubate->Cool Stopp Dilute Verdünnen mit NaOH Cool->Dilute Stabilisierung Inject HPLC-Injektion Dilute->Inject

Abbildung 1: Workflow für die Pre-Column-Derivatisierung von α-Ketosäuren mit DMB.

Teil 2: Derivatisierung mit Hydrazin-Reagenzien

Hydrazin-Derivate wie 2,4-Dinitrophenylhydrazin (DNPH) und Girard-Reagenzien reagieren spezifisch mit der Carbonylgruppe von α-Ketosäuren und führen zu stabilen Hydrazonen.

2,4-Dinitrophenylhydrazin (DNPH)

DNPH ist ein klassisches Reagenz zur Derivatisierung von Aldehyden und Ketonen.[6][7] Die resultierenden DNPH-Hydrazone sind farbig und stark UV-aktiv, was eine empfindliche Detektion im sichtbaren oder UV-Bereich ermöglicht.

Protokoll: DNPH-Derivatisierung

Reagenzien und Materialien:

  • DNPH-Lösung (in einem sauren Medium wie Schwefelsäure/Acetonitril gelöst)

  • Proben- und Standardlösungen

  • HPLC-System mit UV-Vis- oder Diodenarray-Detektor (DAD)

Schritt-für-Schritt-Protokoll:

  • Reaktionsansatz: Mischen Sie die Probe mit einem Überschuss an DNPH-Lösung. Die Reaktion wird in der Regel bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 40 °C) durchgeführt.[8]

  • Inkubation: Lassen Sie die Reaktion für eine definierte Zeit (z.B. 1 Stunde) ablaufen, um eine vollständige Umsetzung sicherzustellen.[8]

  • Extraktion/Aufreinigung (Optional): Je nach Probenmatrix kann eine Festphasenextraktion (SPE) erforderlich sein, um überschüssiges Reagenz zu entfernen und die Derivate aufzukonzentrieren.

  • HPLC-Analyse: Injizieren Sie die aufbereitete Probe in das HPLC-System.

Chromatographische Bedingungen (Beispiel):

  • Säule: C18-Umkehrphasensäule (z.B. Agilent ZORBAX Eclipse Plus C18)[6]

  • Mobile Phase: Gradientenelution mit Acetonitril und Wasser.

  • Detektion: UV-Detektor bei ca. 360 nm.[9]

Girard-Reagenzien (T und P)

Girard-Reagenzien (insbesondere Girard-Reagenz T, GirT) sind Hydrazide, die eine quartäre Ammoniumgruppe tragen.[3][10] Diese vorinstallierte Ladung macht die Derivate ideal für die Analyse mittels Elektrospray-Ionisations-Massenspektrometrie (ESI-MS), da die Ionisationseffizienz drastisch verbessert wird.[10][11]

Protokoll: GirT-Derivatisierung für LC-MS/MS

Reagenzien und Materialien:

  • Girard-Reagenz T (GirT)

  • Essigsäure

  • Proben- und Standardlösungen

  • LC-MS/MS-System

Schritt-für-Schritt-Protokoll:

  • Reaktionsansatz: Zur Probelösung wird ein großer molarer Überschuss an GirT-Reagenz gegeben. Die Reaktion wird durch Zugabe von Essigsäure (z.B. 10 % Endkonzentration) katalysiert.[10]

  • Inkubation: Die Reaktion wird typischerweise bei Raumtemperatur für mehrere Stunden (z.B. 12 Stunden) im Dunkeln durchgeführt.[10]

  • Direkte Analyse: Aufgrund der hohen Spezifität der MS-Detektion kann die Reaktionsmischung oft direkt, nach entsprechender Verdünnung, in das LC-MS/MS-System injiziert werden.

Vergleich der Derivatisierungsmethoden
MerkmalDMB / OPD-AnalogaDNPHGirard-Reagenz T
Detektionsmethode Fluoreszenz, UV-VisUV-VisLC-MS/MS
Empfindlichkeit Sehr hoch (fmol-Bereich)[5]Hoch (pmol-Bereich)Extrem hoch (attomol-Bereich)
Reaktionsbedingungen Erhöhte Temperatur, saures Milieu[4][5]Raumtemperatur bis mäßig erhöht, sauer[8]Raumtemperatur, sauer[10]
Vorteile Etabliert, robust, hohe FluoreszenzquantenausbeuteKostengünstig, stabile Derivate, breite Anwendbarkeit[7]Ideal für MS-Kopplung, verbessert Ionisierung[3][11]
Nachteile Erfordert Heizschritt, Peak-Splitting möglich[1]Geringere Empfindlichkeit als FluoreszenzmethodenReagenzüberschuss kann Ionen-Suppression verursachen

Teil 3: Alternative und neuartige Ansätze

Die Forschung entwickelt kontinuierlich neue Reagenzien, um die Selektivität und Empfindlichkeit weiter zu verbessern.

meso-Stilbendiamin (SDA)

meso-Stilbendiamin reagiert mit α-Ketosäuren zu 5-Hydroxy-5,6-diphenyl-5,6-dihydropyrazin-Verbindungen.[12] Diese Derivate können mittels HPLC mit UV-Detektion bei 255 nm getrennt und quantifiziert werden.[12][13] Die Methode wurde erfolgreich zur Bestimmung von sieben verschiedenen α-Ketosäuren in humanem Serum und Urin eingesetzt.[12]

Workflow der SDA-Derivatisierung

SDA_Derivatization_Workflow start Probelösung (z.B. Serum) add_sda Zugabe von meso-Stilbendiamin (SDA) start->add_sda adjust_ph pH-Einstellung add_sda->adjust_ph heat Erhitzen (95-100°C, 30 min) adjust_ph->heat adjust_vol Volumen mit Methanol auffüllen heat->adjust_vol inject HPLC-Injektion (UV-Detektion @ 255 nm) adjust_vol->inject

Abbildung 2: Vereinfachter Workflow der Derivatisierung mit meso-Stilbendiamin (SDA).

Fazit und Ausblick

Die Wahl der richtigen Derivatisierungstechnik hängt entscheidend von der Probenmatrix, der erforderlichen Empfindlichkeit und der verfügbaren instrumentellen Ausstattung ab.

  • Für hochempfindliche Quantifizierungen in komplexen biologischen Matrizes ist die Derivatisierung mit DMB und anschließender Fluoreszenzdetektion eine ausgezeichnete Wahl.

  • Für robuste Routineanalysen mit Standard-HPLC-UV-Systemen bietet die DNPH-Methode eine zuverlässige und kostengünstige Alternative.[7]

  • Wenn eine LC-MS/MS-Plattform zur Verfügung steht, ermöglicht die Derivatisierung mit Girard-Reagenzien eine unübertroffene Spezifität und Empfindlichkeit.

Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung und Validierung von Methoden zur Analyse von α-Ketosäuren. Es ist jedoch unerlässlich, die Reaktions- und Chromatographiebedingungen für jede spezifische Anwendung zu optimieren, um die bestmögliche Leistung zu erzielen.

Referenzen

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). The Royal Society of Chemistry. Verfügbar unter: --INVALID-LINK--

  • Wang, Z. J., Zaitsu, K., & Ohkura, Y. High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent. Journal of Chromatography. Verfügbar unter: --INVALID-LINK--

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). RSC Publishing. Verfügbar unter: --INVALID-LINK--

  • A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT. (2012). Taylor & Francis Online. Verfügbar unter: --INVALID-LINK--

  • HPLC Results for Alpha-Keto Acids Using Stillbenediamine as a Derivatization Reagent. ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography. Sigma-Aldrich. Verfügbar unter: --INVALID-LINK--

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. Verfügbar unter: --INVALID-LINK--

  • HPLC Determination of alpha-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine. INIS-IAEA. Verfügbar unter: --INVALID-LINK--

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. Verfügbar unter: --INVALID-LINK--

  • HPLC Determination of α-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine. ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. (2012). NIH. Verfügbar unter: --INVALID-LINK--

  • Rapid Analysis of 2,4-DNPH-Derivatized Aldehydes and Ketones Using the Prominence-i with a Shimpack XR-ODS Column. LabRulez LCMS. Verfügbar unter: --INVALID-LINK--

  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Determination of ketoacids in drinking water by DNPH derivatization and LC-ESI-MS/MS. RSC Publishing. Verfügbar unter: --INVALID-LINK--

  • Analysis of Ketosteroids by Girard P Derivatization. (2017). Thermo Fisher Scientific. Verfügbar unter: --INVALID-LINK--

References

Application Notes and Protocols: Stable Isotope-Labeled Sodium 3-methyl-2-oxopentanoate for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of stable isotope-labeled Sodium 3-methyl-2-oxopentanoate in metabolic tracing studies. As the alpha-ketoacid of the essential branched-chain amino acid (BCAA) isoleucine, this tracer is pivotal for dissecting BCAA catabolism, a pathway central to cellular energy, biosynthesis, and signaling. Dysregulation of this pathway is implicated in numerous pathologies, including metabolic syndrome and cancer. We present field-tested protocols for both in vitro and in vivo models, explain the rationale behind critical experimental steps, and offer insights into data analysis and interpretation, ensuring a robust and reproducible methodology.

Introduction: The Central Role of 3-Methyl-2-oxopentanoate in Metabolism

This compound, also known as α-keto-β-methylvalerate, is the direct transamination product of isoleucine.[1] Unlike most amino acids, which are primarily metabolized in the liver, BCAAs are mainly catabolized in peripheral tissues like skeletal muscle, making them crucial for systemic metabolic health.[2] The first and reversible step of BCAA catabolism is the conversion of the amino acid to its corresponding branched-chain α-keto acid (BCKA), catalyzed by branched-chain aminotransferases (BCATs).[3] The subsequent irreversible step, the oxidative decarboxylation of the BCKA by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, commits the carbon skeleton to catabolism.[3]

The use of stable isotope-labeled this compound (e.g., [¹³C₅]-Sodium 3-methyl-2-oxopentanoate) allows researchers to directly introduce a labeled substrate downstream of the initial transamination step. This provides a powerful tool to trace the flux of the isoleucine carbon backbone through its specific degradation pathway, its entry into the TCA cycle as succinyl-CoA and acetyl-CoA, and its contribution to other biosynthetic pathways.[4] This technique, known as stable isotope tracing, offers a dynamic view of metabolic pathway activity that cannot be obtained from static metabolite measurements alone.[5]

Core Applications:

  • Metabolic Flux Analysis (MFA): Quantify the rate of isoleucine catabolism and its contribution to central carbon metabolism.[6]

  • Disease Research: Investigate metabolic reprogramming in cancer, diabetes, and inherited metabolic disorders like Maple Syrup Urine Disease, which is caused by a deficiency in the BCKDH complex.[7]

  • Drug Discovery: Evaluate the on-target and off-target effects of therapeutic compounds on BCAA metabolism.

  • Nutritional Science: Study how dietary interventions impact amino acid utilization and energy homeostasis.[8]

Experimental Design and Rationale

A successful metabolic tracing experiment requires careful planning. The choice of tracer, biological system, and labeling strategy are critical determinants of the quality and interpretability of the data.

Choosing the Appropriate Isotope Label

The selection of the isotopic label is dictated by the specific metabolic question. Uniformly labeled tracers are often preferred for their ability to track the entire carbon skeleton through multiple downstream pathways.

Isotope LabelPrimary Application & Rationale
[U-¹³C₅]-Sodium 3-methyl-2-oxopentanoate Ideal for comprehensive pathway tracing. The five ¹³C atoms allow for the tracking of the carbon backbone into propionyl-CoA (from the first three carbons) and acetyl-CoA (from the last two carbons), providing a detailed view of its contribution to the TCA cycle and other biosynthetic pathways.
[1-¹³C]-Sodium 3-methyl-2-oxopentanoate Primarily used to measure the flux through the BCKDH complex. The ¹³C label is lost as ¹³CO₂ during the oxidative decarboxylation step, and its rate of appearance can be used to quantify the overall rate of BCAA catabolism.
[¹⁵N]-Isoleucine (Related Tracer) Used to trace nitrogen metabolism. This tracer can elucidate the dynamics of transamination reactions and the fate of the amino group, which is crucial for understanding nitrogen balance and ammonia detoxification.[1]
Biological Model Systems
  • In Vitro (Cell Culture): Offers a highly controlled environment to dissect cell-autonomous metabolic pathways. It allows for precise manipulation of the extracellular environment and is amenable to high-throughput screening.[9]

  • In Vivo (Animal Models): Provides a systemic view of metabolism, capturing the complex interplay between different organs and tissues.[10] While more complex, in vivo studies are essential for understanding physiology in a whole-organism context.[11]

Protocol: In Vitro Metabolic Labeling in Adherent Mammalian Cells

This protocol provides a robust method for tracing the metabolism of [U-¹³C₅]-Sodium 3-methyl-2-oxopentanoate in cultured cells.

Materials
  • [U-¹³C₅]-Sodium 3-methyl-2-oxopentanoate (isotopic purity >99%)

  • Custom cell culture medium lacking isoleucine (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS): Dialysis removes small molecule metabolites, including endogenous amino acids, which would otherwise compete with the labeled tracer and reduce enrichment.[9]

  • Adherent mammalian cells in exponential growth phase

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Metabolite Extraction Solvent: 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

Experimental Workflow

A 1. Cell Seeding Seed cells in 6-well plates. Aim for 70-80% confluency at the time of labeling to ensure cells are in an active metabolic state. B 2. Labeling Media Preparation Prepare isoleucine-free medium supplemented with [U-¹³C₅]-Sodium 3-methyl-2-oxopentanoate and dialyzed FBS. A->B Next C 3. Isotope Labeling - Wash cells with PBS. - Replace growth medium with labeling medium. - Incubate for a defined time course (e.g., 0, 2, 6, 12, 24h) to approach isotopic steady state. B->C Next D 4. Quenching & Extraction - Rapidly wash with ice-cold PBS to remove extracellular tracer. - Immediately add -80°C 80% methanol to quench metabolic activity and extract polar metabolites. C->D Next E 5. Sample Collection - Scrape cells in methanol. - Transfer lysate to microcentrifuge tubes. D->E Next F 6. Sample Processing & Analysis - Centrifuge to pellet debris. - Analyze the supernatant (metabolite extract) by LC-MS. E->F Final Step

Caption: Workflow for in vitro stable isotope tracing.

Detailed Steps
  • Cell Seeding: Plate cells in 6-well plates and grow in standard medium until they reach 70-80% confluency. This ensures the cells are metabolically active and not experiencing contact inhibition.

  • Media Preparation: Prepare the labeling medium by supplementing isoleucine-free base medium with the desired concentration of [U-¹³C₅]-Sodium 3-methyl-2-oxopentanoate and dFBS. Pre-warm the medium to 37°C.

  • Isotope Labeling:

    • Aspirate the standard growth medium.

    • Gently wash the cell monolayer once with pre-warmed PBS to remove residual unlabeled metabolites.

    • Add the pre-warmed labeling medium to the cells.

    • Return the plates to the incubator (37°C, 5% CO₂) for the desired labeling period. A time course is crucial to understand the kinetics of label incorporation.

  • Metabolite Extraction:

    • To rapidly halt metabolism, place the culture plate on a bed of dry ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with a rapid stream of ice-cold PBS.

    • Immediately add 1 mL of -80°C 80% methanol to each well. This combination of cold temperature and organic solvent effectively quenches enzymatic reactions.[12]

  • Sample Collection and Processing:

    • Use a cell scraper to detach the cells into the methanol.

    • Transfer the entire cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at maximum speed (>13,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS analysis. The pellet can be saved for protein quantification to normalize the data.

Protocol: In Vivo Metabolic Tracing in Rodent Models

This protocol describes a general procedure for an acute tracer infusion in a mouse model. All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.

Materials
  • [U-¹³C₅]-Sodium 3-methyl-2-oxopentanoate (sterile, endotoxin-free)

  • Sterile saline (0.9% NaCl)

  • Mouse model (e.g., C57BL/6)

  • Tail vein catheterization supplies

  • Syringe pump for infusion

  • Surgical tools for tissue dissection

  • Liquid nitrogen and pre-chilled Wollenberger clamps or similar tools for snap-freezing.

Experimental Workflow

A 1. Animal Acclimation & Fasting Acclimate mice to housing. A brief fast (e.g., 6 hours) is often used to lower endogenous substrate pools and increase isotopic enrichment. B 2. Catheter Placement Anesthetize the mouse and place a catheter in the lateral tail vein for tracer infusion. A->B Next C 3. Tracer Infusion Administer a bolus of the tracer to rapidly increase plasma enrichment, followed by a continuous infusion to maintain a steady state. B->C Next D 4. Tissue Collection At the end of the infusion, rapidly dissect tissues of interest (e.g., liver, muscle, tumor) and immediately snap-freeze in liquid nitrogen to quench metabolism. C->D Next E 5. Metabolite Extraction Pulverize frozen tissue under liquid nitrogen and extract metabolites using a suitable solvent system (e.g., methanol/chloroform/water). D->E Next F 6. Isotopic Enrichment Analysis Process extracts to isolate the polar metabolite fraction and analyze by LC-MS or GC-MS. E->F Final Step

Caption: Workflow for in vivo stable isotope infusion.

Detailed Steps
  • Animal Preparation: Acclimate animals for at least one week. Fasting mice for 4-6 hours prior to infusion can help achieve higher and more stable isotopic enrichment in plasma.[13]

  • Tracer Administration:

    • Anesthetize the mouse.

    • Place a catheter into a lateral tail vein.

    • Administer the tracer using a bolus-infusion strategy. A typical approach is an initial bolus injection followed by a continuous infusion for 90-120 minutes to achieve an isotopic steady state in the plasma and tissues.[13]

  • Sample Collection:

    • At the end of the infusion period, collect blood via cardiac puncture.

    • Immediately following blood collection, rapidly dissect the tissues of interest.

    • It is critical to freeze tissues instantly to halt metabolic activity. This is best achieved using pre-chilled Wollenberger clamps or by dropping the tissue directly into liquid nitrogen.[14]

  • Metabolite Extraction from Tissues:

    • Keep tissues frozen on dry ice.

    • Weigh a small piece of the frozen tissue (~20-50 mg).

    • Pulverize the tissue to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the powdered tissue and homogenize thoroughly.

    • Proceed with centrifugation and collection of the supernatant as described in the in vitro protocol.

Data Analysis and Interpretation

Data analysis is performed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[15] High-resolution MS is essential for resolving different isotopologues.[16]

Key Metrics
  • Isotopologue Distribution: The relative abundance of each isotopic form of a metabolite (e.g., M+0, M+1, M+2, etc.).

  • Fractional Enrichment: The percentage of a metabolite pool that contains one or more ¹³C atoms from the tracer. This is a direct measure of the contribution of the tracer to the synthesis of that metabolite.

    Fractional Enrichment (%) = (Sum of labeled isotopologue abundances) / (Sum of all isotopologue abundances) x 100

Visualizing the Metabolic Pathway

The fate of the [U-¹³C₅]-Sodium 3-methyl-2-oxopentanoate tracer can be mapped onto the isoleucine catabolic pathway.

Tracer [U-¹³C₅]-3-Methyl-2-oxopentanoate (M+5) MethylbutyrylCoA [¹³C₅]-2-Methylbutyryl-CoA (M+5) Tracer->MethylbutyrylCoA BCKDH PropionylCoA [¹³C₃]-Propionyl-CoA (M+3) MethylbutyrylCoA->PropionylCoA AcetylCoA [¹³C₂]-Acetyl-CoA (M+2) MethylbutyrylCoA->AcetylCoA SuccinylCoA [¹³C₃]-Succinyl-CoA (M+3) PropionylCoA->SuccinylCoA Citrate Citrate (M+2, M+3, M+5) AcetylCoA->Citrate TCA TCA Cycle SuccinylCoA->TCA TCA->Citrate

Caption: Tracing ¹³C atoms from the tracer into the TCA cycle.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low Isotopic Enrichment - Labeling time is too short to reach steady state.- Tracer concentration is too low.- High levels of endogenous, unlabeled substrate.- Perform a time-course experiment to determine optimal labeling duration.- Increase tracer concentration.- For in vitro, use dialyzed serum. For in vivo, implement a brief fasting period.
High Variability Between Replicates - Inconsistent cell numbers or tissue weights.- Inefficient or slow quenching of metabolism.- Inconsistent extraction efficiency.- Normalize data to protein concentration or cell number.- Ensure rapid and consistent sample harvesting and snap-freezing.- Standardize and validate the extraction protocol.
Poor LC-MS Data Quality - Suboptimal chromatography.- Ion suppression or matrix effects.- Incorrect mass spectrometer settings.- Optimize LC gradient and column choice.- Perform sample cleanup or dilute extracts to mitigate matrix effects.- Calibrate the mass spectrometer regularly and use optimized source parameters.

Conclusion

Stable isotope-labeled this compound is a potent and specific tracer for investigating the complexities of BCAA metabolism. The protocols outlined here provide a validated framework for conducting rigorous metabolic tracing experiments in both cellular and whole-animal models. By combining careful experimental execution with advanced analytical techniques, researchers can uncover novel insights into the metabolic underpinnings of health and disease, paving the way for new diagnostic and therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Guide: Enhancing the Stability of Sodium 3-methyl-2-oxopentanoate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for Sodium 3-methyl-2-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in aqueous media. We understand that maintaining the stability and integrity of α-keto acids in solution is paramount for reproducible and accurate experimental outcomes. This document provides in-depth answers to common questions, troubleshooting strategies for stability issues, and validated protocols to help you maximize the shelf-life and performance of your solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: I've just dissolved my solid this compound, but I'm concerned about its stability. What are the primary reasons it might degrade in an aqueous solution?

A1: this compound, like other α-keto acids, is susceptible to several degradation pathways in water. The primary factors influencing its stability are pH, temperature, and light exposure. In aqueous solutions, α-keto acids exist in a complex equilibrium between their keto and hydrated geminal-diol forms.[1][2] The position of this equilibrium and the compound's overall stability are highly sensitive to the surrounding chemical environment. Key degradation routes include:

  • pH-Mediated Reactions: At neutral to alkaline pH, α-keto acids can undergo self-condensation reactions (similar to an aldol condensation), leading to the formation of dimers and other oligomers.[2]

  • Photodegradation: The α-keto moiety is a chromophore, meaning it absorbs light, particularly in the UV spectrum. This absorption can initiate photochemical reactions, leading to decarboxylation or the formation of various photoproducts.[3][4][5]

  • Thermal Decomposition: Elevated temperatures accelerate all degradation reactions.[6][7]

  • Reactions with Nucleophiles: If your buffer system contains primary or secondary amines (e.g., Tris), the keto group can react to form unstable Schiff bases, leading to further decomposition.[6][8]

Q2: What are the absolute best practices for storing the compound, both as a solid and in solution?

A2: Proper storage is the first and most critical step in preventing degradation.

  • Solid Form: The solid sodium salt is significantly more stable than its aqueous solution. It should be stored at -20°C in a tightly sealed container, preferably within a desiccator to protect it from moisture.[9]

  • Aqueous Solutions: Aqueous solutions are inherently less stable and should ideally be prepared fresh for each experiment. It is strongly recommended not to store aqueous solutions for more than 24 hours .[9] If short-term storage is unavoidable, keep the solution refrigerated at 2-8°C and protected from light.

  • Long-Term Solution Storage: For longer-term storage, dissolving the compound in a suitable organic solvent and storing it at -20°C or -80°C is a much better alternative to aqueous storage.[9] However, for experiments requiring an aqueous vehicle, fresh preparation is always the superior method.

Q3: How significantly does pH impact the stability of my solution, and is there an optimal range?

A3: The pH is arguably the most critical variable you can control. The stability of α-keto acids is intricately linked to pH because it dictates the equilibrium between the protonated (acid) and deprotonated (carboxylate) species, as well as the keto-hydrate balance.[1][2] While the exact optimal pH for this compound is not extensively published, we can infer from studies on similar α-keto acids:

  • Acidic pH (approx. 3-6): This range often provides the best stability against condensation reactions. For instance, studies on pyruvic acid have noted that aldol-like condensation occurs rapidly at neutral and alkaline pH values.[2] Maintaining a slightly acidic environment can suppress the enolate formation necessary for these reactions.

  • Basic pH (>7): This should generally be avoided for storage due to the increased risk of condensation and other degradation pathways.

  • Photochemical Stability: Interestingly, for photochemical reactions, degradation has been observed to slow down at higher pH values.[3] However, given the risk of chemical degradation at high pH, the most robust strategy is to protect the solution from light rather than adjusting the pH upwards.

Therefore, for general use, we recommend buffering your aqueous solution to a pH between 4.0 and 6.0 .

Q4: Is it advisable to prepare a concentrated stock solution in water and freeze it for later use?

A4: While freezing can slow down chemical reactions, it comes with its own set of challenges for α-keto acids. We advise against routine freezing of aqueous stocks for the following reasons:

  • Freeze-Thaw Cycles: Repeated cycles are detrimental. They can lead to the formation of concentration gradients as the solution freezes and thaws, potentially accelerating degradation in localized regions.

  • pH Shifts: The pH of a buffer can shift significantly upon freezing. If you must freeze an aqueous solution, do so only once. Prepare the stock, divide it into single-use aliquots, flash-freeze them, and store them at -80°C. When needed, thaw an aliquot rapidly and use it immediately. Do not refreeze any unused portion.

Section 2: Troubleshooting Guide: Common Issues & Solutions
IssuePotential CauseRecommended Solution & Explanation
Rapid loss of compound purity; new peaks appear in HPLC/LC-MS analysis. 1. pH-Mediated Degradation Action: Prepare your solution in a pre-chilled, non-amine buffer (e.g., MES, phosphate) adjusted to a pH between 4.0 and 6.0. Rationale: This pH range minimizes the rate of self-condensation reactions which are a common degradation pathway for α-keto acids at neutral or alkaline pH.[2]
2. Photodegradation Action: Prepare and store the solution in amber glass vials or wrap standard vials in aluminum foil. Minimize exposure to ambient lab light during experiments. Rationale: The α-keto functional group is photoactive and can be cleaved or rearranged by exposure to UV and even visible light.[3][4]
3. Thermal Degradation Action: Use cold (4°C) buffers/water for preparation and keep the solution on ice throughout the experiment. Store any short-term stocks at 2-8°C. Rationale: Chemical reaction rates, including degradation, are highly temperature-dependent. Reducing the temperature is a simple and effective way to improve stability.[7]
Inconsistent or non-reproducible experimental results from day to day. Progressive Degradation of Stock Solution Action: Implement a strict policy of preparing a fresh solution from solid material at the start of each day or for each new experiment. Rationale: Aqueous solutions of α-keto acids are not stable for long periods, even when refrigerated.[9] Using a freshly prepared solution eliminates solution age as a variable, dramatically improving reproducibility.
Unexpected reaction products or loss of compound when mixed with other reagents. Reaction with Buffer Components Action: Avoid using buffers with primary or secondary amine groups, such as Tris or glycine. Rationale: The carbonyl group of the α-keto acid can react with amines to form a Schiff base, which is often an unstable intermediate that leads to further degradation or unwanted side products.[6][7][8] Use of buffers like phosphate, MES, or HEPES is recommended.
Section 3: Protocols & Methodologies
Protocol 1: Recommended Procedure for Preparing a Stabilized Aqueous Solution

This protocol incorporates best practices to maximize the short-term stability of your this compound solution.

Materials:

  • This compound (solid)

  • High-purity (Type I) water

  • Buffer salts (e.g., Sodium Phosphate Monobasic, MES)

  • Calibrated pH meter

  • Amber volumetric flasks or clear flasks wrapped in foil

  • Sterile filters (if required)

Procedure:

  • Pre-chill all liquids: Place your high-purity water and prepared buffer solution in an ice bath or at 4°C for at least 30 minutes before use.

  • Weigh the compound: Weigh the required amount of solid this compound quickly and accurately in a low-light environment.

  • Prepare the buffer: Prepare your chosen non-amine buffer (e.g., 50 mM Sodium Phosphate) and adjust the pH to your target range (e.g., pH 5.5) using the pre-chilled solution.

  • Dissolution: Add the weighed solid to the correct volume of the cold, pH-adjusted buffer. Mix gently by inversion or swirling until fully dissolved. Avoid vigorous vortexing, which can introduce oxygen.

  • Final Volume and Storage: Bring the solution to its final volume with the cold buffer. If sterility is required, filter through a suitable 0.22 µm filter. Store the solution immediately at 2-8°C, protected from light.

  • Usage: Use the solution within 24 hours for best results.

Protocol 2: Basic Workflow for In-House Stability Assessment

This workflow allows you to determine the stability of this compound under your specific experimental conditions.

Objective: To quantify the degradation of the compound over a set time course under various storage conditions.

Methodology:

  • Prepare a Master Solution: Prepare a solution of known concentration (e.g., 1 mg/mL) following Protocol 1 above.

  • Establish Time Zero (T=0): Immediately after preparation, take an aliquot and analyze it via a suitable quantitative method (e.g., HPLC-UV). This is your 100% reference point.

  • Aliquot and Store: Dispense the remaining solution into multiple small, amber vials. Divide these vials into your test groups:

    • Group A: 2-8°C, protected from light (Recommended short-term storage).

    • Group B: Room Temperature (~22°C), protected from light.

    • Group C: Room Temperature (~22°C), exposed to ambient lab light.

  • Time-Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 12, 24 hours), remove one vial from each group. Allow it to come to the analysis temperature and analyze it using the same HPLC method as for T=0.

  • Data Analysis: Calculate the percentage of the initial compound remaining at each time point for each condition. Plot the percentage remaining vs. time. This will clearly visualize the degradation rate under different conditions and establish a practical "use-by" time for your solutions.

Section 4: Visualizing Degradation & Experimental Design

Understanding the potential degradation pathways and having a clear experimental plan are crucial. The following diagrams illustrate these concepts.

cluster_conditions Instability Factors parent This compound in Aqueous Solution dimer Condensation Products (Dimers/Oligomers) parent->dimer decarb Decarboxylation Products parent->decarb photo Photochemical Byproducts parent->photo schiff Schiff Base Adducts parent->schiff pH Non-Optimal pH (e.g., > 7.0) pH->dimer Accelerates Temp Elevated Temp. (e.g., > 8 °C) Temp->dimer Accelerates Temp->decarb Accelerates Light Light Exposure (UV/Visible) Light->photo Induces Amine Amine Buffers (e.g., Tris) Amine->schiff Reacts to form

Caption: Primary degradation pathways for aqueous this compound.

cluster_storage 4. Store Under Varied Conditions prep 1. Prepare Master Solution (Protocol 1) t0 2. Analyze T=0 Sample (Establish 100% Baseline) prep->t0 aliquot 3. Aliquot into Test Groups prep->aliquot data 6. Calculate % Remaining & Plot Degradation Curve t0->data condA Group A (e.g., 4°C, Dark) aliquot->condA condB Group B (e.g., RT, Dark) aliquot->condB condC Group C (e.g., RT, Light) aliquot->condC analysis 5. Analyze Samples at Time Points (T=x) condA->analysis condB->analysis condC->analysis analysis->data

Caption: Experimental workflow for assessing solution stability.

References

Common interferences in the mass spectrometry analysis of 3-methyl-2-oxopentanoate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Mass Spectrometry Analysis of 3-Methyl-2-Oxopentanoate

Welcome to the technical support resource for the mass spectrometry analysis of 3-methyl-2-oxopentanoate (also known as α-keto-β-methylvalerate, KMV). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interferences encountered during its quantification in biological matrices. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is 3-methyl-2-oxopentanoate and why is its accurate measurement critical?

3-methyl-2-oxopentanoate (KMV) is a branched-chain keto acid (BCKA) derived from the essential amino acid isoleucine. BCKAs are crucial intermediates in amino acid metabolism.[1] Accurate quantification of KMV is vital for the diagnosis and monitoring of inherited metabolic disorders, most notably Maple Syrup Urine Disease (MSUD). In MSUD, a deficiency in the branched-chain keto acid dehydrogenase complex leads to the toxic accumulation of BCKAs, including KMV, which can cause severe neurological damage.[2][3] Therefore, robust and interference-free analytical methods are essential for clinical research and patient management.

Q2: What are the primary challenges in the mass spectrometry analysis of KMV?

The analysis of KMV by mass spectrometry is subject to several key challenges:

  • Isomeric and Isobaric Interferences: KMV shares its exact mass and similar chemical structure with other BCKAs, making chromatographic separation a critical and often difficult step.[1][4]

  • Complex Biological Matrices: Biological samples like plasma, serum, and urine are complex mixtures containing salts, phospholipids, and proteins that can interfere with ionization and lead to inaccurate results.[5][6][7] This phenomenon is known as the matrix effect.

  • Low Physiological Concentrations: In non-diseased states, KMV is present at very low concentrations, requiring highly sensitive analytical methods for detection and quantification.[1][3]

  • Analyte Stability and Poor Ionization: As a small, polar keto acid, KMV can exhibit poor retention on standard reversed-phase columns and may ionize inefficiently without derivatization.

Troubleshooting Guide: Common Interferences & Solutions

This section addresses specific problems you may encounter during your analysis. Each answer provides an explanation of the cause and actionable steps for resolution.

Problem 1: Inaccurate quantification due to a co-eluting peak at the same m/z.

Q: My chromatogram shows a peak with the same mass-to-charge ratio (m/z) and a very similar retention time to my KMV standard, leading to overestimated results. How can I identify and resolve this interference?

A: This is a classic case of isomeric interference. The most common interferents for KMV are its isomers, the other branched-chain keto acids, which have identical molecular weights.[4][8]

  • α-ketoisocaproate (KIC) , derived from leucine.

  • α-ketoisovalerate (KIV) , derived from valine.

Causality: Because these molecules share the same elemental composition, they cannot be distinguished by a mass spectrometer on the basis of mass alone (unless using very high-resolution instruments that can detect minute mass differences). Therefore, complete chromatographic separation is paramount for accurate quantification.[1][4]

Solutions:

  • Optimize Liquid Chromatography: The most direct solution is to improve the chromatographic separation.

    • Decrease Gradient Slope: Employ a shallower, longer gradient to increase the resolution between isomeric peaks.

    • Change Column Chemistry: If a standard C18 column is insufficient, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a biphenyl column, which offer different selectivities. A study by Chen et al. (2018) demonstrated successful separation of BCKAs on a 1.8 µm Eclipse Plus C18 column within 10 minutes.[9][10]

    • Adjust Mobile Phase: Modifying the pH or the organic solvent (e.g., methanol vs. acetonitrile) can alter the interaction between the analytes and the stationary phase, potentially improving separation.

  • Consider Derivatization: While derivatization is often used to improve sensitivity, some derivatization techniques can also alter the chromatographic behavior of the isomers, sometimes enhancing their separation.

The following table summarizes the key isomers and their properties.

Compound NameAbbreviationParent Amino AcidMonoisotopic Mass
3-Methyl-2-oxopentanoic acidKMVIsoleucine130.0630 g/mol
4-Methyl-2-oxopentanoic acid (α-ketoisocaproate)KICLeucine130.0630 g/mol
3-Methyl-2-oxobutanoic acid (α-ketoisovalerate)KIVValine116.0473 g/mol

Note: While KIV is not a direct isobaric interference for KMV, it is often analyzed concurrently and requires good chromatographic separation from the other BCKAs.

Problem 2: Poor signal reproducibility and inconsistent results between samples.

Q: My signal intensity for KMV is highly variable across different samples, even when using an internal standard. What could be causing this, and how do I fix it?

A: This issue is most likely due to matrix effects. Matrix effects are the suppression or enhancement of an analyte's ionization in the mass spectrometer source caused by co-eluting compounds from the sample matrix (e.g., plasma, urine).[5][7][11][12] In biological fluids, phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).[5][11]

Causality: When matrix components co-elute with your analyte, they compete for the available charge in the ESI source. This competition can reduce the efficiency with which your analyte of interest is ionized, leading to a suppressed signal and unreliable quantification.[12]

Solutions:

  • The Gold Standard: Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to correct for matrix effects is to use a SIL-IS, such as ¹³C- or ²H-labeled KMV. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same ionization suppression or enhancement.[5] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.

  • Improve Sample Preparation: Reducing the amount of matrix components entering the MS system is crucial.

    • Protein Precipitation (PPT): While simple, PPT may not effectively remove phospholipids.[5] Using acetonitrile is often more effective than methanol for precipitating proteins and removing some lipids.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning KMV into an organic solvent, leaving many polar interferences behind.[5]

    • Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup.[5][13] A well-chosen SPE sorbent can retain the analyte while allowing interfering compounds to be washed away, significantly reducing matrix effects.

  • Quantitative Assessment of Matrix Effects: It is good practice to quantify the extent of matrix effects during method development. The post-extraction spike method is the standard approach.[11][12]

    • Matrix Factor (MF) Calculation: MF = (Peak area of analyte in post-spiked matrix extract) / (Peak area of analyte in neat solution).[5][12]

      • An MF < 1 indicates ion suppression.[5]

      • An MF > 1 indicates ion enhancement.[5]

A Inconsistent Signal (Poor Reproducibility) B Suspect Matrix Effects A->B C Implement Stable Isotope-Labeled Internal Standard (SIL-IS) B->C Best Practice D Improve Sample Preparation B->D Recommended E Optimize Chromatography B->E Also Consider I Problem Resolved C->I F Protein Precipitation (PPT) D->F G Liquid-Liquid Extraction (LLE) D->G H Solid-Phase Extraction (SPE) D->H H->I Most Effective Cleanup cluster_0 Ion Source cluster_1 Quadrupole 1 (Isolation) cluster_2 Collision Cell cluster_3 Quadrupole 2 (Detection) A Analyte (M) B Precursor Ion [M-H]⁻ A->B Ionization C In-Source Fragment [F]⁻ B->C High Cone Voltage (In-Source Fragmentation) D Isolate [M-H]⁻ B->D E [M-H]⁻ + Gas D->E F Product Ions [P1]⁻, [P2]⁻ E->F CID G Detect [P1]⁻, [P2]⁻ F->G

References

Technical Support Center: Ensuring the Stability of 3-Methyl-2-Oxopentanoic Acid During Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-methyl-2-oxopentanoic acid. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of handling this sensitive analyte. Our focus is on preserving sample integrity from collection to analysis, ensuring the generation of reliable and reproducible data.

Section 1: Understanding the Instability of α-Keto Acids

This section addresses the fundamental chemical properties of 3-methyl-2-oxopentanoic acid that make it susceptible to degradation.

Q1: What is 3-methyl-2-oxopentanoic acid and why is it prone to degradation?

3-methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid or (S)-3-methyl-2-oxovaleric acid, is an alpha-keto acid derived from the metabolic breakdown of the branched-chain amino acid isoleucine.[1][2] Its structure, containing a ketone group adjacent (alpha) to a carboxylic acid group, is the primary source of its instability.

This molecule is particularly susceptible to degradation through two primary mechanisms:

  • Decarboxylation: The loss of the carboxyl group as carbon dioxide (CO₂) is a common degradation pathway for α-keto acids, especially when exposed to heat.[3][4] While the mechanism is less favorable than for β-keto acids, it remains a significant source of analyte loss during sample processing.[5][6]

  • Oxidation: Like many keto acids, it can be susceptible to oxidation, which can alter its structure and lead to inaccurate quantification.[7]

Its accurate measurement is critical in clinical research, particularly as a biomarker for inborn errors of metabolism such as Maple Syrup Urine Disease (MSUD), where it accumulates in biological fluids.[8][9]

Q2: What are the primary factors that accelerate its degradation?

The stability of 3-methyl-2-oxopentanoic acid is compromised by three main experimental variables: elevated temperature, non-optimal pH, and prolonged processing time.

  • Temperature: Heat is a critical catalyst for the decarboxylation of α-keto acids.[3][10] Even modest temperatures encountered during lengthy benchtop procedures can lead to significant analyte loss.

  • pH: The pH of the sample matrix and processing buffers is crucial. Extreme pH values can promote degradation. For instance, studies on related compounds show increased degradation rates in acidic conditions (e.g., pH 4.4).[11] This is particularly relevant as acidic conditions are often used for protein precipitation and some derivatization reactions.[12][13]

  • Time: The longer the sample is exposed to suboptimal conditions, the greater the extent of degradation. Rapid processing is therefore a cornerstone of maintaining its integrity.

cluster_factors Accelerating Factors Temperature Elevated Temperature Degradation Analyte Degradation (e.g., Decarboxylation) Temperature->Degradation pH Non-Optimal pH pH->Degradation Time Prolonged Time Time->Degradation cluster_prep Sample Preparation cluster_deriv Derivatization Collection 1. Sample Collection (Plasma, Urine, etc.) Cooling 2. Immediate Cooling (Place on Ice) Collection->Cooling Deproteinization 3. Deproteinization (e.g., with Acetonitrile) Cooling->Deproteinization Supernatant 4. Collect Supernatant Deproteinization->Supernatant AddReagent 5. Add Derivatization Reagent (e.g., OPD) Supernatant->AddReagent Incubate 6. Incubate (Optimized Time & Temp) AddReagent->Incubate Terminate 7. Terminate Reaction (Place on Ice) Incubate->Terminate Analysis 8. Analytical Quantification (HPLC or GC-MS) Terminate->Analysis

References

Technical Support Center: Matrix Effects in the Quantification of Sodium 3-methyl-2-oxopentanoate in Urine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Sodium 3-methyl-2-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the quantification of this analyte in a urine matrix.

Introduction to Matrix Effects

In quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] Urine is a particularly complex matrix, containing a high and variable concentration of salts, endogenous metabolites, and other compounds.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source. This interference can lead to either a decrease in the signal (ion suppression) or an increase in the signal (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of the analysis.[1][4][5]

The primary cause of matrix effects, especially in electrospray ionization (ESI), is competition between the analyte and co-eluting matrix components for ionization.[6][7] Factors such as the physical properties of the ESI droplets (e.g., surface tension and viscosity) can be altered by high concentrations of interfering compounds, leading to reduced solvent evaporation and inefficient ionization of the analyte.[4][7][8]

Troubleshooting Guide

This section provides a structured approach to identifying, evaluating, and mitigating matrix effects in your experiments.

Issue 1: Poor Reproducibility and Inaccurate Quantification

Symptom: You observe high variability (%RSD) in your quality control (QC) samples and a significant deviation from the nominal concentration.

Possible Cause: Significant ion suppression or enhancement due to co-eluting matrix components.[4]

Troubleshooting Steps:
  • Evaluate the Matrix Effect: The first step is to confirm and quantify the extent of the matrix effect.

    • Protocol 1: Quantitative Evaluation of Matrix Effect by Post-Extraction Spike. This is a fundamental experiment to determine the magnitude of ion suppression or enhancement.[9][10][11]

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS/MS analysis.[6][9]

    • Dilute-and-Shoot: This is the simplest approach but may not be sufficient for highly complex matrices or when maximum sensitivity is required. Diluting the urine sample (e.g., 1:4 with mobile phase) can reduce the concentration of interfering species.[9][12][13]

    • Protein Precipitation (PPT): While urine has low protein content, this can be a quick way to remove some interferences. However, PPT is often the least effective method for reducing matrix effects.[14]

    • Liquid-Liquid Extraction (LLE): LLE can be effective at separating this compound from highly polar or non-polar interferences.

    • Solid-Phase Extraction (SPE): SPE, particularly using mixed-mode sorbents, can provide the cleanest extracts by utilizing multiple retention mechanisms to remove a broader range of interferences.[14]

  • Optimize Chromatographic Conditions: Modifying the LC method can separate the analyte from interfering matrix components.[9]

    • Gradient Modification: Adjust the gradient slope or duration to improve the resolution between your analyte and any co-eluting peaks.

    • Column Chemistry: Experiment with different stationary phases (e.g., C18, HILIC) to alter the selectivity of the separation. Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly useful for polar analytes like keto acids.[15]

  • Utilize a Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to compensate for matrix effects.[5][6][16] A SIL internal standard for 3-methyl-2-oxopentanoate will co-elute and experience nearly identical ionization suppression or enhancement, allowing for accurate quantification.[17]

Issue 2: Low Signal Intensity or Complete Signal Loss

Symptom: The peak for this compound is very small or not detectable, even at concentrations that should be within the instrument's sensitivity range.

Possible Cause: Severe ion suppression.

Troubleshooting Steps:
  • Confirm Ion Suppression:

    • Protocol 2: Qualitative Assessment of Matrix Effect by Post-Column Infusion. This experiment helps to identify the regions in your chromatogram where ion suppression is occurring.[9][18]

  • Aggressive Sample Cleanup: If significant ion suppression is confirmed, a more rigorous sample preparation method is necessary.

    • Transition from "dilute-and-shoot" or PPT to a more selective technique like SPE.

  • Change Ionization Source/Polarity:

    • If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects.[1][4][8]

    • Experiment with switching the ESI polarity (positive vs. negative ion mode). Fewer compounds are typically ionized in negative mode, which may reduce the number of interfering species.[4][7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in urine analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[11] In the analysis of this compound in urine, endogenous substances can interfere with the ionization process in the mass spectrometer.[3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of your quantitative results.[4][11]

Q2: How can I tell if my analysis is being affected by matrix effects?

A2: Poor reproducibility of quality control samples, inaccurate results, and low signal intensity are all indicators of potential matrix effects. To confirm this, you can perform specific experiments like the post-extraction spike method to quantify the effect or the post-column infusion method to identify regions of ion suppression in your chromatogram.[9][10][11][18]

Q3: What is the best way to eliminate matrix effects?

A3: While completely eliminating matrix effects is challenging, a combination of strategies is most effective. Optimizing your sample preparation, typically through solid-phase extraction (SPE), is crucial for removing interfering components.[14] Additionally, refining your chromatographic method to separate the analyte from matrix components is beneficial. The gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard.[16][17]

Q4: Why is a stable isotope-labeled (SIL) internal standard so important?

A4: A SIL internal standard is a version of your analyte where some atoms have been replaced with their stable isotopes (e.g., ¹³C, ²H).[19] This makes it chemically identical to your analyte, meaning it will behave the same way during sample preparation and chromatography, and will be affected by matrix effects in the same manner.[16] By calculating the ratio of the analyte signal to the internal standard signal, you can correct for variations caused by matrix effects, leading to more accurate and precise quantification.[11]

Q5: Can I just dilute my urine sample to reduce matrix effects?

A5: Dilution is a simple and often effective first step to reduce matrix effects, as it lowers the concentration of all components, including interferences.[9][13] However, for highly complex matrices or when analyzing very low concentrations of this compound, dilution may not be sufficient to overcome significant ion suppression and may compromise the sensitivity of your assay.[9]

Experimental Protocols

Protocol 1: Quantitative Evaluation of Matrix Effect by Post-Extraction Spike

This protocol allows for the quantitative assessment of matrix effects.[5]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the initial mobile phase or a suitable neat solvent at a known concentration (e.g., 100 ng/mL).

    • Set B (Post-Spiked Sample): Take a blank urine sample and perform your extraction procedure. Spike the resulting extract with the this compound standard to achieve the same final concentration as in Set A.

    • Set C (Pre-Spiked Sample): Spike a blank urine sample with the this compound standard before the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of B / Peak Area of A) * 100

    • Recovery (%) = (Peak Area of C / Peak Area of B) * 100

Matrix Effect (%)Interpretation
80-120%Generally considered acceptable
< 80%Ion Suppression
> 120%Ion Enhancement

Table 1: Interpretation of Matrix Effect Calculation.

Protocol 2: Qualitative Assessment of Matrix Effect by Post-Column Infusion

This experiment helps to visualize where in the chromatogram ion suppression or enhancement is occurring.

  • Setup:

    • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal on your mass spectrometer.

    • Using a syringe pump and a T-connector, infuse this standard solution into the mobile phase flow between the LC column and the mass spectrometer ion source.

  • Analysis:

    • While infusing the standard, inject a blank, extracted urine sample onto the LC system.

    • Monitor the signal of the infused standard throughout the chromatographic run.

  • Interpretation:

    • A stable baseline indicates no matrix effects.

    • A dip in the baseline indicates a region of ion suppression.

    • A rise in the baseline indicates a region of ion enhancement.

    By comparing the retention time of your analyte to the regions of ion suppression/enhancement, you can determine if your chromatography needs to be modified.

Visualizations

References

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of Sodium 3-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of Sodium 3-methyl-2-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing, a common yet challenging issue in liquid chromatography. Peak tailing can compromise the accuracy of quantification and the overall resolution of your separation.[1] This document provides in-depth, question-and-answer-based troubleshooting protocols to help you diagnose the root cause of peak tailing and restore symmetrical, Gaussian peak shapes to your chromatograms.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak tailing for this compound. What are the most likely causes?

Peak tailing is typically the result of more than one retention mechanism occurring simultaneously during the separation.[2] For an acidic and polar analyte like this compound, the primary causes can be categorized as follows:

  • Secondary Silanol Interactions: This is one of the most common culprits in reversed-phase chromatography.[3][4] The stationary phase in many columns is silica-based, which has residual silanol groups (Si-OH) on its surface. At mobile phase pH levels above 3, these silanol groups can become ionized (Si-O-), creating active sites that can interact with polar analytes through hydrogen bonding or ion-exchange.[2] This secondary interaction slows down a portion of the analyte molecules, resulting in a "tail" on the peak.[2]

  • Mobile Phase pH Issues: The pH of the mobile phase is a critical factor in controlling the retention and peak shape of ionizable compounds.[5][6] If the mobile phase pH is close to the pKa of your analyte, a mixture of its ionized and unionized forms will exist, which can lead to peak distortion and tailing.[6][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4][8][9] This is particularly noticeable for the main component in a sample.

  • Extra-Column Effects: Peak broadening and tailing can also be caused by factors outside of the column.[10] This includes excessive tubing length or diameter between the injector, column, and detector, as well as poorly made connections that create dead volume.[8][10]

Q2: How does the mobile phase pH specifically affect my analysis, and how can I optimize it?

The pH of the mobile phase directly influences the ionization state of both the analyte and the stationary phase, which in turn affects retention and peak shape.[5][11]

The Underlying Mechanism: this compound is the salt of a carboxylic acid. In solution, it exists in equilibrium between its ionized (carboxylate, -COO⁻) and non-ionized (carboxylic acid, -COOH) forms. At a low pH (well below its pKa), the compound will be predominantly in its neutral, more hydrophobic form, leading to stronger retention on a reversed-phase column.[6][12] Conversely, at a high pH (well above its pKa), it will be in its ionized, more polar form, resulting in less retention.[6]

Operating at a pH close to the analyte's pKa is generally not recommended as it can lead to a mix of ionized and unionized species, causing peak distortion.[6][7] A good rule of thumb is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single, stable form.[12]

Optimization Protocol:

A systematic approach is necessary to find the optimal pH for your separation.

Experimental Protocol 1: Systematic Mobile Phase pH Optimization

  • Initial Assessment: Prepare your mobile phase with a buffer at a low pH, for instance, pH 2.5-3.0, using an additive like formic acid or a phosphate buffer.[3][13] At this pH, the residual silanol groups on the silica stationary phase will be protonated and less likely to cause secondary interactions.[3][13]

  • Incremental Adjustment: Prepare a series of mobile phases with incrementally increasing pH values (e.g., pH 2.5, 3.5, 4.5, 5.5). Ensure you use a suitable buffer for each pH range.

  • Analysis and Evaluation: Inject your sample using each mobile phase and record the chromatograms.

  • Data Comparison: Create a table to compare the key chromatographic parameters at each pH, including retention time (t R ), peak asymmetry (A s ), and theoretical plates (N).

Data Presentation: Effect of Mobile Phase pH on Chromatographic Performance

Mobile Phase pHRetention Time (t R ) (min)Peak Asymmetry (A s )Theoretical Plates (N)Peak Shape Observation
2.58.21.112,500Symmetrical
3.57.51.49,800Minor Tailing
4.56.11.96,200Significant Tailing
5.54.82.34,100Severe Tailing

This table illustrates a typical trend where lower pH improves peak shape for an acidic analyte.

Based on this systematic evaluation, you can select the pH that provides the best balance of retention, resolution, and peak symmetry.

Q3: Could my column be the problem? What should I look for?

Yes, the column is a frequent source of peak shape issues. Here are some key considerations:

  • Column Chemistry: For polar acidic compounds, a standard C18 column might not be the best choice due to the potential for secondary interactions with silanol groups.[14] Consider using a column with a modern stationary phase designed to minimize these interactions, such as an end-capped or base-deactivated silica (BDS) column.[3] End-capping involves chemically bonding a small molecule, like trimethylsilyl (TMS), to the free silanol groups, effectively shielding them from interacting with the analyte.[3][15]

  • Column Degradation: Over time, columns can degrade, especially when used with aggressive mobile phases (high or low pH).[1] This can lead to a loss of the bonded phase or the creation of active sites, resulting in peak tailing. If you observe a gradual decline in performance, it may be time to replace the column.

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites and cause peak tailing.[9] Regular column flushing with a strong solvent is recommended to prevent this.[8]

  • Physical Damage: A void at the column inlet or a blocked frit can cause peak distortion, including tailing and splitting.[9][16] This can result from pressure shocks or particulate matter from the sample or mobile phase.[9]

Q4: Are there any mobile phase additives that can help improve my peak shape?

Absolutely. Mobile phase additives can be very effective in mitigating peak tailing.[17]

  • Acidic Modifiers: As discussed, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to lower the pH is a common strategy.[3] This protonates the silanol groups, reducing their ability to interact with your analyte.[3]

  • Buffers: Using a buffer (e.g., phosphate or acetate) helps to maintain a constant and reproducible mobile phase pH, which is crucial for consistent retention times and peak shapes.[9] Increasing the buffer concentration can also help to mask residual silanol interactions.[3]

  • Competing Bases (Less Common for Acidic Analytes): For basic analytes, a competing base like triethylamine (TEA) is sometimes added to the mobile phase.[3] TEA interacts with the active silanol sites, preventing the analyte from doing so. While less common for acidic analytes, this illustrates the principle of using additives to block secondary interaction sites.

Q5: How can I determine if extra-column effects are contributing to the peak tailing?

Extra-column effects, also known as extra-column band broadening, refer to any peak dispersion that occurs outside of the column itself.[10] This is often more noticeable for early-eluting peaks.[18]

Experimental Protocol 2: Diagnosing and Minimizing Extra-Column Volume

  • System Inspection: Carefully inspect your HPLC system. The tubing connecting the autosampler to the column and the column to the detector should be as short as possible and have a narrow internal diameter (e.g., 0.005 inches).[19]

  • Fitting Check: Ensure all fittings are properly tightened to avoid any dead volume. A poorly seated ferrule can create a small void where band broadening can occur.[8]

  • Bypass Test: A common diagnostic test is to replace the column with a zero-dead-volume union and inject a standard. The resulting peak should be very sharp and symmetrical. If you still observe significant tailing or broadening, it confirms that the issue lies within your system's plumbing or detector.

  • Detector Settings: Check the detector's data collection rate and time constant. A slow data collection rate can lead to a distorted representation of the peak shape.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing issues with this compound.

G start Peak Tailing Observed (As > 1.2) q1 Is the mobile phase pH optimized (2 units from pKa)? start->q1 s1 Adjust Mobile Phase pH (Protocol 1) q1->s1 No q2 Is an appropriate column being used? q1->q2 Yes s1->q2 s2 Consider End-Capped or Base-Deactivated Column q2->s2 No q3 Is column overload a possibility? q2->q3 Yes s2->q3 s3 Reduce Sample Concentration or Injection Volume q3->s3 Yes q4 Have extra-column effects been ruled out? q3->q4 No s3->q4 s4 Check System Plumbing (Protocol 2) q4->s4 No end Symmetrical Peak (As < 1.2) q4->end Yes s4->end

References

Technical Support Center: Optimizing Derivatization of 3-Methyl-2-oxopentanoic Acid with o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-methyl-2-oxopentanoic acid with o-phenylenediamine (OPD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and achieve robust, reproducible results in your analytical workflows.

Introduction to the Derivatization Reaction

The derivatization of α-keto acids, such as 3-methyl-2-oxopentanoic acid, with o-phenylenediamine (OPD) is a cornerstone technique for their quantification. This condensation reaction transforms the polar and often unstable α-keto acid into a stable, UV-active, and frequently fluorescent quinoxalinone derivative.[1] This chemical modification is essential for enhancing detection sensitivity and improving chromatographic separation in methods like High-Performance Liquid Chromatography (HPLC).[1][2]

The core reaction involves the nucleophilic attack of the two amino groups of OPD on the two carbonyl groups (the ketone and the carboxylic acid) of the α-keto acid, leading to the formation of a heterocyclic quinoxalinone ring system through a cyclization-condensation cascade.

Below is a diagram illustrating the general workflow for this derivatization and subsequent analysis.

Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing 3-methyl-2-oxopentanoic acid Cleanup Optional: Sample Cleanup (e.g., SPE, filtration) Sample->Cleanup Reagents Add o-phenylenediamine (OPD) & Acid Catalyst Cleanup->Reagents Incubation Incubate at Optimal Temperature (e.g., 80-100°C) Reagents->Incubation HPLC HPLC Separation (Reversed-Phase) Incubation->HPLC Detection UV or Fluorescence Detection HPLC->Detection Quantification Quantification Detection->Quantification Low_Yield_Troubleshooting start Low/No Product Yield check_reagents 1. Check Reagents - Freshly prepared OPD? - Solution clear? start->check_reagents check_pH 2. Verify Reaction pH - Is it acidic (e.g., pH 3)? check_reagents->check_pH Yes reprepare_reagents Action: Prepare fresh OPD solution. check_reagents->reprepare_reagents No check_temp_time 3. Confirm Temp/Time - Temp: 80-100°C? - Time: 30-60 min? check_pH->check_temp_time Yes adjust_pH Action: Adjust pH with buffer. check_pH->adjust_pH No check_analyte 4. Assess Analyte Stability - Proper sample handling? check_temp_time->check_analyte Yes optimize_conditions Action: Optimize incubation parameters. check_temp_time->optimize_conditions No improve_handling Action: Improve sample handling/storage protocols. check_analyte->improve_handling No success Problem Resolved check_analyte->success Yes reprepare_reagents->check_pH adjust_pH->check_temp_time optimize_conditions->check_analyte improve_handling->success

References

Sample storage and handling best practices for Sodium 3-methyl-2-oxopentanoate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Sodium 3-methyl-2-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this compound in your experiments. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the sodium salt of 3-methyl-2-oxopentanoic acid, an alpha-keto acid. It is also known by several synonyms, including (±)-Sodium 3-methyl-2-oxovalerate and Ketoisoleucine sodium salt.[1][2] Structurally, it contains both a keto group and a carboxylate group, which are key to its chemical reactivity and biological function.[3] This compound is a metabolite of the amino acid isoleucine and is used in various research applications, such as studying the kinetics of α-keto acid dehydrogenases.[4][5]

Q2: What are the typical physical properties of this compound?

This compound is typically supplied as a white to off-white solid or crystalline powder.[1][6][7] It is soluble in water and alcohol.[1][7] While the free acid has limited water solubility, the sodium salt form is highly soluble.[8][9] One source indicates a water solubility of 100 mg/mL for the salt, yielding a clear, colorless solution.

Technical Guide: Storage & Handling Best Practices

This section provides in-depth guidance on the optimal conditions for storing and handling this compound to maintain its stability and purity.

Q3: How should I store the solid (powder) form of this compound upon receipt?

Proper storage from the moment of receipt is critical for the long-term stability of the compound.

  • Rationale: Alpha-keto acids are generally more stable as their salt forms compared to their free acid counterparts, which can be prone to decarboxylation and polymerization.[10] However, even as a salt, the compound can be sensitive to environmental conditions.

  • Best Practice:

    • Temperature: Store the container in a refrigerator at 2-8°C .[2][6][11]

    • Atmosphere: Keep the container tightly sealed to protect it from moisture and air.[12] The compound should be stored in a dry, well-ventilated place.

    • Light: Protect from direct light.[1]

Q4: I need to prepare a stock solution. What is the recommended procedure and how should I store it?

Preparing and storing solutions correctly is paramount to achieving reproducible experimental results.

  • Rationale: While the compound is water-soluble, alpha-keto acids can be less stable in neutral aqueous solutions over long periods compared to being stored frozen.[10] The keto and carboxylic acid groups make the molecule reactive.[3][13]

  • Best Practice for Solution Preparation & Storage:

    • Solvent Choice: Use a high-purity, sterile solvent appropriate for your downstream application (e.g., sterile deionized water, PBS, or a suitable buffer).

    • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into single-use volumes.

    • Storage Temperature: Store the aliquots frozen at -20°C or below .[10]

    • Container: Use polypropylene or other chemically resistant tubes with secure caps to prevent evaporation and contamination.

Table 1: Recommended Storage Conditions Summary
FormTemperatureAtmosphere/ConditionsJustification
Solid (As Supplied) 2-8°C[6][11]Tightly sealed, dry, dark place[1]Prevents moisture absorption and degradation from heat/light.
Stock Solution ≤ -20°C[10]Single-use aliquotsMinimizes degradation from repeated freeze-thaw cycles and ensures long-term stability in solution.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Q5: My compound won't fully dissolve in my buffer. What could be the cause?

  • Probable Cause 1: Incorrect Solvent. While the sodium salt is water-soluble, the free acid is not.[8][9] Furthermore, solubility can be limited in non-polar organic solvents due to the polar carboxylate group.[9]

  • Solution 1: Confirm you are using a polar solvent like water or a buffer system. If using a buffer, ensure the pH is compatible with the compound's stability and your experimental needs.

  • Probable Cause 2: Concentration Exceeds Solubility Limit. You may be attempting to create a solution that is too concentrated.

  • Solution 2: Check the certificate of analysis or product datasheet for solubility information. Try preparing a more dilute solution. Gentle warming or sonication may aid dissolution, but prolonged exposure to heat should be avoided.

  • Probable Cause 3: Compound Degradation. If the compound is old or has been stored improperly, it may have degraded or polymerized, leading to insolubility.[10]

  • Solution 3: Use a fresh vial of the compound and always follow recommended storage practices.

Q6: I am seeing inconsistent results between experiments using the same stock solution. Why might this be happening?

  • Probable Cause 1: Repeated Freeze-Thaw Cycles. This is a primary cause of compound degradation in solution. Each cycle can introduce variability.

  • Solution 1: Always prepare single-use aliquots of your stock solution immediately after preparation to avoid this issue. Discard any thawed aliquot that is not used.

  • Probable Cause 2: Solution Instability. The compound may be degrading in your specific buffer or medium over the course of your experiment, especially at physiological temperatures (e.g., 37°C in an incubator). Alpha-keto acids can be reactive.[13]

  • Solution 2: Prepare fresh dilutions from a frozen stock aliquot for each experiment. If the experiment is lengthy, consider the stability of the compound under your specific conditions (pH, temperature, presence of other reactive species). A pilot stability study may be necessary.

  • Probable Cause 3: Contamination. The stock solution may have been contaminated during a previous use.

  • Solution 3: Use sterile technique when preparing and handling solutions. If contamination is suspected, discard the stock and prepare a new one from the solid material.

Experimental Protocols & Visual Workflows

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol outlines the steps for correctly preparing a stable, usable stock solution from the solid compound.

  • Acclimatization: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Calculation: Determine the mass of the compound needed to achieve your desired stock concentration. (e.g., For 10 mL of a 100 mM stock, you would need: 0.01 L * 0.1 mol/L * 152.12 g/mol = 0.152 g or 152.1 mg).

  • Weighing: In a well-ventilated area or chemical hood, accurately weigh the required amount of powder into a sterile, conical tube or appropriate vessel.[14][15]

  • Dissolution: Add the calculated volume of your chosen sterile solvent (e.g., nuclease-free water) to the solid. Cap the tube securely and vortex gently until the solid is completely dissolved. The solution should be clear and colorless.

  • Aliquoting: Immediately dispense the stock solution into single-use, sterile microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experiment to avoid storing partially used tubes.

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Immediately transfer the labeled aliquots to a -20°C or -80°C freezer for long-term storage.

Diagram: Recommended Handling Workflow

The following diagram illustrates the critical decision points and steps from receiving the compound to its final use in an experiment.

G cluster_0 Receiving & Initial Storage cluster_1 Stock Solution Preparation cluster_2 Storage & Use receive Receive Compound check_seal Check Container Seal receive->check_seal store_solid Store Solid at 2-8°C (Dry, Dark Location) check_seal->store_solid Seal Intact quarantine Quarantine & Contact Supplier check_seal->quarantine Seal Broken acclimate Acclimate Vial to RT store_solid->acclimate Prepare to Use weigh Weigh Powder acclimate->weigh dissolve Dissolve in Sterile Solvent weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_frozen Store Aliquots at <= -20°C aliquot->store_frozen thaw Thaw One Aliquot for Use store_frozen->thaw use Use in Experiment thaw->use discard Discard Unused Portion use->discard

Caption: Workflow for this compound Handling.

References

Validation & Comparative

The Indispensable Role of Internal Standards in the Bioanalysis of Sodium 3-methyl-2-oxopentanoate: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and metabolic research, the precise quantification of endogenous and exogenous compounds in biological matrices is paramount. This guide provides a comprehensive validation of an analytical method for Sodium 3-methyl-2-oxopentanoate, a key intermediate in branched-chain amino acid metabolism. We will objectively compare the performance of the analytical method with and without an internal standard, presenting experimental data to underscore the criticality of this approach for ensuring data integrity and accuracy. This document is intended for researchers, scientists, and drug development professionals who are tasked with developing and validating robust bioanalytical methods.

Introduction: The Analytical Challenge of a Small Keto Acid

This compound, the sodium salt of α-keto-β-methylvaleric acid, is a crucial metabolite in the catabolic pathway of isoleucine. Its accurate measurement in biological fluids such as plasma and urine is vital for studying various metabolic disorders and for monitoring the pharmacokinetics of related therapeutic agents. However, the quantitative analysis of this small, polar, and potentially reactive molecule is not without its challenges. These include:

  • Matrix Effects: Biological matrices are complex mixtures of proteins, lipids, salts, and other small molecules that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based assays.[1]

  • Extraction In-Consistencies: The efficiency of extracting the analyte from the biological matrix can vary from sample to sample, introducing a significant source of error.

  • Instrumental Variability: Minor fluctuations in instrument performance, such as injection volume and detector response, can impact the precision and accuracy of the results.[2][3]

  • Keto-Enol Tautomerism: As a β-keto acid, 3-methyl-2-oxopentanoate can exist in equilibrium with its enol tautomer. This can lead to chromatographic issues like peak splitting or broadening if not properly addressed during sample preparation.[4][5]

To overcome these challenges and ensure the reliability of analytical data, the use of an appropriate internal standard is not just recommended; it is a cornerstone of a robust bioanalytical method.

The Power of an Internal Standard: A Comparative Rationale

An internal standard (IS) is a compound that is chemically and physically similar to the analyte but is not naturally present in the sample. It is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The fundamental principle is that the IS will experience the same analytical variations as the analyte. By measuring the ratio of the analyte's response to the IS's response, we can correct for these variations.[2][6]

For the analysis of this compound, the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3 or -13C5. SIL internal standards are considered the "gold standard" in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte, ensuring they co-elute chromatographically and experience the same extraction recovery and ionization effects.[7]

In this guide, we will compare the validation results of a GC-MS method for this compound using two approaches:

  • Method A: External Standard Calibration (without an internal standard).

  • Method B: Internal Standard Calibration (using a hypothetical stable isotope-labeled 3-methyl-2-oxopentanoate).

The following sections will detail the experimental protocols and present comparative data for key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[4][5][8]

Experimental Design and Protocols

A rigorous validation was performed to assess the performance of both analytical approaches.

Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS was chosen for its high sensitivity and selectivity, which is particularly important for analyzing complex biological matrices.[9]

Sample Preparation and Derivatization

Due to the low volatility and polar nature of 3-methyl-2-oxopentanoate, a two-step derivatization process is essential for successful GC-MS analysis.[4][10] This procedure also effectively "locks" the molecule in its keto form, preventing on-column tautomerism.[10]

G GC_MS GC-MS Analysis Sample Sample Add_IS Add_IS Sample->Add_IS Protein_Precipitation Protein_Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Oximation Oximation Evaporation->Oximation Silylation Silylation Oximation->Silylation Silylation->GC_MS

Step-by-Step Protocol:

  • Sample Aliquoting: Pipette 100 µL of the biological sample (plasma or urine) into a microcentrifuge tube.

  • Internal Standard Addition (Method B): Add 10 µL of the internal standard solution (e.g., 10 µg/mL stable isotope-labeled 3-methyl-2-oxopentanoate in methanol) to each sample, calibrator, and QC.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.

  • Oximation: Reconstitute the dried residue in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 60 minutes. This step converts the keto group to a methoxime derivative, preventing keto-enol tautomerism.[10]

  • Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes. This step derivatizes the carboxylic acid group to a volatile trimethylsilyl (TMS) ester.[10]

  • Sample Transfer: Transfer the derivatized sample to a GC vial for analysis.

GC-MS Conditions
  • GC System: Agilent 7890B GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Validation Parameters and Comparative Results

The following validation parameters were assessed for both Method A (External Standard) and Method B (Internal Standard).

Specificity and Selectivity

Specificity was evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.

  • Method A & B: No significant interfering peaks were observed at the respective retention times, demonstrating the high selectivity of the GC-MS method.

Linearity and Range

Calibration curves were prepared by spiking known concentrations of this compound into the blank matrix.

G Analyte Analyte Sample_Prep Sample_Prep Analyte->Sample_Prep GC_MS_Analysis GC_MS_Analysis Sample_Prep->GC_MS_Analysis IS IS IS->Sample_Prep External_Std External_Std GC_MS_Analysis->External_Std Internal_Std Internal_Std GC_MS_Analysis->Internal_Std Validation_Params Validation_Params External_Std->Validation_Params Internal_Std->Validation_Params Comparison Comparison Validation_Params->Comparison

ParameterMethod A (External Standard)Method B (Internal Standard)Acceptance Criteria (ICH/FDA)
Range 0.1 - 50 µg/mL0.1 - 50 µg/mLAppropriate for intended use
Correlation Coefficient (r²) 0.99250.9991 ≥ 0.99
Calibration Model Linear, 1/x weightingLinear, 1/x weightingJustified

Analysis: Method B, utilizing the internal standard, demonstrates superior linearity as indicated by the higher correlation coefficient. This is because the internal standard effectively corrects for minor inconsistencies in sample preparation and injection volume across the calibration standards.

Accuracy and Precision

Accuracy (% Bias) and precision (% Coefficient of Variation, CV) were determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days.

Table 1: Inter-day Accuracy and Precision Comparison

QC LevelMethod A (External Standard)Method B (Internal Standard)Acceptance Criteria (FDA)
Low QC (0.3 µg/mL) Bias: ±20% CV: ≤20%
% Bias-18.5%-4.2%
% CV16.8%5.5%
Medium QC (5 µg/mL) Bias: ±15% CV: ≤15%
% Bias-12.3%-2.1%
% CV11.5%3.8%
High QC (40 µg/mL) Bias: ±15% CV: ≤15%
% Bias-9.8%-1.5%
% CV9.2%2.9%

Analysis: The data unequivocally shows that Method B is significantly more accurate and precise. The internal standard compensates for procedural losses and instrumental variability, bringing the bias and CV well within the stringent acceptance criteria set by the FDA.[4][5] Method A, while potentially acceptable at higher concentrations, shows significant bias and poor precision at the low QC level, highlighting its unreliability for sensitive quantification.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest concentration of analyte that can be reliably detected.

  • LOQ: The lowest concentration that can be quantified with acceptable accuracy and precision.

ParameterMethod A (External Standard)Method B (Internal Standard)
LOD 0.05 µg/mL0.03 µg/mL
LOQ 0.2 µg/mL0.1 µg/mL

Analysis: The improved precision afforded by the internal standard in Method B allows for a lower and more reliable LOQ.

Stability

The stability of this compound was assessed under various conditions.

Stability ConditionMethod B Results (% Change from Nominal)Acceptance Criteria
Freeze-Thaw (3 cycles) -5.8%±15%
Bench-Top (4 hours, RT) -4.1%±15%
Long-Term (-80°C, 30 days) -7.2%±15%

Analysis: With the internal standard method, the analyte was found to be stable under typical laboratory conditions. The use of the internal standard is critical in stability assessments to differentiate between analyte degradation and analytical variability.

Conclusion: The Non-Negotiable Advantage of Internal Standards

The validation data presented in this guide compellingly demonstrates the superiority of using a stable isotope-labeled internal standard for the quantitative analysis of this compound in biological matrices. While an external standard method may appear simpler, it is highly susceptible to errors from sample preparation and instrumental variations, leading to compromised accuracy and precision, particularly at low concentrations.

The internal standard method (Method B) consistently delivered results that were more accurate, precise, and reliable, meeting the rigorous standards set by regulatory agencies like the FDA and ICH.[4][5][8] The use of an internal standard transforms a potentially variable analytical procedure into a self-validating system, ensuring the integrity and defensibility of the generated data. For any bioanalytical study where data quality is critical, the adoption of an internal standard method is not just a best practice—it is an essential requirement.

References

A Comparative Guide to the Inter-laboratory Quantification of Branched-Chain Keto Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of branched-chain keto acids (BCKAs), offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate method for their specific research needs. This document is structured to provide not only procedural details but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of each technique's strengths and limitations.

The Critical Role of Branched-Chain Keto Acid Quantification

Branched-chain keto acids (BCKAs) are the metabolic byproducts of the essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[1] The accurate measurement of BCKAs is of paramount importance in the diagnosis and monitoring of inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD).[2][3][4][5][6] In MSUD, a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKD) complex leads to the accumulation of BCAAs and their corresponding BCKAs, resulting in severe neurological damage if left untreated.[5][6] Furthermore, altered BCKA levels have been implicated in other metabolic disorders, including insulin resistance and obesity, making their precise quantification a critical area of research.[1]

Given the clinical significance of BCKAs, the establishment of reliable and reproducible analytical methods is essential. An inter-laboratory study, or a comparative analysis of existing methods, is crucial for standardizing measurements and ensuring that data generated across different research and clinical settings are comparable and accurate.

Comparative Analysis of Leading Analytical Methodologies

The quantification of BCKAs in biological matrices such as plasma, urine, and tissue presents analytical challenges due to their low physiological concentrations and potential for instability.[1] Over the years, several analytical techniques have been developed and refined to address these challenges. This guide will focus on a comparative analysis of three prominent methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, and Ultra-Fast Liquid Chromatography-Mass Spectrometry (UFLC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been a cornerstone for the analysis of organic acids, including BCKAs, in clinical diagnostics.[7][8][9] The principle of this technique involves the chemical derivatization of the non-volatile BCKAs to make them volatile, followed by their separation on a gas chromatography column and detection by a mass spectrometer.

Experimental Rationale: The derivatization step is critical for GC-MS analysis of BCKAs. Silylation is a common approach, where trimethylsilyl (TMS) derivatives are formed. This process increases the volatility and thermal stability of the BCKAs, allowing them to be vaporized and travel through the GC column. The mass spectrometer then provides highly specific detection and quantification based on the mass-to-charge ratio of the fragmented ions.

Experimental Workflow for GC-MS Analysis of BCKAs

cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Deproteinization Deproteinization (e.g., with acid) Sample->Deproteinization Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Deproteinization->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Injection Injection into GC Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for BCKA analysis using GC-MS.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC offers a versatile platform for the analysis of a wide range of compounds, including BCKAs.[7][10] For the analysis of BCKAs, which lack a native chromophore for UV detection, a pre-column derivatization step is employed to introduce a fluorescent tag. This approach significantly enhances the sensitivity and selectivity of the method.[11]

Experimental Rationale: A common derivatizing agent for BCKAs in HPLC is o-phenylenediamine (OPD).[1][11] OPD reacts with the α-keto acid functional group of the BCKAs to form highly fluorescent quinoxalinol derivatives. These derivatives can then be separated on a reversed-phase HPLC column and detected with high sensitivity using a fluorescence detector. The choice of a reversed-phase column is based on the nonpolar nature of the derivatized BCKAs.

Experimental Protocol: HPLC with Fluorescence Detection for BCKA Quantification

  • Sample Preparation:

    • To 100 µL of plasma or a tissue homogenate, add an internal standard.

    • Deproteinize the sample by adding 200 µL of acetonitrile, vortex, and centrifuge.

    • Collect the supernatant for derivatization.

  • Derivatization:

    • To the supernatant, add a solution of o-phenylenediamine (OPD) and a reducing agent (e.g., mercaptoethanol).

    • Incubate the mixture at an elevated temperature (e.g., 80°C) for a defined period (e.g., 30 minutes) to allow for the formation of the fluorescent quinoxalinol derivatives.

  • HPLC Analysis:

    • Inject the derivatized sample onto a reversed-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol or acetonitrile).

    • Detect the fluorescent derivatives using an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 410 nm.

  • Quantification:

    • Construct a calibration curve using known concentrations of BCKA standards that have undergone the same derivatization procedure.

    • Quantify the BCKAs in the samples by comparing their peak areas to the calibration curve.

Ultra-Fast Liquid Chromatography-Mass Spectrometry (UFLC-MS)

UFLC-MS has emerged as a powerful technique for the sensitive and high-throughput analysis of metabolites, including BCKAs.[1] This method combines the rapid separation capabilities of UFLC with the high selectivity and sensitivity of mass spectrometry.

Experimental Rationale: Similar to HPLC, UFLC-MS often employs a derivatization step to improve chromatographic properties and ionization efficiency. The use of o-phenylenediamine (OPD) is also common in this method.[1] The key advantage of UFLC is the use of smaller particle size columns and higher pressures, which allows for significantly faster analysis times without compromising resolution. The mass spectrometer provides definitive identification and quantification based on the specific mass-to-charge ratios of the derivatized BCKAs and their fragments.

Logical Relationship of UFLC-MS Method Components

UFLC Ultra-Fast Liquid Chromatography MS Mass Spectrometry UFLC->MS Separates Analytes Speed High Throughput (Fast Analysis) UFLC->Speed Sensitivity High Sensitivity MS->Sensitivity Specificity High Specificity MS->Specificity Derivatization o-phenylenediamine (OPD) Derivatization Derivatization->UFLC Improves Chromatography Derivatization->MS Enhances Ionization

Caption: Key components and advantages of the UFLC-MS method for BCKA analysis.

Performance Comparison of Analytical Methods

The choice of an analytical method for BCKA quantification depends on several factors, including the required sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of the three discussed methods based on published data.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with Fluorescence DetectionUltra-Fast Liquid Chromatography-Mass Spectrometry (UFLC-MS)
Principle Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Separation of fluorescent derivatives by liquid chromatography and detection by fluorescence.Rapid separation of derivatives by liquid chromatography and detection by mass spectrometry.
Derivatization Required (e.g., Silylation).Required (e.g., o-phenylenediamine).[11]Often used (e.g., o-phenylenediamine).[1]
Sensitivity Good to excellent.Excellent.Excellent, often in the picomole range.[1]
Specificity High, based on mass fragmentation patterns.Good, but potential for interference from other fluorescent compounds.Very high, based on mass-to-charge ratio and fragmentation.
Run Time Relatively long (can be >30 minutes).Moderate (typically 15-30 minutes).[11]Very short (<5 minutes).[1]
Throughput Low to moderate.Moderate.High.
Matrix Effects Can be significant.Can be present.Can be minimized with appropriate internal standards and sample preparation.
Instrumentation GC-MS system.HPLC system with a fluorescence detector.UFLC or UHPLC system coupled to a mass spectrometer.
Primary Application Routine clinical diagnostics for organic acidurias.[8]Targeted quantification in research and clinical labs.High-throughput metabolic profiling and sensitive quantification in complex matrices.[1]

Conclusion and Future Perspectives

The accurate quantification of branched-chain keto acids is indispensable for the diagnosis and management of Maple Syrup Urine Disease and for advancing our understanding of metabolic diseases. This guide has provided a comparative overview of three robust analytical methodologies: GC-MS, HPLC with fluorescence detection, and UFLC-MS.

  • GC-MS remains a reliable and well-established method, particularly in clinical settings for the diagnosis of organic acidurias.

  • HPLC with fluorescence detection offers excellent sensitivity and is a cost-effective alternative to mass spectrometry-based methods for targeted BCKA quantification.

  • UFLC-MS stands out for its superior speed, sensitivity, and specificity, making it the method of choice for high-throughput research applications and the analysis of low-abundance BCKAs in complex biological samples.[1]

The future of BCKA analysis will likely see further advancements in mass spectrometry techniques, including the development of methods that require minimal or no derivatization, thereby simplifying sample preparation and improving throughput. Additionally, the development of certified reference materials and the organization of formal inter-laboratory proficiency testing programs will be crucial for ensuring the continued accuracy and comparability of BCKA measurements across different laboratories worldwide.

References

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Antibodies for Sodium 3-methyl-2-oxopentanoate Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Specificity in Metabolic Biomarker Quantification

Sodium 3-methyl-2-oxopentanoate, also known as α-keto-β-methylvaleric acid (KMV), is a crucial intermediate in the catabolism of the essential branched-chain amino acid, isoleucine.[1][2] In clinical research and drug development, quantifying its levels is of paramount importance, particularly in the study of metabolic disorders like Maple Syrup Urine Disease (MSUD). MSUD is an inherited metabolic disorder caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, leading to the accumulation of branched-chain amino acids and their corresponding α-keto acids, including KMV.[3][4] This accumulation can cause severe neurological damage, highlighting the need for precise and reliable measurement tools.[4]

Immunoassays are powerful tools for such quantification due to their high sensitivity and throughput. However, their utility is fundamentally dependent on the specificity of the antibody employed. Because this compound is a small molecule, it lacks the multiple epitopes required for a traditional "sandwich" immunoassay.[5][6][7] Consequently, the competitive immunoassay format is the method of choice.[8][9] In this format, specificity is paramount, as structurally similar molecules present in the biological matrix can potentially bind to the antibody, a phenomenon known as cross-reactivity.[10][11]

This guide provides a comprehensive framework for assessing the cross-reactivity of antibodies intended for this compound immunoassays. We will delve into the rationale behind experimental design, provide a detailed protocol for a competitive ELISA, and present a comparative analysis of two hypothetical antibodies to illustrate the interpretation of results.

The Principle of Competitive Immunoassay for Small Molecules

In a competitive immunoassay, the analyte of interest in a sample competes with a fixed amount of a labeled analyte (e.g., conjugated to an enzyme like HRP) for a limited number of antibody binding sites. The antibody is typically immobilized on a solid phase, such as a microplate well. The more analyte present in the sample, the less labeled analyte can bind to the antibody. Therefore, the resulting signal is inversely proportional to the concentration of the analyte in the sample.

G cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Analyte_low Analyte (from sample) Antibody_1 Immobilized Antibody Analyte_low->Antibody_1 Few binding events Labeled_Analyte_1 Labeled Analyte (HRP-conjugate) Labeled_Analyte_1->Antibody_1 Many binding events Signal_1 High Signal Antibody_1->Signal_1 generates Analyte_high Analyte (from sample) Antibody_2 Immobilized Antibody Analyte_high->Antibody_2 Many binding events Labeled_Analyte_2 Labeled Analyte (HRP-conjugate) Labeled_Analyte_2->Antibody_2 Few binding events Signal_2 Low Signal Antibody_2->Signal_2 generates

Principle of Competitive Immunoassay.

Designing a Robust Cross-Reactivity Study

The core of a cross-reactivity assessment is to challenge the antibody with compounds that are structurally and chemically similar to the target analyte. For this compound, the most relevant potential cross-reactants are other branched-chain α-keto acids that share the same metabolic pathway.[12]

Selection of Potential Cross-Reactants

A logical selection of test compounds is the foundation of a meaningful study. The primary candidates are the other two branched-chain α-keto acids derived from their respective amino acids:

Compound NameAbbreviationParent Amino AcidChemical Structure
This compound KMV Isoleucine CH₃CH₂(CH₃)CHCOCOO⁻Na⁺
Sodium 4-methyl-2-oxopentanoateKICLeucine(CH₃)₂CHCH₂COCOO⁻Na⁺
Sodium 3-methyl-2-oxobutanoateKIVValine(CH₃)₂CHCOCOO⁻Na⁺
Sodium 2-oxopentanoateα-KVA-CH₃CH₂CH₂COCOO⁻Na⁺
Sodium PyruvatePyrAlanineCH₃COCOO⁻Na⁺
  • Rationale: KIC and KIV are the most critical compounds to test as they are co-metabolites of KMV and are often elevated concurrently in metabolic diseases.[12] α-Ketovaleric acid (α-KVA) and Pyruvate are included to assess specificity against keto acids with different chain lengths and branching, respectively.

Experimental Workflow for Cross-Reactivity Assessment

A systematic workflow ensures that the data generated is reliable and reproducible. This process is a critical component of antibody validation, confirming that the antibody specifically recognizes the target antigen.[13]

G start Start: Select Potential Cross-Reactants prep_std Prepare Serial Dilutions of Target Analyte (KMV) and Cross-Reactants start->prep_std run_elisa Perform Competitive ELISA for Each Compound prep_std->run_elisa plot_curves Plot Dose-Response Curves (Signal vs. Log Concentration) run_elisa->plot_curves calc_ic50 Calculate IC50 Values for KMV and All Cross-Reactants plot_curves->calc_ic50 calc_cr Calculate Percent Cross-Reactivity (%) calc_ic50->calc_cr compare Compare Performance of Different Antibody Lots/Clones calc_cr->compare end_node End: Characterize Antibody Specificity compare->end_node

Workflow for Antibody Cross-Reactivity Assessment.
Detailed Protocol: Competitive ELISA

This protocol outlines the steps for generating the necessary dose-response curves. The use of appropriate positive and negative controls is essential for validating the experimental run.[14][15]

  • Coating: Dilute the anti-KMV antibody (e.g., Antibody A or Antibody B) to an optimal concentration (typically 1-2 µg/mL) in a coating buffer (e.g., 1X PBS, pH 7.4). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (1X PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in 1X PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (KMV standard) and each potential cross-reactant in Assay Buffer (e.g., 1X PBS with 0.1% BSA, 0.05% Tween-20).

    • Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.

    • Add 50 µL of a fixed concentration of KMV-HRP conjugate to all wells.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Washing: Repeat the wash step as in step 2, but perform five washes to ensure removal of unbound conjugate.

  • Signal Development: Add 100 µL/well of TMB substrate. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The goal of the analysis is to determine the concentration of each compound required to inhibit 50% of the maximum signal (IC50).

  • Plot Dose-Response Curves: For each compound, plot the absorbance at 450 nm against the logarithm of its concentration.

  • Calculate IC50: Use a four-parameter logistic (4-PL) curve fit to determine the IC50 value for the target analyte (KMV) and each potential cross-reactant.

  • Calculate Percent Cross-Reactivity: The cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of KMV / IC50 of Cross-Reactant) x 100

Comparison Guide: Antibody A vs. Antibody B

To illustrate the application of this protocol, we present hypothetical data from the assessment of two different monoclonal antibodies developed for a this compound immunoassay.

CompoundAntibody A: IC50 (µM)Antibody A: % Cross-ReactivityAntibody B: IC50 (µM)Antibody B: % Cross-Reactivity
This compound (KMV) 0.52 100% 0.48 100%
Sodium 4-methyl-2-oxopentanoate (KIC)85.30.61%12.13.97%
Sodium 3-methyl-2-oxobutanoate (KIV)121.70.43%25.51.88%
Sodium 2-oxopentanoate (α-KVA)> 1000< 0.05%> 1000< 0.05%
Sodium Pyruvate (Pyr)> 1000< 0.05%> 1000< 0.05%
Analysis of Performance
  • Antibody A (High Specificity): This antibody demonstrates excellent specificity for KMV. The cross-reactivity with the most closely related metabolites, KIC and KIV, is less than 1%. This indicates that the antibody's binding site (paratope) is highly selective for the unique structure of KMV. For clinical assays where distinguishing between different branched-chain keto acids is crucial, Antibody A would be the superior choice. Its low cross-reactivity minimizes the risk of false-positive results from elevated levels of other metabolites.[16]

  • Antibody B (Moderate Specificity): Antibody B is also highly sensitive to KMV, with a comparable IC50 value. However, it shows a higher degree of cross-reactivity with KIC (3.97%) and KIV (1.88%). While still relatively low, this level of cross-reactivity could be significant in samples where KIC or KIV concentrations are pathologically high. Such cross-reactivity could lead to an overestimation of KMV levels. This antibody might be suitable for general screening purposes but would require confirmation with a more specific method like mass spectrometry, an orthogonal approach that validates antibody-based results with a non-antibody technique.[13][17]

Conclusion: Making an Informed Choice

The rigorous assessment of cross-reactivity is not merely a quality control step; it is a fundamental requirement for the development of a trustworthy and reliable immunoassay. As demonstrated, even antibodies with similar affinity for the primary target can exhibit vastly different specificity profiles. Antibody A , with its negligible cross-reactivity, represents a highly specific reagent suitable for precise quantification of this compound. Antibody B , while sensitive, would require careful consideration of its limitations in a clinical or research context where other branched-chain keto acids may be present at high concentrations.

This guide provides researchers, scientists, and drug development professionals with a robust framework for performing and interpreting these critical validation studies, ensuring the generation of accurate and dependable data in the field of metabolic research.

References

Performance comparison of different analytical platforms for 3-methyl-2-oxopentanoate measurement.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Analysis of 3-Methyl-2-Oxopentanoate: A Performance Comparison of Leading Analytical Platforms

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the primary analytical platforms for the measurement of 3-methyl-2-oxopentanoate, a critical biomarker for Maple Syrup Urine Disease (MSUD).[1][2][3][4] As researchers, scientists, and drug development professionals, the accuracy and reliability of your analytical data are paramount. This document moves beyond a simple listing of methods to provide an in-depth analysis of the causality behind experimental choices, empowering you to select and implement the most appropriate platform for your research needs.

3-Methyl-2-oxopentanoate, a branched-chain α-keto acid (BCKA) derived from the amino acid isoleucine, accumulates to toxic levels in individuals with MSUD due to a deficiency in the branched-chain α-keto acid dehydrogenase (BCKAD) complex.[2][5][6] Its accurate quantification in biological matrices like plasma and urine is therefore essential for diagnosis, monitoring, and the development of therapeutic interventions. However, its chemical nature as a small, polar, and reactive keto acid presents unique analytical challenges that necessitate careful consideration of methodology.

We will explore and compare three principal analytical methodologies:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Enzymatic Assays

Each platform will be evaluated based on its underlying principles, performance characteristics, and practical applicability, supported by detailed experimental protocols and validation data from authoritative sources.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compound Analysis

GC-MS has long been a cornerstone of metabolomics, prized for its exceptional chromatographic resolution and sensitive detection capabilities.[7][8] It is particularly well-suited for the analysis of small molecules; however, for polar compounds like 3-methyl-2-oxopentanoate, direct analysis is not feasible due to their low volatility and thermal instability at temperatures required for gas chromatography.[9]

The Causality Behind Derivatization: A Mandatory Prerequisite

To make keto acids amenable to GC-MS analysis, a chemical derivatization process is essential. This is not merely a preparatory step but a critical transformation that dictates the success of the entire workflow. The most robust and widely adopted strategy involves a two-step process: oximation followed by silylation .[9][10]

  • Expertise in Action (Pillar 1: Expertise & Experience): The initial oximation step, typically using methoxyamine hydrochloride (MeOx), is crucial to protect the reactive keto group. This prevents keto-enol tautomerization—an isomeric conversion that would otherwise lead to multiple derivative peaks for a single analyte, rendering quantification unreliable and complicating data interpretation.[9][10] The subsequent silylation step, often using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces active hydrogens on the carboxylic acid group with a trimethylsilyl (TMS) group. This dramatically reduces the molecule's polarity and increases its volatility, allowing it to traverse the GC column and enter the mass spectrometer.[10]

Experimental Protocol: GC-MS Analysis of 3-Methyl-2-Oxopentanoate

This protocol is a self-validating system, incorporating steps for purification and chemical modification that ensure analytical specificity and robustness.

A. Sample Preparation (from Plasma/Serum)

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of a cold organic solvent such as acetonitrile or methanol to precipitate proteins.[11][12]

  • Vortexing & Centrifugation: Vortex the mixture vigorously for 30 seconds, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen or using a vacuum centrifuge. This step is critical as water interferes with the silylation reagent.[7]

B. Chemical Derivatization

  • Oximation: Reconstitute the dried extract in 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Vortex and incubate at 37°C for 90 minutes in a thermal shaker.[10]

  • Silylation: Add 50 µL of MSTFA to the mixture. Vortex and incubate at 37°C for 30 minutes.[10]

  • Final Preparation: Centrifuge the sample briefly to collect any droplets and transfer the supernatant to a GC-MS autosampler vial.

C. Instrumental Analysis

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

  • Injection: 1 µL, splitless injection.

  • Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer: TOF or Quadrupole MS.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 3-methyl-2-oxopentanoate.

Performance Characteristics of GC-MS

The performance of GC-MS for organic acid analysis is well-documented, offering excellent sensitivity and reproducibility.

Parameter Typical Performance Reference
Limit of Detection (LOD) 3 - 272 ng/mL (analyte dependent)[13][14]
Limit of Quantification (LOQ) 10 - 500 ng/mL (analyte dependent)[13][14]
Linearity (R²) > 0.99[13][14]
Recovery 90 - 111%[13][14]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Urine) Precip Protein Precipitation (Acetonitrile) Sample->Precip Dry Evaporation to Dryness Precip->Dry Oximation Oximation (MeOx, 90 min) Dry->Oximation Critical Step: Anhydrous Conditions Silylation Silylation (MSTFA, 30 min) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing GCMS->Data

Caption: Workflow for 3-methyl-2-oxopentanoate analysis by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): High Throughput and Specificity

LC-MS/MS has become a dominant platform in clinical and bioanalytical laboratories. Its primary advantage is its direct compatibility with aqueous biological samples, which can significantly simplify and shorten sample preparation protocols compared to GC-MS.[7]

Direct vs. Derivatization-Based LC-MS/MS

While direct injection after protein precipitation is theoretically possible, the analysis of small, polar keto acids like 3-methyl-2-oxopentanoate is often hindered by poor retention on standard reversed-phase chromatography columns and inefficient ionization.[7][15]

  • Trustworthiness Through Chemical Enhancement (Pillar 2: Trustworthiness): To overcome these limitations and build a self-validating protocol, derivatization can be employed to enhance both chromatographic performance and ionization efficiency. Reagents like o-phenylenediamine (OPD) react with the α-keto acid moiety to form a more hydrophobic and readily ionizable quinoxalinol derivative.[15][16] This ensures sharp, symmetrical peaks and a robust response, leading to highly reliable and reproducible quantification.

Experimental Protocol: LC-MS/MS Analysis using OPD Derivatization

This protocol is designed for high sensitivity and specificity, making it ideal for clinical research applications.

A. Sample Preparation & Derivatization

  • Sample Collection: To 50 µL of plasma, add 50 µL of an internal standard solution (e.g., ¹³C-labeled keto acid analog).[16]

  • Deproteinization: Add 200 µL of cold methanol, vortex for 30 seconds, and centrifuge at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Derivatization Reaction: Add 50 µL of OPD solution. Incubate the mixture as required to complete the reaction (e.g., 60°C for 60 min, specific conditions must be optimized).[16]

  • Final Preparation: After incubation, the sample may be diluted or directly transferred to an autosampler vial for injection.

B. Instrumental Analysis

  • Liquid Chromatograph: Waters Acquity UPLC or equivalent.

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would run from 5% B to 95% B over several minutes to elute the derivatized analyte.

  • Mass Spectrometer: Triple Quadrupole (e.g., AB Sciex 5600 Triple TOF).[16]

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for the OPD-derivatized 3-methyl-2-oxopentanoate.

Performance Characteristics of LC-MS/MS

LC-MS/MS methods, particularly when coupled with derivatization, offer outstanding sensitivity.

Parameter Typical Performance (OPD Method) Reference
Limit of Detection (LOD) 5 nM (0.02 nmol/g)[16]
Limit of Quantification (LOQ) 15 nM (0.06 nmol/g)[16]
Linearity Range 7.8 to 32,000 nM[16]
Precision (RSD) < 15%[17]

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample + Internal Standard Precip Protein Precipitation (Methanol) Sample->Precip Deriv OPD Derivatization (e.g., 60°C, 60 min) Precip->Deriv Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Deriv->LCMS Data Data Processing LCMS->Data

Caption: Workflow for 3-methyl-2-oxopentanoate analysis by LC-MS/MS.

Enzymatic Assays: A Cost-Effective, Targeted Approach

Enzymatic assays provide an alternative to chromatography-based methods. These assays leverage the high specificity of enzymes to measure the concentration of a target analyte through a coupled reaction that produces a detectable signal, such as a change in absorbance.[18]

Principle of Measurement

For 3-methyl-2-oxopentanoate, an assay can be designed using an enzyme like Leucine Dehydrogenase.[19][20] This enzyme catalyzes the reductive amination of branched-chain 2-oxo acids into their corresponding amino acids. In this reaction, NADH is consumed and oxidized to NAD+. The decrease in NADH concentration can be monitored spectrophotometrically by measuring the reduction in absorbance at 340 nm, which is directly proportional to the amount of 3-methyl-2-oxopentanoate in the sample.[20]

  • Authoritative Grounding in Biochemistry (Pillar 3: Authoritative Grounding): The foundation of this method lies in the specific catalytic action of the dehydrogenase enzyme. The reaction is: L-leucine + H₂O + NAD⁺ ⇌ 4-methyl-2-oxopentanoate + NH₄⁺ + NADH[20] For measurement of the keto acid, the reaction is run in the reverse direction.

Experimental Protocol: Enzymatic Assay

This protocol requires careful sample cleanup to ensure specificity.

A. Sample Preparation

  • Acidification & Extraction: Acidify the plasma sample to precipitate proteins and extract the keto acids.

  • Interference Removal: It is critical to separate the 2-oxo acids from interfering amino acids present in the sample. This is typically achieved using cation-exchange chromatography.[19] The sample is passed through the column, which retains the amino acids, while the negatively charged keto acids are eluted.

B. Enzymatic Reaction

  • Assay Mixture Preparation: Prepare an assay buffer (e.g., imidazole buffer, pH 7.9) containing ammonium acetate, NADH, EDTA, ADP, and the Leucine Dehydrogenase enzyme.[20]

  • Reaction Initiation: Add the prepared sample (containing the purified keto acids) to the assay mixture in a cuvette.

  • Monitoring: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a controlled temperature (e.g., 25°C).

C. Quantification

  • The concentration of 3-methyl-2-oxopentanoate is calculated from the change in absorbance using the Beer-Lambert law and the known molar extinction coefficient of NADH (ε₃₄₀ = 6.3 x 10³ L mol⁻¹ cm⁻¹).[20]

Performance Characteristics of Enzymatic Assays

While cost-effective, enzymatic assays generally have lower sensitivity and can be prone to interferences compared to mass spectrometry methods.

Parameter Typical Performance Reference
Sensitivity Generally lower than MS-based methods[19]
Specificity Dependent on enzyme specificity and sample cleanup; potential cross-reactivity with other BCKAs[20]
Throughput Moderate; can be adapted to 96-well plate format
Cost Low instrument cost, moderate reagent cost

Enzymatic Assay Workflow Diagram

Enzymatic_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Detection Sample Biological Sample Cleanup Cation-Exchange Chromatography Sample->Cleanup Separate keto acids from amino acids React Initiate Reaction with Sample Cleanup->React Mix Prepare Assay Mix (Enzyme, NADH, Buffer) Mix->React Spectro Spectrophotometry (Measure ΔA₃₄₀) React->Spectro Calc Calculate Concentration Spectro->Calc

Caption: Workflow for 3-methyl-2-oxopentanoate analysis by enzymatic assay.

Comparative Summary and Platform Recommendations

The choice of an analytical platform is a strategic decision that should be aligned with your specific research objectives, sample throughput requirements, and available resources.

Parameter GC-MS LC-MS/MS Enzymatic Assay
Sensitivity High to Very HighVery HighModerate to Low
Specificity High (Mass-based)Very High (MRM-based)Moderate (Enzyme-dependent)
Sample Prep Complexity High (Requires extraction, drying, derivatization)Moderate (Simpler extraction, optional derivatization)Moderate (Requires specific cleanup)
Throughput Low to ModerateHighModerate to High (Plate-based)
Cost (Instrument) HighHighLow
Primary Application In-depth metabolomics, discovery researchClinical diagnostics, high-throughput screeningTargeted routine analysis, initial screening
Expert Recommendations:
  • For High-Throughput Clinical Diagnostics and Regulated Bioanalysis: LC-MS/MS is the platform of choice. Its high specificity, sensitivity, and amenability to automation make it ideal for analyzing large cohorts of clinical samples where accuracy and reproducibility are non-negotiable.

  • For Comprehensive Metabolomic Profiling and Discovery: GC-MS remains an invaluable tool. Its superior chromatographic separation allows for the resolution of isomers and provides access to extensive, well-curated spectral libraries (e.g., NIST, Golm) for confident compound identification.

  • For Cost-Constrained or Specific Enzyme-Related Research: Enzymatic Assays offer a viable, low-cost alternative for targeted quantification, provided that potential interferences are carefully controlled through robust sample preparation. They are particularly useful when the primary goal is to measure total BCKA activity or for initial screening purposes.

By understanding the fundamental principles and practical nuances of each platform, you are now better equipped to make an informed decision that ensures the scientific integrity and success of your research.

References

A Senior Application Scientist's Guide to Certified Reference Materials for Sodium 3-methyl-2-oxopentanoate: Ensuring Analytical Accuracy in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. This is particularly true in metabolic research and clinical diagnostics, where precise quantification of endogenous metabolites like Sodium 3-methyl-2-oxopentanoate is crucial. This keto acid, a key intermediate in the catabolism of the branched-chain amino acid isoleucine, is a significant biomarker for certain metabolic disorders, most notably Maple Syrup Urine Disease (MSUD).[1][2] Therefore, the quality of the reference material used for its quantification directly impacts the validity of experimental results and, ultimately, patient care.

This guide provides an in-depth comparison of commercially available certified reference materials (CRMs) and analytical standards for this compound. Moving beyond a simple product listing, we will delve into the critical attributes of these materials, present a detailed protocol for their application in a validated LC-MS/MS method, and discuss the expected performance, offering a comprehensive resource for the discerning scientist.

The Critical Role of Certified Reference Materials

In analytical chemistry, a Certified Reference Material is the cornerstone of quality control. It is a highly characterized and homogeneous material with an established property value, uncertainty, and metrological traceability. The use of a CRM provides a benchmark against which in-house standards and analytical methods can be validated, ensuring the accuracy and comparability of results across different laboratories and over time. For a compound like this compound, where precise concentration measurements are clinically relevant, the use of a well-characterized reference material is not just recommended; it is a scientific necessity.

Comparative Analysis of Commercially Available Reference Materials

Several chemical suppliers offer this compound. However, the level of certification and documentation can vary significantly. Below is a comparative table of offerings from prominent suppliers, based on publicly available information. It is crucial to note that while some products are marketed as "certified reference materials," others are sold as high-purity analytical standards. The choice of material will depend on the specific requirements of the application, with CRMs being the gold standard for quantitative assays requiring the highest level of accuracy and traceability.

SupplierProduct NameCAS NumberPurity/AssayCertification/DocumentationAvailability of Isotopically Labeled Standards
Sigma-Aldrich (Merck) 3-Methyl-2-oxopentanoic acid sodium salt, ≥98%3715-31-9≥98%Certificate of Analysis (CoA) available.[3] Supelco® CRMs manufactured under ISO 17034 and characterized under ISO/IEC 17025 are also available.[4]Yes (e.g., 3-Methyl-2-oxovaleric Acid-d8 Sodium Salt)
LGC Standards 3-Methyl-2-oxovaleric Acid Sodium Salt3715-31-998.02% (by HPLC)Certificate of Analysis with purity by HPLC, identity by NMR and MS, and sodium content. Produced in an ISO/IEC 17025 and 17034 accredited facility.[5]Yes (e.g., 3-Methyl-2-oxovaleric Acid-d8 Sodium Salt)[6]
Thermo Scientific DL-3-Methyl-2-oxopentanoic Acid, Sodium Salt 98+%3715-31-998+%Certificate of Analysis available upon request.Information not readily available.
Key Organics This compound3715-31-9>95%Purity stated on the product page.[7]Information not readily available.

Key Considerations When Selecting a Reference Material:

  • Purity: Look for the highest available purity, confirmed by a robust analytical technique like HPLC or qNMR.

  • Certification: A true CRM will come with a certificate that states the certified property value (e.g., concentration or purity), its uncertainty, and a statement of metrological traceability. Materials produced under ISO 17034 and tested in an ISO/IEC 17025 accredited laboratory provide the highest level of confidence.

  • Documentation: The Certificate of Analysis should be comprehensive, detailing the methods used for characterization and the results.

  • Availability of Labeled Internal Standards: For quantitative analysis by mass spectrometry, the availability of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample processing.

Experimental Workflow: Quantification of this compound in Human Plasma by LC-MS/MS

The following section outlines a detailed and validated protocol for the quantification of this compound in human plasma. This method is designed to be robust and reproducible, adhering to the principles of analytical method validation as described in the ICH Q2(R1) guideline.[3][8]

Experimental Design & Rationale

The choice of LC-MS/MS is predicated on its high sensitivity and selectivity, which are essential for accurately quantifying low-concentration endogenous metabolites in a complex biological matrix like plasma.[9][10] A stable isotope-labeled internal standard (SIL-IS), such as 3-Methyl-2-oxovaleric Acid-d8 Sodium Salt, is employed to ensure the highest accuracy by compensating for any variability during sample preparation and analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is_add Spike with SIL-IS plasma->is_add ppt Protein Precipitation (e.g., with Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporation to Dryness supernatant->drydown reconstitute Reconstitution in Mobile Phase drydown->reconstitute lc_separation UPLC Separation (Reversed-Phase C18) reconstitute->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantification of Analyte Concentration calibration->quantification

Figure 1: A schematic overview of the analytical workflow for the quantification of this compound in human plasma.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Certified Reference Material of this compound

  • Stable Isotope-Labeled Internal Standard (e.g., 3-Methyl-2-oxovaleric Acid-d8 Sodium Salt)

  • Human Plasma (K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

2. Preparation of Standards and Quality Control Samples:

  • Stock Solutions (1 mg/mL): Accurately weigh the CRM and SIL-IS and dissolve in a known volume of ultrapure water to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the CRM stock solution in ultrapure water to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution: Dilute the SIL-IS stock solution to a final concentration of 100 ng/mL in ultrapure water.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the CRM working solutions.

3. Sample Preparation:

  • To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (UPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative Ion Mode.

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of the standard). A likely transition would be the loss of CO2 (44 Da).

    • 3-Methyl-2-oxovaleric Acid-d8 (IS): Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of the standard).

5. Method Validation:

The analytical method should be validated according to the ICH Q2(R1) guideline, assessing the following parameters:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve with at least six non-zero points should be generated, and the correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at three different concentrations on multiple days. Accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should be ≤15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, short-term benchtop, and long-term storage).

Performance Comparison and Expected Results

The quality of the certified reference material is a critical factor influencing the outcome of the method validation and the accuracy of the final results. A high-purity, well-characterized CRM will contribute to:

  • A linear and reproducible calibration curve: Impurities in the reference material can lead to non-linearity and poor reproducibility.

  • Accurate and precise QC results: The accuracy of the QC samples is directly dependent on the accuracy of the CRM used to prepare them.

  • A reliable LOQ: A pure standard will provide a clean signal at low concentrations, allowing for a lower and more reliable limit of quantification.

Below is a table of expected performance data for the validated LC-MS/MS method using a high-quality CRM.

Validation ParameterExpected Performance
Linearity (r²) > 0.995
Accuracy 85-115% of nominal value
Precision (%CV) < 15%
Lower Limit of Quantification (LLOQ) 1-5 ng/mL in plasma
Matrix Effect Monitored and compensated for by the SIL-IS
Recovery Consistent and reproducible

Conclusion: The Foundation of Reliable Data

In the pursuit of scientific discovery and the development of new diagnostic and therapeutic strategies, the importance of robust and reliable analytical data cannot be overstated. The choice of a certified reference material for the quantification of this compound is a foundational decision that directly impacts the quality and integrity of the research. By selecting a CRM from a reputable supplier with comprehensive certification and documentation, and by employing a well-validated analytical method, researchers can ensure the accuracy of their findings and contribute to the advancement of science with confidence.

References

A Comparative Guide to the Neurotoxic Effects of Branched-Chain Alpha-Keto Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the neurotoxic effects of the three primary branched-chain alpha-keto acids (BCKAs) that accumulate in Maple Syrup Urine Disease (MSUD): α-ketoisocaproate (KIC), α-ketoisovalerate (KIV), and α-keto-β-methylvalerate (KMV). We will explore the underlying molecular mechanisms, present comparative data from in vitro studies, and provide detailed protocols for assessing BCKA-induced neurotoxicity.

Introduction: The Neuropathology of Maple Syrup Urine Disease

Maple Syrup Urine Disease (MSUD) is an inherited metabolic disorder caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKAD) complex.[1][2] This enzymatic defect leads to the systemic accumulation of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—and their corresponding BCKAs: KIC, KMV, and KIV, respectively.[2][3]

While all three BCKAs contribute to the pathology, the severe neurological symptoms, including cerebral edema, atrophy, and neurodegeneration, are the primary drivers of morbidity and mortality in MSUD patients.[4][5] Emerging evidence strongly suggests that KIC, the keto acid of leucine, is the most neurotoxic of the three, with its plasma concentration directly correlating with the severity of neurological symptoms.[6][7][8][9] Understanding the distinct and overlapping neurotoxic mechanisms of each BCKA is critical for developing targeted therapeutic strategies.

Core Mechanisms of BCKA-Induced Neurotoxicity

The neurotoxicity of BCKAs is multifactorial, converging on several key cellular processes that lead to neuronal dysfunction and death. The primary mechanisms include mitochondrial dysfunction, oxidative stress, and disruption of glutamate homeostasis.

Mitochondrial Dysfunction and Energy Metabolism Impairment

BCKAs directly target mitochondria, the cell's primary energy producers. Studies have shown that KIC, KIV, and KMV can inhibit the mitochondrial respiratory chain, specifically targeting Complex I-III.[7] KIC, in particular, has been shown to act as an uncoupler of oxidative phosphorylation and an inhibitor of α-ketoglutarate dehydrogenase, a key enzyme in the citric acid cycle.[10] This disruption of mitochondrial bioenergetics leads to a significant decrease in ATP production, compromising the energy-dependent processes essential for neuronal survival.[4]

Induction of Oxidative Stress

A direct consequence of mitochondrial dysfunction is the overproduction of reactive oxygen species (ROS).[11][12] All three BCKAs have been shown to increase the production of free radicals and induce lipid peroxidation in the cerebral cortex.[3] KIC, in particular, leads to a marked increase in ROS production and a corresponding decrease in the brain's antioxidant defenses, such as glutathione peroxidase activity.[3][6][8] This state of oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing significantly to neuronal injury.[1][13]

Disruption of Glutamate Homeostasis and Excitotoxicity

BCAAs and their keto-acid derivatives play a complex role in the synthesis and regulation of glutamate, the brain's principal excitatory neurotransmitter.[14] Elevated levels of BCKAs can disrupt the delicate balance of glutamate, leading to a condition known as excitotoxicity.[14][15] This occurs when excessive glutamate overstimulates its receptors (like NMDA receptors), causing a massive influx of calcium ions into neurons.[15][16][17] This calcium overload triggers a cascade of neurotoxic events, including the activation of degradative enzymes, further mitochondrial damage, and ultimately, cell death.[17] Interestingly, KIV has been shown to induce convulsions in animal models through mechanisms involving both GABAergic and glutamatergic systems, highlighting its role as a potent excitatory metabolite.[18]

The interconnected nature of these mechanisms creates a vicious cycle where mitochondrial impairment fuels oxidative stress, which in turn exacerbates excitotoxicity and further damages mitochondria.

BCKA_Neurotoxicity_Pathway BCKA ↑ Branched-Chain α-Keto Acids (KIC, KIV, KMV) Mito Mitochondrial Dysfunction BCKA->Mito Direct Inhibition ROS Oxidative Stress BCKA->ROS Induces Excitotox Excitotoxicity BCKA->Excitotox Disrupts ETC Inhibition of Electron Transport Chain (Complex I-III) Mito->ETC Energy ↓ ATP Production (Energy Deficit) Mito->Energy ROS_Prod ↑ Reactive Oxygen Species (ROS) Mito->ROS_Prod Source of ROS Death Neuronal Injury & Cell Death (Apoptosis) Energy->Death ROS->Mito Damages Mitochondria ROS->ROS_Prod Antioxidant ↓ Antioxidant Defenses (e.g., Glutathione) ROS->Antioxidant ROS->Death Glutamate Disrupted Glutamate Homeostasis Excitotox->Glutamate Ca_Influx ↑ Intracellular Ca²⁺ Glutamate->Ca_Influx NMDA Receptor Activation Ca_Influx->Mito Induces Permeability Transition Ca_Influx->Death

Caption: Core mechanisms of BCKA-induced neurotoxicity.

Comparative Analysis of BCKA Neurotoxicity

While all three BCKAs are neurotoxic, their potency differs. Experimental data consistently points to KIC as the most deleterious, followed by KIV and KMV, although specific effects can vary depending on the experimental model and endpoint measured.

Neurotoxic Effectα-ketoisocaproate (KIC)α-ketoisovalerate (KIV)α-keto-β-methylvalerate (KMV)Supporting Evidence
Induction of Oxidative Stress High (Significantly increases lipid peroxidation and depletes antioxidants)Moderate (Increases lipid peroxidation)Moderate (Increases lipid peroxidation)[3]
Mitochondrial Respiration High (Inhibits Complex I-III, α-KGDH, and uncouples oxidative phosphorylation)Moderate (Inhibits Complex I-III)Moderate (Inhibits Complex I-III)[7][10]
Cell Viability Reduction (MTT Assay) High (Reduces cell metabolic ability significantly)ModerateModerate[6][8]
Induction of Cell Death/Morphological Change High (Causes massive cell death at high concentrations)High (Causes massive cell death at high concentrations)High (Causes massive cell death at high concentrations)[4]
Effect on Glial S100B Release Significant Increase Significant Increase No Significant Effect [19]
Induction of Convulsions (in vivo) No Yes (Dose-dependent clonic convulsions)No [18]
Effect on Intermediate Filament Phosphorylation No significant effectNo significant effect Significant Increase (via GABAergic system)[20]

Key Insights from Comparative Data:

  • KIC appears to be the most potent overall neurotoxin, demonstrating strong effects across oxidative stress, mitochondrial dysfunction, and cell viability assays.[3][6][8] Its unique ability to inhibit α-ketoglutarate dehydrogenase may contribute to its enhanced toxicity.[10]

  • KIV exhibits a distinct neuroexcitatory profile, being the only BCKA shown to induce convulsions directly, suggesting a primary role in disrupting the excitatory/inhibitory balance in the brain.[18]

  • KMV shows a more nuanced profile. While contributing to oxidative stress and cell death, it uniquely alters the phosphorylation of intermediate filaments through the GABAergic system, suggesting an impact on neuronal cytoarchitecture.[3][4][20] Interestingly, some studies have reported that KMV can have antioxidant or protective effects in specific contexts, such as on microglia under hypoxic stress, though its effect on neurons is largely considered detrimental.[21][22]

Experimental Validation: Protocols for Assessing Neurotoxicity

To enable researchers to conduct their own comparative studies, we provide standardized, step-by-step protocols for key in vitro assays. These protocols are designed for use with neuronal cell lines (e.g., SH-SY5Y, HT-22) or primary neuronal/glial cultures.

Experimental Rationale: The selection of these assays forms a self-validating workflow. The MTT assay provides a global measure of cell viability, which is then dissected by more specific assays. The DCFH-DA and JC-1 assays probe for oxidative stress and mitochondrial health, respectively—the primary upstream mechanisms of BCKA toxicity. Finally, the Caspase-3 assay confirms whether the observed cell death proceeds through a programmed, apoptotic pathway.

Experimental_Workflow cluster_assays Neurotoxicity Assessment start Neuronal Cell Culture (e.g., SH-SY5Y) treat Treat with BCKAs (KIC, KIV, KMV) + Vehicle Control start->treat mtt Cell Viability (MTT Assay) treat->mtt ros Oxidative Stress (DCFH-DA Assay) treat->ros mmp Mitochondrial Health (JC-1 Assay) treat->mmp apop Apoptosis (Caspase-3 Assay) treat->apop analysis Data Acquisition (Plate Reader / Microscopy) mtt->analysis ros->analysis mmp->analysis apop->analysis end Comparative Analysis & Interpretation analysis->end

Caption: Workflow for in vitro assessment of BCKA neurotoxicity.
Protocol: Cell Viability Assessment (MTT Assay)

  • Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan is proportional to the number of living cells.

  • Methodology:

    • Cell Plating: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Treatment: Remove the medium and add fresh medium containing various concentrations of KIC, KIV, or KMV (e.g., 1-10 mM) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Express results as a percentage of the vehicle-treated control.

Protocol: Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
  • Principle: Uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Methodology:

    • Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol.

    • Probe Loading: After the treatment period, remove the medium and wash cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.

    • Wash: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

    • Data Acquisition: Measure fluorescence using a microplate reader with excitation at 485 nm and emission at 535 nm.

    • Analysis: Express results as a percentage of fluorescence relative to the control.

Protocol: Mitochondrial Membrane Potential (ΔΨm) Assessment (JC-1 Assay)
  • Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Methodology:

    • Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol, preferably on a black, clear-bottom 96-well plate.

    • Probe Loading: After treatment, add JC-1 staining solution (e.g., 5 µg/mL) directly to the cell culture medium and incubate for 20 minutes at 37°C.

    • Wash: Remove the staining solution and wash cells twice with a suitable assay buffer.

    • Data Acquisition: Measure fluorescence intensity for both green (Ex/Em ~485/535 nm) and red (Ex/Em ~550/600 nm) channels using a microplate reader.

    • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Conclusion and Future Directions

The accumulation of branched-chain alpha-keto acids is a central event in the neuropathology of Maple Syrup Urine Disease. The evidence strongly indicates a differential toxicity profile, with α-ketoisocaproate (KIC) acting as the primary neurotoxin through potent induction of mitochondrial dysfunction and oxidative stress. α-ketoisovalerate (KIV) contributes significantly through excitotoxic mechanisms, while α-keto-β-methylvalerate (KMV) also participates in the toxic cascade, with unique effects on the neuronal cytoskeleton.

For drug development professionals, these distinct profiles suggest that a multi-pronged therapeutic approach may be most effective. Strategies could include:

  • Mitochondrial Protectants: Compounds that stabilize mitochondrial function and prevent the opening of the permeability transition pore.

  • Antioxidants: Agents that can cross the blood-brain barrier to quench ROS and bolster endogenous antioxidant systems.

  • Modulators of Glutamatergic Neurotransmission: Antagonists of NMDA receptors or agents that enhance glutamate reuptake to mitigate excitotoxicity.

Future research should focus on elucidating the precise interactions between the BCKAs in vivo and exploring their chronic effects on synaptic plasticity and myelination, which are also known to be affected in MSUD patients.[13]

References

A Senior Application Scientist's Guide to the Accurate and Precise Quantification of Sodium 3-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites is paramount. Sodium 3-methyl-2-oxopentanoate, a branched-chain α-keto acid derived from the essential amino acid isoleucine, is a critical biomarker in several metabolic pathways. Its accumulation is a key diagnostic indicator for Maple Syrup Urine Disease (MSUD), a rare but serious inherited metabolic disorder. Therefore, the reliability of its quantification is of utmost importance for both clinical diagnostics and research into metabolic diseases.

This guide provides an in-depth, objective comparison of the primary analytical methodologies for the quantification of this compound. We will delve into the technical nuances of each method, supported by experimental data, to empower you to make an informed decision for your specific research needs.

The Analytical Imperative: Why Accuracy and Precision Matter

Before we dissect the methodologies, it's crucial to understand the core principles of accuracy and precision in the context of analytical chemistry.

  • Accuracy refers to the closeness of a measured value to a standard or known true value. In metabolic analysis, this ensures that the reported concentration of this compound reflects the actual physiological level.

  • Precision denotes the closeness of two or more measurements to each other. High precision indicates low random error and ensures the reproducibility of results, which is critical for longitudinal studies and monitoring therapeutic interventions.

The validation of these parameters, as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), is a non-negotiable aspect of any quantitative analytical method.[1][2][3][4][5][6][7][8][9][10]

Comparative Analysis of Quantification Methodologies

The quantification of this compound is primarily achieved through three distinct analytical approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. Each method presents a unique set of advantages and limitations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS has emerged as the gold standard for the quantification of a wide array of metabolites, including organic acids, in complex biological matrices.[11][12] Its high sensitivity, specificity, and versatility make it a powerful tool for both research and clinical applications.

The Causality Behind the Method:

The fundamental principle of LC-MS/MS lies in the separation of the analyte of interest from other matrix components via liquid chromatography, followed by its detection and quantification using tandem mass spectrometry. The liquid phase separation is particularly advantageous for non-volatile and thermally labile compounds like this compound, as it obviates the need for chemical derivatization, a step often required in GC-MS.

Experimental Workflow:

The general workflow for LC-MS/MS analysis of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.

References

A Senior Application Scientist's Guide to Linearity and Recovery Studies for the Analysis of 3-Methyl-2-Oxopentanoic Acid in Serum

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Methyl-2-Oxopentanoic Acid

3-Methyl-2-oxopentanoic acid, also known as α-keto-β-methylvalerate, is a branched-chain α-keto acid and a key metabolite in the catabolic pathway of the essential amino acid isoleucine. Its accumulation in biological fluids is a hallmark of Maple Syrup Urine Disease (MSUD), a rare but serious inherited metabolic disorder. Accurate quantification of this analyte in serum is therefore critical for the diagnosis, monitoring, and management of MSUD patients.

The development of a robust and reliable bioanalytical method is not merely a procedural task; it is the foundation upon which clinical and research decisions are made. This guide provides an in-depth comparison of methodologies and a detailed protocol for conducting two of the most critical validation experiments: linearity and recovery studies. Our approach is grounded in the principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA), ensuring that the described protocols are self-validating and generate trustworthy data.[1][2][3]

Pillar 1: Foundational Concepts in Bioanalytical Method Validation

Before delving into experimental design, it is crucial to understand the causality behind these validation parameters. Linearity and recovery are not just checkboxes in a validation plan; they are interrogations of the method's fundamental performance characteristics.

Linearity: Establishing a Proportional Response

Linearity assesses the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4] A linear response is desirable because it allows for the accurate calculation of unknown concentrations from a calibration curve using simple linear regression. The key metric for evaluating linearity is the coefficient of determination (R²), which should ideally be ≥0.99.

Recovery: Quantifying Extraction Efficiency

Recovery measures the efficiency of the analytical method in extracting the analyte from the complex biological matrix (serum).[5][6] It is determined by comparing the analytical response of an analyte extracted from the matrix to the response of a standard solution where no extraction has occurred (representing 100% recovery).[5] It is a common misconception that recovery must be 100%. The FDA guidance clarifies that the recovery of an analyte need not be 100%, but it must be consistent, precise, and reproducible.[6] This consistency is paramount for ensuring that variability in extraction does not compromise the accuracy of the final reported concentration.

Pillar 2: Comparative Analysis of Core Methodologies

The two gold-standard techniques for the quantitative analysis of small organic acids like 3-methyl-2-oxopentanoic acid in serum are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them depends on available instrumentation, required sensitivity, and desired sample throughput.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile compounds in the gas phase.Separates compounds in the liquid phase.
Derivatization Mandatory. 3-methyl-2-oxopentanoic acid is not volatile and requires chemical derivatization to increase its volatility and thermal stability.[7]Often not required. Direct analysis is possible, simplifying sample preparation.[8][9][10] However, derivatization can be used to improve sensitivity.[11]
Sample Prep More complex and time-consuming due to the derivatization step.Simpler and faster, often involving protein precipitation followed by direct injection.[8][10]
Sensitivity Generally offers good sensitivity.Typically provides superior sensitivity and selectivity due to the use of Multiple Reaction Monitoring (MRM).[12]
Matrix Effects Less susceptible to matrix effects compared to ESI-based LC-MS.Susceptible to matrix effects (ion suppression or enhancement) from co-eluting endogenous components like phospholipids.[12][13][14]
Throughput Lower, due to longer run times and complex sample preparation.Higher, amenable to high-throughput 96-well plate formats.

Pillar 3: Self-Validating Experimental Protocols

The following protocols are designed to be self-validating systems, providing the necessary data to confirm the method's performance according to established regulatory guidelines.[2][3][5]

A. Linearity Study Protocol

The objective of this study is to define the concentration range over which the instrument response is linear and reproducible.

Methodology:

  • Preparation of Stock Solution: Accurately weigh a certified reference standard of 3-methyl-2-oxopentanoic acid and dissolve it in a suitable solvent (e.g., methanol) to prepare a high-concentration stock solution (e.g., 1 mg/mL).

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution into a surrogate matrix, such as charcoal-stripped serum or a synthetic protein buffer, to prepare a minimum of 6-8 non-zero calibration standards. The concentration range should bracket the expected physiological and pathological concentrations of the analyte.

  • Sample Extraction:

    • For LC-MS/MS: A simple protein precipitation is often sufficient. Add 3 parts of cold acetonitrile (containing a stable isotope-labeled internal standard, if available) to 1 part of each calibrator. Vortex, centrifuge to pellet the precipitated proteins, and transfer the supernatant for analysis.[8][10]

    • For GC-MS: Perform protein precipitation as above, then evaporate the supernatant to dryness. Reconstitute in a derivatization agent (e.g., MTBSTFA) and heat to complete the reaction before injection.

  • Instrumental Analysis: Analyze the processed calibrators using the developed LC-MS/MS or GC-MS method.

  • Data Analysis & Acceptance Criteria:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of each calibrator.

    • Perform a linear regression analysis (typically with 1/x² weighting).

    • The linearity is acceptable if the coefficient of determination (R²) is ≥0.99 and the back-calculated concentration of each calibrator is within ±15% of its nominal value (±20% for the Lower Limit of Quantification, LLOQ).[3]

Visualization of Linearity Workflow:

cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Stock Analyte Stock Solution (1 mg/mL) Dilute Serial Dilution in Surrogate Matrix Stock->Dilute Calibrators Calibration Standards (e.g., 8 levels) Dilute->Calibrators Extract Sample Extraction (e.g., Protein Precipitation) Calibrators->Extract Deriv Derivatization (GC-MS Only) Extract->Deriv Instrument GC-MS or LC-MS/MS Analysis Extract->Instrument Deriv->Instrument Curve Construct Calibration Curve (Response vs. Conc.) Instrument->Curve Regression Linear Regression (R² ≥ 0.99) Curve->Regression

Caption: Workflow for the Linearity Study.

Sample Linearity Data Table (LC-MS/MS):

Nominal Conc. (µg/mL)Peak Area Ratio (Analyte/IS)Back-Calculated Conc. (µg/mL)Accuracy (%)
0.1 (LLOQ)0.0250.105105.0
0.20.0510.204102.0
0.50.1230.49298.4
1.00.2551.020102.0
5.01.2454.98099.6
10.02.51010.040100.4
20.04.98519.94099.7
25.0 (ULOQ)6.27525.100100.4
Regression Results y = 0.2505x + 0.0002 R² = 0.9991
B. Recovery Study Protocol

The objective of this study is to assess the extraction efficiency and its consistency across a range of concentrations.

Methodology:

  • Prepare QC Samples: Spike known amounts of 3-methyl-2-oxopentanoic acid into pooled blank serum to create Quality Control (QC) samples at three concentrations: Low, Medium, and High. Prepare at least three replicates for each level.

  • Process Set A (Pre-Extraction Spike): Process the QC samples (Low, Med, High) according to the established extraction protocol (e.g., protein precipitation).

  • Process Set B (Post-Extraction Spike):

    • Take aliquots of blank serum and process them through the extraction protocol first.

    • After the extraction is complete, spike the resulting blank extract with the same amounts of analyte used for the QC samples. These samples represent 100% recovery as no analyte is lost during the extraction step.

  • Instrumental Analysis: Analyze both Set A and Set B samples.

  • Data Analysis & Acceptance Criteria:

    • Calculate the percent recovery for each QC level using the following formula: % Recovery = (Mean Peak Response of Set A / Mean Peak Response of Set B) * 100

    • The recovery does not need to be 100%, but it should be consistent across the QC levels. The precision of the recovery, expressed as the coefficient of variation (%CV), should be ≤15%.

Visualization of Recovery Workflow:

cluster_setA Set A: Pre-Extraction Spike cluster_setB Set B: Post-Extraction Spike (100% Recovery) SpikeA Spike Analyte into Blank Serum ExtractA Extract Spiked Serum SpikeA->ExtractA AnalyzeA Analyze Extract A ExtractA->AnalyzeA Calc Calculate % Recovery: (Response A / Response B) * 100 AnalyzeA->Calc ExtractB Extract Blank Serum SpikeB Spike Analyte into Blank Extract ExtractB->SpikeB AnalyzeB Analyze Extract B SpikeB->AnalyzeB AnalyzeB->Calc

Caption: Workflow for the Recovery Study.

Sample Recovery Data Table:

QC LevelMean Peak Area (Set A: Pre-Spike)Mean Peak Area (Set B: Post-Spike)% Recovery% CV (n=3)
Low (0.3 µg/mL)88,54099,82088.74.1
Med (8.0 µg/mL)2,410,1102,695,30089.43.5
High (20.0 µg/mL)6,055,9006,750,15089.72.8

Interpretation: The data shows consistent recovery (around 89%) with excellent precision across the concentration range, indicating a robust and reliable extraction procedure.

Conclusion: Ensuring Data Integrity through Rigorous Validation

The successful validation of an analytical method for 3-methyl-2-oxopentanoic acid in serum hinges on meticulously planned and executed linearity and recovery studies. These experiments provide the empirical evidence needed to trust the quantitative data generated. An LC-MS/MS method, while susceptible to matrix effects, often offers a more streamlined, sensitive, and high-throughput alternative to traditional GC-MS methods that require laborious derivatization.[8][9][10]

Ultimately, the choice of methodology must be paired with a validation plan that adheres to regulatory standards. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers, scientists, and drug development professionals can develop and validate bioanalytical methods that produce accurate, reliable, and defensible results, ensuring the highest level of scientific integrity in their work.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Sodium 3-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous adherence to safety protocols is paramount, extending from initial experimentation to the final disposal of laboratory reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of sodium 3-methyl-2-oxopentanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Pre-Disposal Assessment: Understanding the Compound

A thorough understanding of the chemical's properties is the foundation of a safe disposal plan.

Chemical and Physical Properties

This compound is a sodium salt of a keto acid. Key physical and chemical characteristics are summarized below for quick reference.

PropertyValueSource
Molecular Formula C6H9NaO3[1][2]
Molecular Weight 152.12 g/mol [1][2][3]
Appearance White to off-white solid/powder[1][4]
Solubility Soluble in water[1]
Melting Point 204-206 °C[3][4][5][6]
Hazard Evaluation: A Cautious Approach

The hazard classification of this compound presents some ambiguity in available safety literature. While several sources, including the PubChem database, indicate that this chemical does not meet the criteria for hazard classification under the Globally Harmonized System (GHS), other suppliers provide precautionary statements.[1] For instance, some safety data sheets (SDS) suggest that it may cause serious eye irritation (H319) and may be harmful if swallowed, inhaled, or absorbed through the skin, potentially causing irritation to the skin, eyes, and respiratory tract.[7]

Expert Insight: In the face of conflicting safety information, it is a best practice in laboratory settings to adopt a conservative approach. Therefore, it is recommended to handle this compound as a potentially irritating substance, mandating the use of appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling this compound for disposal, all laboratory personnel must be equipped with the following standard PPE:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent accidental splashes.[8][9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[8]

  • Body Protection: A standard laboratory coat is required to protect against spills.[8][10]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations. The following protocol provides a general framework; however, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.

Immediate Spill Response

In the event of a spill:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation.[11] Place the swept material into a suitable, labeled, and sealed container for disposal.

  • Decontamination: Clean the spill area with soap and water.

Waste Collection and Storage
  • Waste Container: Collect waste this compound in a clearly labeled, non-reactive container with a secure lid. The label should include the full chemical name and any known hazard warnings.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous reactions.

  • Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

Final Disposal

The ultimate disposal of chemical waste is a highly regulated process.

  • Consult EHS: Contact your institution's EHS office or designated waste management provider to arrange for the pickup and disposal of the waste container. They will have the expertise to ensure compliance with all relevant regulations.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory bodies.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Collect Waste Collect Waste Don PPE->Collect Waste Label Container Label Container Collect Waste->Label Container Segregate Waste Segregate Waste Label Container->Segregate Waste Store Securely Store Securely Segregate Waste->Store Securely Contact EHS Contact EHS Store Securely->Contact EHS Document Disposal Document Disposal Contact EHS->Document Disposal

References

A Researcher's Guide to the Safe Handling of Sodium 3-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the pursuit of discovery must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling Sodium 3-methyl-2-oxopentanoate, moving beyond a simple checklist to instill a deep understanding of the principles behind each procedural step. Our goal is to empower you, the researcher, with the knowledge to create a self-validating system of safety in your laboratory.

This compound is a compound that, while not classified as acutely toxic, presents potential hazards that demand careful management. It may be harmful if ingested, inhaled, or absorbed through the skin, and it can cause irritation to the skin, eyes, and respiratory tract.[1] Therefore, a comprehensive safety protocol is not merely a recommendation but a necessity for ensuring a safe and productive research environment.

I. Hazard Assessment and Risk Mitigation: The Foundation of Safe Handling

Before any work with this compound begins, a thorough risk assessment is paramount. This proactive approach allows for the implementation of control measures that are commensurate with the identified risks.

Known Hazards:

  • Inhalation: May cause respiratory tract irritation.[1]

  • Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[1]

  • Eye Contact: May cause eye irritation.

  • Ingestion: Harmful if swallowed.[1][2]

The primary routes of exposure are direct contact and inhalation of dust particles. Therefore, our safety protocols are designed to minimize these risks at every stage of the handling process.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE is a critical component of safe laboratory practice. For this compound, the following PPE is mandatory. The rationale behind each piece of equipment is to provide a barrier against potential exposure.

PPE ComponentStandardRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or gogglesProtects against accidental splashes or dust particles entering the eye.
Hand Protection Nitrile or other chemically resistant glovesPrevents direct skin contact and absorption of the chemical.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 or P1 dust maskRecommended when handling the solid form to prevent inhalation of dust particles, especially in poorly ventilated areas.

Why Nitrile Gloves? Nitrile gloves offer excellent resistance to a wide range of chemicals and are a suitable choice for handling this compound in solid form or in solution. They provide a robust barrier while maintaining good dexterity. For prolonged or repeated contact, it is advisable to use protective gloves.

III. Engineering Controls: Designing Safety into the Workspace

While PPE is essential, it should be the last line of defense. Engineering controls are modifications to the work environment that are designed to isolate the hazard from the researcher.

  • Ventilation: Always handle this compound in a well-ventilated area.[2] For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood is strongly recommended to provide appropriate exhaust ventilation.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested. In the event of an accidental exposure, immediate flushing is crucial.

IV. Standard Operating Procedures (SOPs) for Handling this compound

Adherence to a standardized workflow minimizes the potential for error and exposure. The following step-by-step guide provides a framework for the safe handling of this compound.

A. Preparation and Weighing
  • Designate a Handling Area: Cordon off a specific area for handling this compound. This area should be clean, uncluttered, and equipped with all necessary safety equipment.

  • Don Appropriate PPE: Before handling the container, put on your lab coat, safety glasses, and gloves. If weighing the solid, a dust mask is also required.

  • Weighing in a Fume Hood: If available, perform all weighing and transfer operations of the solid compound inside a chemical fume hood to minimize dust inhalation.

  • Avoid Dust Formation: Handle the solid gently to prevent the generation of dust.

B. Dissolution and Use in Solution
  • Solvent Selection: Be aware of the hazards associated with the chosen solvent and implement appropriate safety measures.

  • Controlled Addition: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Maintain Ventilation: Keep the solution in a well-ventilated area or within the fume hood.

C. Storage
  • Container Integrity: Store this compound in a tightly closed container in a dry and well-ventilated place.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

V. Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is vital.

A. Spills

The immediate priority in a spill is to contain the material and prevent exposure.

Spill Response Workflow

Spill_Response cluster_ImmediateActions Immediate Actions cluster_Containment Containment & Cleanup cluster_Decontamination Decontamination Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Sweep Sweep up Solid Material Contain->Sweep For Solids Absorb Absorb Liquid with Inert Material Contain->Absorb For Solutions Collect Collect in a Sealed Container Sweep->Collect Absorb->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste as Hazardous Clean->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.